6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine
Description
Properties
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSZIWUWJGUQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Cornerstone Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous clinically significant therapeutic agents. Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of a multitude of protein kinases. This unique characteristic has positioned pyrazolo[3,4-d]pyrimidine derivatives at the forefront of targeted cancer therapy. Within this pivotal class of compounds, This compound stands out as a particularly versatile and valuable intermediate.
This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a practical guide to its application in the synthesis of advanced kinase inhibitors. The strategic placement of two distinct reactive handles—a chloro group at the 6-position and an iodo group at the 3-position—allows for sequential and regioselective functionalization, making it an ideal starting material for the construction of complex molecular architectures with precisely tailored biological activities.
Core Compound Identification and Properties
CAS Number: 1393547-40-4[1]
Molecular Formula: C₅H₂ClIN₄
Molecular Weight: 280.45 g/mol [1]
Structure:
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Purity | ≥95% | [2] |
| Storage | 2-8°C, stored under inert gas | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | Inferred from reaction conditions |
While detailed, publicly available spectral data for this specific intermediate is limited, characterization of the pyrazolo[3,4-d]pyrimidine core is well-documented. Researchers can expect to see characteristic signals in ¹H and ¹³C NMR spectra, and the isotopic pattern of chlorine in the mass spectrum.[3]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative synthesis based on established methodologies for related pyrazolo[3,4-d]pyrimidines.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
To a solution of ethoxymethylenemalononitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
-
Heat a mixture of 5-amino-1H-pyrazole-4-carbonitrile and formamide at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which will cause the product to crystallize.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend 1H-pyrazolo[3,4-d]pyrimidin-4-amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C.
-
In a separate flask, heat phosphorus oxychloride (POCl₃) to reflux.
-
Carefully add the diazonium salt solution to the refluxing POCl₃.
-
Continue to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.[4]
Step 4: Synthesis of this compound
-
Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Application in the Synthesis of Kinase Inhibitors: A Focus on Suzuki Coupling
The differential reactivity of the chloro and iodo substituents on the pyrazolo[3,4-d]pyrimidine core is a key feature that medicinal chemists exploit. The more reactive C-I bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties at the 3-position. The less reactive C-Cl bond can then be subjected to nucleophilic aromatic substitution to introduce various amine-containing side chains.
This sequential functionalization is a powerful strategy for building libraries of kinase inhibitors with diverse functionalities. For instance, this intermediate is a key building block in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), breast tumor kinase (BRK/PTK6), and the epidermal growth factor receptor (EGFR).[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).[6]
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq.).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DMF/water).[5][6]
-
Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.
Targeting Key Oncogenic Signaling Pathways
The kinase inhibitors synthesized from this compound are designed to interfere with specific signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. Inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold can block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.[4]
Caption: Simplified EGFR signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.
BRK/PTK6 Signaling Pathway
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers. BRK is implicated in promoting cell migration, invasion, and metastasis. It exerts its oncogenic effects by phosphorylating a range of substrates, including STAT3, which leads to the transcription of genes involved in cell survival and proliferation.
Caption: Simplified BRK/PTK6 signaling pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For related compounds, hazards such as skin and eye irritation have been noted.
Conclusion
This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of a wide array of kinase inhibitors. Its di-halogenated structure allows for selective and sequential functionalization, enabling the creation of complex molecules with potent and specific biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development, particularly in the pursuit of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
-
El Hafi, M., Anouar, E. H., Ben-Tama, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 123. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Abumeleih, A. M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2296. Available at: [Link]
-
Li, J., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP), 360-363. Available at: [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide to 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Keystone Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its fundamental physicochemical properties, synthesis, and its pivotal role as a versatile building block for potent kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows compounds derived from this scaffold to competitively bind to the ATP-binding sites of various enzymes, particularly kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a major focus in pharmaceutical research.[1][2][3]
The journey of pyrazolo[3,4-d]pyrimidines in drug development has been marked by significant successes, including the development of inhibitors for a wide array of protein kinases such as Src, EGFR, and Bruton's tyrosine kinase (BTK).[1][4] The strategic functionalization of the pyrazolo[3,4-d]pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound, with its reactive chloro and iodo groups, represents a highly valuable intermediate for the synthesis of diverse libraries of targeted therapeutics.[4][5]
Physicochemical Properties
This compound is a solid at room temperature and is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂ClIN₄ | [6][7][8] |
| Molecular Weight | 280.45 g/mol | [6][7][8] |
| CAS Number | 1393547-40-4 | [8] |
| Predicted Density | 2.426 ± 0.06 g/cm³ | [7] |
| Appearance | Off-white to light brown powder | [9] |
| Storage | Store at 2-8°C in a dry, inert atmosphere | [5][8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by halogenation. A representative synthetic route is outlined below.
General Synthetic Workflow
The synthesis generally proceeds through the cyclization of a pyrazole precursor to form the pyrazolo[3,4-d]pyrimidine diol, followed by chlorination and subsequent iodination.
Caption: Synthetic pathway from a pyrazole precursor to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol [10]
-
Combine 5-amino-1H-pyrazole-4-carboxamide and a molar excess of urea in a reaction vessel.
-
Heat the mixture to approximately 190°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and treat with a 10% potassium hydroxide solution.
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4-5.
-
The resulting precipitate is collected by suction filtration and washed to yield the diol product.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [10]
-
Suspend the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110°C) for 4 hours.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water.
-
The resulting solid is filtered, washed, and dried to afford the dichloro- product.
Step 3: Iodination to yield this compound
While a specific protocol for this final step is not detailed in the provided search results, a plausible method based on the iodination of similar pyrimidine systems is presented below.[4][11]
-
Dissolve the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) to the solution.
-
Heat the reaction mixture, for instance to 60-80°C, under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC. The reaction is typically run overnight.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of a non-solvent like cold ethanol.
-
The solid product is collected by filtration, washed, and dried under vacuum.
Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for creating potent and selective inhibitors of various kinases. The chlorine and iodine atoms at the 6 and 3 positions, respectively, serve as orthogonal synthetic handles for introducing diverse chemical moieties via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution.
Kinase Inhibitor Development
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as inhibitors of several key kinases implicated in cancer and other diseases.[1][3][4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors : The pyrazolo[3,4-d]pyrimidine core can effectively occupy the adenine binding region of the EGFR ATP-binding site. By adding appropriate substituents, potent inhibitors of both wild-type and mutant forms of EGFR (e.g., T790M) have been developed.[3]
-
Breast Tumor Kinase (BRK/PTK6) Inhibitors : Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown excellent potency against BRK, a non-receptor tyrosine kinase involved in cancer cell migration and invasion.[4] These compounds typically function as Type I inhibitors, binding to the active "DFG-in" conformation of the kinase.[4]
Caption: Competitive inhibition of kinase activity by a pyrazolo[3,4-d]pyrimidine derivative.
Beyond Oncology
The applications of this scaffold are not limited to cancer. Pyrazolo[3,4-d]pyrimidine derivatives are also being explored for the treatment of infectious diseases. For example, they have been used to synthesize potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a crucial enzyme in the life cycle of the malaria parasite.[9]
Handling and Safety
As with any laboratory chemical, this compound and its derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific safety data for this exact compound is limited, related iodo-aminopyrazolo[3,4-d]pyrimidines are classified with GHS hazard statements indicating they may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]
Recommended Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Wash hands and skin thoroughly after handling.[13]
-
In case of inhalation, move the person to fresh air.[13]
-
In case of eye contact, rinse cautiously with water for several minutes.[13]
Conclusion
This compound is a high-value, versatile chemical intermediate that serves as a critical starting point for the synthesis of a wide range of biologically active compounds. Its strategic placement of reactive halogen atoms allows for extensive chemical modification, making it an indispensable tool for medicinal chemists. The proven success of the pyrazolo[3,4-d]pyrimidine scaffold in generating potent kinase inhibitors for oncology and other therapeutic areas ensures that this compound will continue to be of significant interest to the drug discovery and development community.
References
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of its predicted NMR spectra, grounded in the analysis of structurally similar compounds and fundamental NMR principles. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and related molecules. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of pyrazolo[3,4-d]pyrimidine derivatives.
Introduction: The Significance of this compound
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, notably protein kinases.[1] The specific compound, this compound, serves as a versatile intermediate in the synthesis of a diverse array of substituted pyrazolopyrimidines. The chloro and iodo substituents at the 6- and 3-positions, respectively, provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Given its pivotal role, unambiguous structural confirmation is essential. NMR spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth examination of the expected ¹H and ¹³C NMR spectral features of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 | ~ 8.5 - 8.8 | Singlet (s) | The sole proton on the pyrimidine ring, deshielded by the adjacent nitrogen atoms and the chloro substituent. |
| NH (pyrazole) | ~ 13.5 - 14.5 | Broad Singlet (br s) | The acidic proton of the pyrazole N-H, often broad and its chemical shift can be concentration and temperature dependent. |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~ 85 - 95 | The carbon bearing the iodo substituent. The heavy iodine atom is expected to significantly shield this carbon, resulting in an upfield chemical shift. |
| C4 | ~ 150 - 155 | The methine carbon in the pyrimidine ring, deshielded by the adjacent nitrogen atoms. |
| C6 | ~ 155 - 160 | The carbon atom attached to the chlorine. Deshielded due to the electronegativity of chlorine. |
| C7a | ~ 150 - 155 | Quaternary carbon at the junction of the two rings. |
| C3a | ~ 110 - 115 | Quaternary carbon at the junction of the two rings. |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to be remarkably simple, a direct consequence of its molecular structure.
-
The Aromatic Region: A single sharp singlet is predicted in the downfield region (δ 8.5 - 8.8 ppm), corresponding to the proton at the C4 position of the pyrimidine ring. Its deshielded nature is attributed to the cumulative electron-withdrawing effects of the two adjacent nitrogen atoms and the chlorine atom at the C6 position. The absence of any neighboring protons results in a singlet multiplicity.
-
The N-H Proton: A broad singlet, characteristic of an N-H proton in a heterocyclic system, is expected at a significantly downfield chemical shift (δ 13.5 - 14.5 ppm). This proton is acidic and its signal is often broad due to quadrupole broadening and potential intermolecular exchange with residual water in the solvent. Its chemical shift is also sensitive to solvent, concentration, and temperature.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals corresponding to the five carbon atoms of the pyrazolo[3,4-d]pyrimidine core.
-
C3-Iodo Carbon: The most upfield signal in the aromatic region (δ 85 - 95 ppm) is assigned to the C3 carbon. This significant shielding is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces an upfield shift.
-
C4 Methine Carbon: The signal for the C4 carbon is expected to appear in the range of δ 150 - 155 ppm. This carbon is directly bonded to a proton, a fact that can be confirmed with a DEPT-135 experiment where it would appear as a positive signal.
-
C6-Chloro Carbon: The carbon atom attached to the chlorine, C6, is predicted to be the most deshielded carbon in the molecule (δ 155 - 160 ppm) due to the strong electron-withdrawing inductive effect of the chlorine atom.
-
Quaternary Carbons (C3a and C7a): The two quaternary carbons at the ring junctions, C3a and C7a, are expected to have chemical shifts in the regions of δ 110 - 115 ppm and δ 150 - 155 ppm, respectively. Their precise assignment can be definitively confirmed using two-dimensional NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and nearby protons.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is a common choice for pyrazolo[3,4-d]pyrimidines due to its excellent dissolving power for a wide range of organic compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR data for this compound. While based on predictive analysis from analogous compounds, the interpretations are grounded in established NMR principles and provide a robust framework for the structural characterization of this important synthetic intermediate. The outlined experimental protocol offers a reliable methodology for obtaining high-quality spectral data. This guide is intended to empower researchers in their efforts to synthesize and characterize novel pyrazolo[3,4-d]pyrimidine derivatives, thereby accelerating the pace of drug discovery and development.
References
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CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
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MDPI. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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MDPI. (2017). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from [Link]
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National Institutes of Health. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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Scientific & Academic Publishing. (2011). Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities. Retrieved from [Link]
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Navigating the Solubility Landscape of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the physicochemical properties of a compound serve as the foundation upon which its therapeutic potential is built. Among these, solubility stands as a paramount parameter, profoundly influencing a compound's bioavailability, formulation design, and the reliability of in vitro and in vivo assays.[1][2] Poor aqueous solubility, in particular, can be a significant hurdle, potentially leading to the premature termination of otherwise promising drug candidates.[3] This guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[4] While specific, publicly available quantitative solubility data for this compound is scarce, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in their own laboratories.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior.
Molecular Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂ClIN₄ | [5][6] |
| Molecular Weight | 280.45 g/mol | [5][7] |
| Predicted Density | 2.426 ± 0.06 g/cm³ | [5] |
| pKa | 9.27 ± 0.20 (for the related 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine) | [8] |
| Storage | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | [4][6][8] |
The presence of both a chloro and an iodo group, along with the pyrazolopyrimidine core, contributes to the molecule's relatively high molecular weight and density. The heterocyclic nitrogen atoms provide sites for hydrogen bonding, which will play a significant role in the compound's interaction with various solvents. The predicted pKa suggests that the compound is weakly acidic, and its ionization state will be influenced by the pH of the medium, a critical factor in aqueous solubility.[9]
Conceptual Framework for Solubility Assessment
The solubility of a pharmaceutical compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.[2][10]
-
Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO) with an aqueous buffer.[1][2] It is a high-throughput method often employed in the early stages of drug discovery for rapid screening of compound libraries.[1][2]
-
Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in a specific solvent at a given temperature.[10][11] An excess of the solid compound is equilibrated with the solvent over a prolonged period to ensure that the dissolution and precipitation rates are equal.[1][11] This method is more time-consuming but provides a more accurate and formulation-relevant measure of solubility.[11]
The choice between these methods depends on the stage of drug development and the specific question being addressed.[2][11]
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12]
Mandatory Safety Measures:
-
Handle the compound in a well-ventilated chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy
This high-throughput method is ideal for initial screening.
Workflow for Kinetic Solubility Assay:
Caption: Workflow for the Kinetic Solubility Assay.
Detailed Steps:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[9]
-
Create a serial dilution of the stock solution in a 96-well plate using DMSO as the diluent.
-
In a separate 96-well, UV-transparent microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[3]
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration that is compatible with your downstream assays (typically ≤1%).
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing for potential precipitation.[3]
-
Measure the UV absorbance of each well at the compound's maximum absorbance wavelength (λmax) using a microplate reader. If the λmax is unknown, it should be determined beforehand by scanning a dilute solution of the compound across a range of UV wavelengths.
-
Analyze the data: Plot the absorbance versus the compound concentration. The kinetic solubility is the concentration at which a significant increase in absorbance is observed, which is indicative of light scattering from precipitated particles.[3] Alternatively, nephelometry, which directly measures scattered light, can be used for more sensitive detection of precipitation.[1][13]
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method and HPLC Analysis
This method provides a more accurate measure of solubility and is often considered the "gold standard."[10]
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for the Thermodynamic (Equilibrium) Solubility Assay.
Detailed Steps:
-
Add an excess amount of solid this compound to a vial containing a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), or DMSO).[3][14] Ensure that undissolved solid remains visible.
-
Tightly cap the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).[10]
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]
-
Separate the saturated solution from the undissolved solid. This can be achieved by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the suspension through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not adsorb the compound.[3][11]
-
Prepare a calibration curve by making a series of solutions of the compound in the test solvent at known concentrations.
-
Analyze the saturated supernatant and the calibration standards by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the concentration of the compound in the supernatant by comparing the peak area from the chromatogram to the calibration curve. This concentration represents the thermodynamic solubility.[1]
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
Solvent Polarity: The solubility will vary significantly depending on the polarity of the organic solvent and its ability to form favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the solute.
-
pH (in aqueous media): As a weakly acidic compound, the solubility of this compound in aqueous solutions will be pH-dependent. At pH values above its pKa, the compound will be deprotonated and more soluble.[9]
-
Co-solvents: The use of co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can significantly enhance the aqueous solubility of hydrophobic compounds.[9]
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[15]
-
Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid compound can impact its solubility.[11] Amorphous forms are generally more soluble than their crystalline counterparts.
Data Interpretation and Reporting
The results of solubility studies should be reported clearly and comprehensively.
Qualitative Solubility: Based on the experimental observations, the solubility can be qualitatively described using terms such as:
-
Very soluble: < 1 part of solvent required for 1 part of solute
-
Freely soluble: 1-10 parts of solvent required
-
Soluble: 10-30 parts of solvent required
-
Sparingly soluble: 30-100 parts of solvent required
-
Slightly soluble: 100-1,000 parts of solvent required
-
Very slightly soluble: 1,000-10,000 parts of solvent required
-
Practically insoluble: > 10,000 parts of solvent required
Quantitative Solubility: Quantitative solubility data should be reported in standard units such as:
-
mg/mL
-
µg/mL
-
molarity (mol/L or M)
-
millimolarity (mM)
-
micromolarity (µM)
It is essential to specify the solvent, temperature, and method (kinetic or thermodynamic) used for the determination.
Conclusion: A Pathway to Informed Drug Development
References
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-
Solubility Test | AxisPharm. (URL: [Link])
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (URL: [Link])
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. (URL: [Link])
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (2024-01-28). (URL: [Link])
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. (URL: [Link])
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3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine - PubChem - NIH. (URL: [Link])
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Whitepaper: The Strategic Role of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a Versatile Purine Bioisostere in Modern Drug Discovery
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged" structure due to its bioisosteric relationship with natural purines.[1][2] This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the active sites of numerous enzymes, particularly protein kinases.[3][4] This guide provides an in-depth technical analysis of a specific, highly versatile derivative: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine . We will explore the strategic rationale behind its design, its synthetic utility, and its pivotal role as a starting scaffold for the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for therapeutic innovation.
The Principle of Bioisosterism: From Purines to Pyrazolopyrimidines
Bioisosterism, the interchange of atoms or functional groups with similar physicochemical properties, is a foundational strategy in rational drug design used to modulate a lead compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5][6] One of the most successful applications of this principle is the replacement of the endogenous purine ring system.
Purines, particularly adenine, are fundamental components of cofactors like ATP, which fuels a vast array of cellular processes. The ATP-binding site, especially within the protein kinase family, has therefore become a primary target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine nucleus is a classic bioisostere of adenine.[7][8] By transposing the nitrogen atoms between the five- and six-membered rings, it preserves the key hydrogen bond donor and acceptor sites necessary for binding to the kinase hinge region, while offering a novel chemical space for optimization.[3][4]
Caption: Orthogonal reactivity of the 6-chloro and 3-iodo positions.
Synthetic Protocols and Methodologies
The trustworthiness of a chemical scaffold lies in its accessible and reproducible synthesis. The following protocols are representative methods based on established literature precedents. [9][10][11]
Protocol 3.1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes a common route to a key precursor.
-
Step A: Cyclization to form the Dihydroxy Core.
-
To a dry round-bottom flask, add 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10.0 eq).
-
Heat the mixture to 190 °C under a nitrogen atmosphere for 2-3 hours. The solid mixture will melt and then re-solidify.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature. Add 10% aqueous KOH solution to dissolve the solid, then carefully acidify with concentrated HCl to a pH of 4-5.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. [11]
-
-
Step B: Chlorination.
-
Suspend the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (POCl3, 10-15 vol).
-
Add N,N-dimethylaniline (0.1 eq) catalytically.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until the solution becomes clear.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. [11]
-
Protocol 3.2: Synthesis of this compound
This protocol outlines a potential direct iodination approach on a related intermediate. A more common route involves iodination of a pyrazole precursor prior to pyrimidine ring formation. However, direct iodination of an activated pyrazolo[3,4-d]pyrimidine is also feasible. The following is adapted from a similar transformation. [10]
-
Step A: Iodination.
-
Dissolve an appropriate precursor such as 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, 10 vol).
-
Add N-Iodosuccinimide (NIS) (1.1 to 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to quench excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application Case Study: A Workflow for Kinase Inhibitor Development
The true value of this compound is realized in its application. Below is a standard workflow for its use in a kinase inhibitor discovery program.
Caption: A typical drug discovery workflow utilizing the title scaffold.
By executing this workflow, a diverse library can be synthesized and tested. The resulting data allows for the establishment of a clear Structure-Activity Relationship (SAR).
Table 1: Representative SAR Data for a Hypothetical Kinase Target (e.g., Src Kinase)
| Compound ID | R1 Group (from Suzuki @ C3) | R2 Group (from SNAr @ C6) | Src Kinase IC50 (nM) | KDR Kinase IC50 (nM) | Selectivity (KDR/Src) |
| Ref-1 | -Iodo (Starting Material) | -Chloro (Starting Material) | >10,000 | >10,000 | - |
| A-1 | Phenyl | -NH(CH3) | 850 | 1200 | 1.4 |
| A-2 | 4-Methylphenyl | -NH(CH3) | 450 | 900 | 2.0 |
| A-3 | 4-Chlorophenyl | -NH(CH3) | 150 | 600 | 4.0 |
| B-1 | 4-Chlorophenyl | -NH(Cyclopropyl) | 95 | 550 | 5.8 |
| B-2 | 4-Chlorophenyl | (R)-3-aminopiperidine | 25 | 1500 | 60.0 |
This data is illustrative and based on general trends observed in kinase inhibitor development.[12][13][14]
The data in Table 1 demonstrates a logical progression. Initial modifications at C3 (A-1 to A-3) improve potency. Further optimization at C6 (B-1 to B-2) not only enhances potency against the primary target (Src) but dramatically improves selectivity over an off-target kinase (KDR). Compound B-2 would be identified as a promising lead for further optimization. [12][14][15]
Conclusion and Future Outlook
This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its identity as a purine bioisostere provides a validated entry point into ATP-binding sites, while its orthogonal reactive handles at the C3 and C6 positions enable rapid and systematic exploration of chemical space. This combination facilitates the efficient development of potent and selective inhibitors for a wide range of therapeutic targets. As drug discovery moves towards more complex modalities, this versatile scaffold will continue to be a valuable starting point for creating novel therapeutics, including covalent inhibitors, degraders (PROTACs), and molecular glues, ensuring its relevance for years to come.
References
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- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
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- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Unknown Source.
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- Bioisosterism: A Rational Approach in Drug Design.
- Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online.
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- What is the role of bioisosterism in drug design? (2025).
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- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
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A-Technical-Guide-to-the-Synthesis-of-Pyrazolo[3,4-d]pyrimidines-Focus-on-Key-Intermediates
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere that effectively mimics adenosine triphosphate (ATP) binding sites in various kinases.[1][2][3] This structural similarity has led to the development of numerous potent inhibitors for therapeutic targets in oncology, inflammation, and cardiovascular diseases.[4][5] The synthetic accessibility of this scaffold is largely dependent on the efficient construction of key pyrazole intermediates, which serve as the foundation for the subsequent pyrimidine ring annulation. This guide provides an in-depth analysis of the core intermediates, focusing on the causality behind synthetic strategies, detailed experimental protocols, and the logic of their conversion to the final pyrazolo[3,4-d]pyrimidine core.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is an analog of purine where the imidazole ring is replaced by pyrazole.[3] This seemingly minor change has profound implications for its biological activity, allowing it to function as a versatile hinge-binding motif for a multitude of protein kinases.[1] Its derivatives have been successfully developed as inhibitors of critical enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK), leading to clinically approved drugs and a plethora of candidates in the development pipeline.[1][6][7]
The efficacy and versatility of this scaffold underscore the importance of robust and scalable synthetic routes. The most common and reliable strategies invariably proceed through pre-formed, functionalized pyrazole rings, which are the pivotal intermediates dictating the final substitution pattern and overall yield.
Retrosynthetic Analysis: Identifying the Core Intermediates
A logical retrosynthetic disconnection of the target pyrazolo[3,4-d]pyrimidine scaffold reveals that the most strategic approach involves the formation of the pyrimidine ring onto a pre-existing, appropriately substituted pyrazole. This strategy isolates the complexities of pyrazole regiochemistry from the final cyclization step.
This analysis points to two primary classes of key intermediates:
-
5-Amino-1H-pyrazole-4-carbonitriles
-
5-Amino-1H-pyrazole-4-carboxamides (and Esters)
These ortho-amino-functionalized pyrazoles contain the necessary nucleophilic amine and an electrophilic carbonyl precursor (nitrile, carboxamide, or ester) poised for cyclization with a one-carbon unit to form the pyrimidine ring.
Key Intermediate Class I: 5-Amino-1H-pyrazole-4-carbonitriles
This class of intermediates is arguably the most widely used due to the high reactivity of the nitrile group and the accessibility of its precursors.
Synthetic Strategy: The Thorpe-Ziegler Approach
The synthesis of 5-aminopyrazole-4-carbonitriles is most commonly achieved via a variation of the Thorpe-Ziegler reaction, which involves the condensation of a hydrazine with a highly electrophilic three-carbon component derived from malononitrile.[8][9][10]
The causality for this choice is clear:
-
High Reactivity: Malononitrile and its derivatives (like ethoxymethylenemalononitrile) are potent electrophiles, ensuring efficient reaction with the hydrazine nucleophile.
-
Atom Economy: The reaction directly assembles the five-membered ring with the desired functionalities in a single, often high-yielding, step.
-
Versatility: A wide range of substituted hydrazines are commercially available or readily synthesized, allowing for extensive diversification at the N-1 position of the pyrazole ring.[11][12]
Workflow for Pyrazole Formation via Thorpe-Ziegler Condensation
Caption: Synthetic workflow for 5-amino-1H-pyrazole-4-carbonitriles.
Detailed Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is a representative example of the condensation between a hydrazine and an activated malononitrile derivative.[11][13]
Materials:
-
Phenylhydrazine
-
(Ethoxymethylene)malononitrile
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (5 mL) under an inert atmosphere (e.g., Nitrogen).
-
Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, allowing the product to crystallize.
-
If crystallization is slow, the mixture can be cooled further in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.
Trustworthiness: This protocol is self-validating as the reaction is typically high-yielding and the product often precipitates directly from the reaction mixture in high purity. The primary variable is the choice of solvent and the reflux time, which can be optimized for different hydrazine substrates.
Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
The ortho-aminonitrile intermediate is primed for cyclization. The most direct method to form the 4-aminopyrazolo[3,4-d]pyrimidine is through reaction with formamide or formamidine salts, which serve as the source for the N3 and C4 atoms of the pyrimidine ring.[2][14]
Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Combine 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 mmol) with an excess of formamide (10-15 equivalents).
-
Heat the mixture to a high temperature (typically 150-180 °C) for several hours.
-
Alternatively, react the aminonitrile with formamidine acetate (1.2 mmol) in a high-boiling solvent like 2-methoxyethanol at reflux (approx. 125 °C) for 1-48 hours.[14]
-
Upon cooling, the product often precipitates and can be collected by filtration.
Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the pyrazole's amino group onto the formamide (or its dehydrated equivalent), followed by an intramolecular cyclization where the pyrazole ring nitrogen attacks the nitrile. Subsequent tautomerization yields the aromatic pyrazolo[3,4-d]pyrimidine system. Microwave-assisted synthesis using solid acid catalysts can significantly reduce reaction times.[2]
Key Intermediate Class II: 5-Amino-1H-pyrazole-4-carboxamides
While the nitrile route is common, using an ortho-amino carboxamide or ester intermediate offers an alternative pathway that can be advantageous in certain situations, such as when harsh nitrile hydrolysis conditions are not desired for the final product.[2][15]
Synthetic Strategy
These intermediates are typically prepared in two main ways:
-
Hydrolysis of the Nitrile: The 5-amino-1H-pyrazole-4-carbonitrile can be hydrolyzed to the corresponding carboxamide, usually under acidic or basic conditions. This adds a step but provides a different functional handle for cyclization.[13]
-
Direct Synthesis: Condensation of a hydrazine with an ethyl cyanoacetate derivative, such as ethyl (ethoxymethylene)cyanoacetate, directly yields the ethyl 5-aminopyrazole-4-carboxylate.[2]
Detailed Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
Materials:
-
Hydrazine hydrate
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol
Procedure:
-
Dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (1.0 mmol) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid residue is often of sufficient purity for the next step, or it can be recrystallized from ethanol/water.
Cyclization to Pyrazolo[3,4-d]pyrimidin-4-ones
The amino ester or carboxamide readily cyclizes with reagents like formamide or formic acid to produce pyrazolo[3,4-d]pyrimidin-4-ones (hypoxanthine analogs).[2][16]
Protocol: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (Allopurinol)
-
Place ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 mmol) in a flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux for 4-8 hours.[2]
-
Cool the reaction mixture. The product will precipitate.
-
Collect the solid by filtration, wash with water and then ethanol, and dry to yield the target compound.
This product can then be functionalized, for example, by chlorination of the 4-position with POCl₃, followed by nucleophilic substitution to access a wide range of 4-substituted derivatives.[17]
Summary of Key Intermediates and Synthetic Choices
The selection of the key intermediate is a critical decision in the synthesis of a pyrazolo[3,4-d]pyrimidine derivative and is dictated by the desired final substitution pattern.
| Key Intermediate | Common Precursors | Cyclization Reagent | Resulting Core Structure | Key Advantages |
| 5-Amino-1H-pyrazole-4-carbonitrile | Hydrazine + (Ethoxymethylene)malononitrile | Formamide, Formamidine | 4-Aminopyrazolo[3,4-d]pyrimidine | Direct, efficient route to the 4-amino scaffold, a common pharmacophore. |
| Ethyl 5-Amino-1H-pyrazole-4-carboxylate | Hydrazine + Ethyl (ethoxymethylene)cyanoacetate | Formamide, Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one | Avoids harsh nitrile chemistry; direct route to 4-oxo derivatives. |
| 5-Amino-1H-pyrazole-4-carboxamide | Hydrolysis of the corresponding nitrile | Acid Chlorides, Orthoesters | Pyrazolo[3,4-d]pyrimidin-4-one | Offers alternative cyclization conditions and reactivity.[18] |
Conclusion
The synthesis of the medicinally vital pyrazolo[3,4-d]pyrimidine scaffold is fundamentally enabled by the strategic construction of key aminopyrazole intermediates. The 5-amino-1H-pyrazole-4-carbonitriles and their carboxamide/ester analogs represent the most crucial building blocks, providing a robust and versatile platform for diversification. Understanding the causality behind the choice of these intermediates—whether for direct access to 4-amino derivatives via the nitrile route or for the synthesis of 4-oxo analogs via the ester/amide route—is paramount for any researcher in the field of drug development. The protocols and strategies outlined herein provide a field-proven guide to accessing this important class of molecules.
References
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Arch Pharm (Weinheim). [Link]
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Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate. [Link]
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Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (2020). J. Org. Chem. [Link]
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). J. Med. Chem. [Link]
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Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. (n.d.). Molecules. [Link]
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The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]
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New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (2018). Bioorganic Chemistry. [Link]
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Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). Bioorg. Med. Chem. [Link]
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Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. [Link]
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Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. (2013). ResearchGate. [Link]
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers in Chemistry. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2021). Eur. J. Med. Chem. [Link]
-
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2022). ResearchGate. [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2021). Molecules. [Link]
-
Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. (2014). Taylor & Francis Online. [Link]
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Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (2020). ACS Infect. Dis. [Link]
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Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2016). J App Pharm Sci. [Link]
-
Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity.... (2019). Sci Rep. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances. [Link]
- Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine. (1981).
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives.... (2021). MDPI. [Link]
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Thorpe reaction. (n.d.). Wikipedia. [Link]
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Synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine amine derivative.... (2022). ResearchGate. [Link]
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Thorpe-Ziegler Reaction. (2014). Chem-Station. [Link]
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Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2022). ACS Omega. [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.... (2009). Molecules. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.... (2021). RSC Advances. [Link]
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Novel 4-Aminopyrazolo[3,4-d]Pyrimidine Derivatives: Design, Synthesis And High-Throughput In-Vitro Anti-Cancer Evaluation. (n.d.). Research Square. [Link]
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Methodological & Application
Application Notes: Strategic C-C Bond Formation via Suzuki Coupling with 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] As a bioisostere of the natural purine ring system, this heterocyclic structure is a cornerstone in the design of kinase inhibitors and other targeted therapeutics for oncology, inflammation, and various other disease states.[3][4][5][6] The ability to precisely functionalize this core at specific positions is paramount for tuning compound potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[7][8][9] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for synthetic chemists.[10][11]
This guide focuses on a particularly strategic building block: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine . The distinct electronic properties and reactivity of the two halogen atoms on this scaffold—an iodine at the C3 position and a chlorine at the C6 position—allow for highly selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine bond on the electron-deficient pyrimidine ring.[12] This inherent reactivity difference provides a reliable handle for the selective introduction of a desired moiety at the C3 position, leaving the C6 chloro-substituent intact for subsequent downstream functionalization.
This application note provides a deep dive into the mechanistic underpinnings and a field-proven protocol for leveraging this chemoselectivity in the Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any Suzuki coupling reaction. The process is a well-defined sequence of three primary steps that regenerates the active catalyst, allowing for high product turnover with substoichiometric amounts of the palladium complex.[8][9][13]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (in this case, the C-I bond of the pyrazolopyrimidine). This step forms a new, square-planar Pd(II) intermediate.[10][13] The rate of this step is highly dependent on the nature of the halide (I > Br > Cl), which is the basis for the selectivity in our target substrate.[7]
-
Transmetalation : This is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. The organoboron species (e.g., boronic acid) does not directly react with the Pd(II) complex. First, it must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[11][14][15] This activated boronate then exchanges its organic group with the halide on the palladium complex.[10][16] The choice of base and solvent is critical for the efficiency of this step.
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple, forming the new C-C bond in the final product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[10][13]
Below is a visualization of this catalytic pathway.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki coupling at the C3-iodo position of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for different boronic acid partners.
Materials and Reagents
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Aryl- or Heteroarylboronic Acid (1.1–1.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or similar Pd(0) source (0.02–0.05 eq)
-
Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0–3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v mixture), degassed
-
Workup: Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles for solvent transfer
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.5 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Prepare the solvent mixture (e.g., 4:1 1,4-dioxane/water) and degas it thoroughly by bubbling Argon or Nitrogen through it for at least 20-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask. The final concentration of the limiting reagent should typically be between 0.1 M and 0.5 M.[17]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath and heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[13][17]
-
Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.[13]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-3-aryl-1H-pyrazolo[3,4-d]pyrimidine product.[17]
-
Experimental Workflow Diagram
Key Parameters and Optimization
The success of a Suzuki coupling reaction often depends on the careful selection of several key parameters. The following table provides a summary of typical conditions and serves as a guide for optimization.
| Parameter | Typical Range/Value | Rationale & Expert Insight |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost and ease of removal. Higher loadings may be needed for challenging or sterically hindered substrates. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for potential side reactions like homocoupling or protodeborylation.[7] |
| Base | 2.0 - 3.0 equivalents | A sufficient amount of base is critical to activate the boronic acid for transmetalation.[10] K₂CO₃, Na₂CO₃, and K₃PO₄ are common choices.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | An aqueous co-solvent is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][10][18] |
| Temperature | 80 - 110 °C | Higher temperatures accelerate the reaction, particularly the oxidative addition and reductive elimination steps.[17] Microwave irradiation can also be used to significantly reduce reaction times.[19] |
| Reaction Time | 2 - 24 hours | Must be determined empirically by monitoring the reaction. Prolonged reaction times at high temperatures can lead to product or reagent degradation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Poor quality of boronic acid. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst.2. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[17]3. Use fresh, high-purity boronic acid. Consider converting it to a more stable trifluoroborate salt if protodeborylation is an issue.[10] |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing procedures for the solvent and ensure the reaction vessel is properly purged with inert gas.[7] |
| Protodeborylation | Degradation of the boronic acid, often accelerated in aqueous basic conditions. | Use a less nucleophilic base like KF or CsF, or switch to an anhydrous solvent system if possible.[11] Using a trifluoroborate salt can also mitigate this issue.[10] |
| Dehalogenation of Starting Material | A side reaction where the halide is replaced by a hydrogen atom. | This can sometimes be mediated by the base or solvent. Try using a different base (e.g., K₃PO₄ instead of Na₂CO₃) or a different catalyst/ligand system.[7] |
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Arma, F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Singh, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Available from: [Link]
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Da Settimo, F., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules. Available from: [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]
-
Jones, C. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica. Available from: [Link]
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ResearchGate. Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using... Available from: [Link]
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ResearchGate. Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. Available from: [Link]
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Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Ghorab, M. M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Scientific Reports. Available from: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]
-
Al-Hourani, B., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link]
-
El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Sun, Q., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available from: [Link]
-
Dreher, S. D., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]
-
National Institutes of Health. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]
-
Morin, M., et al. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]
-
Guram, A. S., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
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ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available from: [Link]
-
RSC Publishing. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Available from: [Link]
-
Chembase. This compound. Available from: [Link]
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- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 19. benchchem.com [benchchem.com]
Buchwald-Hartwig amination of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Application Note & Protocol
Site-Selective Buchwald-Hartwig Amination of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Guide to Strategic C-N Bond Formation
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. The ability to precisely install amino groups at specific positions is critical for tuning the pharmacological properties of these molecules. This application note provides a comprehensive guide and a detailed, field-proven protocol for the site-selective . We delve into the underlying principles governing the remarkable selectivity of this transformation, explain the causal relationships behind the selection of catalysts, ligands, and reaction conditions, and offer a robust, step-by-step methodology for researchers in drug discovery and synthetic organic chemistry.
Introduction: The Strategic Challenge of Selective Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with unparalleled efficiency and scope.[1] Its application in pharmaceutical development is widespread, allowing for the modular synthesis of arylamines from aryl halides.[1] The substrate at the heart of this guide, this compound, presents a common yet critical challenge in heterocyclic chemistry: the presence of two distinct halogen atoms susceptible to cross-coupling.
The pyrazolo[3,4-d]pyrimidine core is found in numerous FDA-approved drugs and clinical candidates, where the substitution pattern dictates biological activity.[2] Therefore, the ability to selectively functionalize one position while leaving the other intact for subsequent transformations is of paramount strategic importance. This protocol focuses on leveraging the inherent reactivity differences between an aryl iodide and an aryl chloride to achieve exclusive amination at the C-3 position.
The Principle of Selectivity: Why the C3-Iodo Position Reacts First
The success of this selective amination hinges on the fundamental mechanism of the Buchwald-Hartwig reaction.[1][3] The key selectivity-determining step is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy.
The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This leads to a much lower activation energy barrier for the oxidative addition of the C3-I bond to the Pd(0) center compared to the C6-Cl bond. By carefully controlling reaction conditions, particularly temperature and reaction time, we can exploit this vast difference in reactivity to ensure the reaction proceeds exclusively at the more labile C3-iodo position.
Optimizing the Reaction: A Rationale for Component Selection
A successful cross-coupling reaction is a finely tuned interplay of catalyst, ligand, base, and solvent. The choices outlined below are grounded in extensive studies on challenging, electron-deficient heterocyclic substrates.[4][5]
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective choice. It is a stable Pd(0) source that readily enters the catalytic cycle upon ligand coordination. Palladium(II) acetate (Pd(OAc)₂) is another excellent alternative, as it is reduced in situ to the active Pd(0) species.[3]
-
The Ligand (The Key to Success): The ligand is arguably the most critical component. For electron-deficient and sterically hindered substrates like pyrazolopyrimidines, bulky, electron-rich phosphine ligands are essential.[1][6]
-
Biarylphosphine Ligands (e.g., XPhos, RuPhos): These ligands, developed by the Buchwald group, possess the ideal steric and electronic properties.[7] The steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst, while the electron-donating nature facilitates the initial oxidative addition.[6] XPhos is often an excellent starting point for amination of heteroaryl chlorides and bromides.[8]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and reactivity, particularly under aerobic conditions.[4][5][9]
-
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the pyrazole, if unprotected), making it a more potent nucleophile for coordination to the palladium center.
-
Sodium tert-butoxide (NaOtBu): A powerful and commonly used base for these reactions.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder, yet often highly effective alternatives, particularly for substrates with base-sensitive functional groups.[10]
-
-
The Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable temperature are preferred. Toluene and 1,4-dioxane are standard choices due to their high boiling points and compatibility with the catalytic system.[3]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for the selective amination of this compound with a representative primary amine, benzylamine.
Visualizing the Workflow
The following diagram outlines the general experimental procedure from setup to product characterization.
Caption: General workflow for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound[11] | C₅H₂ClIN₄ | 296.45 | 1.0 | 1.0 | 296.5 mg |
| Benzylamine | C₇H₉N | 107.15 | 1.2 | 1.2 | 128.6 mg (130 µL) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 (2 mol%) | 18.3 mg |
| XPhos | C₃₃H₄₅P | 476.68 | 0.044 | 0.044 (4.4 mol%) | 21.0 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | 134.5 mg |
| Anhydrous Toluene | C₇H₈ | - | - | - | 10 mL |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (296.5 mg, 1.0 mmol), XPhos (21.0 mg, 0.044 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Reagents: Under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), followed by anhydrous toluene (10 mL) and benzylamine (130 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, N-benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine.
Mechanistic Overview
The catalytic cycle illustrates the key steps involved in the C-N bond formation. The ligand (L) is crucial for stabilizing the palladium center and facilitating each elementary step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst. Consider increasing catalyst/ligand loading or screening alternative ligands (e.g., RuPhos) or bases (e.g., Cs₂CO₃).
-
Side Reactions: If hydrodehalogenation (replacement of iodine with hydrogen) is observed, it may indicate moisture in the reaction or an issue with the base. If amination at the C6-chloro position occurs, the reaction temperature may be too high or the reaction time too long. Reduce the temperature to 80-90 °C.
-
N-H Protection: The N-H of the pyrazole ring can sometimes interfere with the reaction or lead to undesired side products. If yields are poor, consider protecting the pyrazole nitrogen (e.g., with a tetrahydropyran (THP) or p-methoxybenzyl (PMB) group) prior to the amination.
Conclusion
This application note provides a robust and reliable protocol for the site-selective . By understanding the principles of reactivity and making rational choices for the catalyst system, researchers can confidently and efficiently synthesize valuable 3-amino-6-chloro-pyrazolo[3,4-d]pyrimidine intermediates. This selective functionalization opens the door for subsequent diversification at the C-6 position, enabling the rapid construction of complex molecular libraries for drug discovery and development.
References
-
Title: Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole Source: Applied Organometallic Chemistry URL: [Link]
-
Title: Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Source: Semantic Scholar URL: [Link]
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Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction Source: Paul Murray Catalysis Consulting URL: [Link]
-
Title: Selected ligands and catalysts for Buchwald‐Hartwig amination Source: ResearchGate URL: [Link]
-
Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PubMed Central URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: MDPI URL: [Link]
-
Title: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity Source: ResearchGate URL: [Link]
-
Title: The Buchwald-Hartwig Amination Reaction Source: YouTube URL: [Link]
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Title: this compound Source: AbacipharmTech URL: [Link]
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Title: 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine Source: PubChem URL: [Link]
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Title: Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine Source: Clausius Scientific Press URL: [Link]
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Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Application Note & Protocols: Mastering Regioselective Cross-Coupling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine for Accelerated Drug Discovery
Preamble: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold". Its structural resemblance to endogenous purines allows it to act as a bioisostere of adenine, effectively competing for ATP binding sites in various enzymes.[1] This mimicry has led to the development of numerous potent kinase inhibitors targeting enzymes like Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and RET tyrosine kinase, which are crucial in cancer progression.[1][2][3][4] The ability to precisely and selectively functionalize this core is therefore of paramount importance for generating diverse compound libraries in the hit-to-lead and lead optimization phases of drug discovery.[5]
The di-halogenated substrate, 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine , is a particularly powerful starting material. It offers two distinct reaction handles for orthogonal, regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the underlying principles and step-by-step protocols for leveraging this differential reactivity.
The Core Principle: Exploiting Differential Halogen Reactivity
The success of regioselective synthesis hinges on the significant difference in reactivity between the carbon-iodine (C-I) bond at the C3 position and the carbon-chlorine (C-Cl) bond at the C6 position.
The key mechanistic step governing this selectivity is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6] The relative bond dissociation energies (C-I < C-Br < C-Cl) and the inherent electronics of the substrate dictate that the C3-I bond is substantially more susceptible to oxidative addition than the more robust C6-Cl bond. By carefully selecting mild reaction conditions, catalysts, and ligands, we can exclusively activate the C3 position while leaving the C6-chloro group intact for subsequent transformations.
Caption: Workflow for sequential regioselective cross-coupling.
Protocol I: Regioselective Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties at the C3 position. The choice of a mild palladium source and base is critical to maintain selectivity.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is selected for its reliability. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a good balance of electron-donating properties and steric bulk, promoting efficient reductive elimination without being overly reactive to activate the C-Cl bond under these conditions.
-
Base: An aqueous solution of sodium carbonate (Na₂CO₃) is a sufficiently mild inorganic base that facilitates the transmetalation step without promoting side reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is used to ensure the solubility of both the organic substrate and the inorganic base, creating a biphasic system where the reaction proceeds efficiently at the interface.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 280 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., 1.2 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv., 41 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and a 2M aqueous solution of Na₂CO₃ (2.5 mL, 5.0 mmol).
-
Reaction Execution: Seal the flask and heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the C3-arylated product.
Data Summary: Suzuki-Miyaura Coupling
| Boronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 6-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 85-95% |
| 4-Methoxyphenylboronic acid | 6-Chloro-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 80-90% |
| 3-Pyridylboronic acid | 6-Chloro-3-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine | 75-85% |
| Thiophene-2-boronic acid | 6-Chloro-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | 70-80% |
Protocol II: Regioselective Sonogashira Coupling at the C3-Position
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further derivatization or as structural components themselves. This reaction relies on a dual palladium-copper catalytic system.
Causality Behind Experimental Choices:
-
Catalytic System: The synergy between a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is the hallmark of this reaction.[7] Palladium facilitates the oxidative addition to the C-I bond, while copper(I) reacts with the terminal alkyne to form a more nucleophilic copper acetylide, which then participates in the transmetalation step.[8][9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle.
-
Solvent: Anhydrous solvents like THF or DMF are used to prevent moisture from quenching the reactive intermediates.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv., 280 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv., 21 mg, 0.03 mmol), and CuI (0.06 equiv., 11 mg, 0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 equiv., 0.42 mL, 3.0 mmol). Finally, add the terminal alkyne (1.5 equiv., 1.5 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the C3-alkynylated product.
Protocol III: Buchwald-Hartwig Amination at the C6-Position
After selective functionalization at C3, the remaining C6-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This reaction typically requires more forcing conditions and specialized ligands to activate the less reactive C-Cl bond.[10][11]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The key to activating the C-Cl bond is the use of a palladium precursor (e.g., Pd₂(dba)₃) combined with a sterically hindered, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[12] This bulky ligand promotes the formation of a monoligated, highly reactive L-Pd(0) species necessary for the oxidative addition of aryl chlorides and facilitates the final reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and drive the catalytic cycle forward.[11]
-
Temperature: Higher temperatures (e.g., 100-110°C) are generally necessary to overcome the higher activation energy for C-Cl bond cleavage.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the C3-substituted-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.) to a flame-dried reaction vessel.
-
Reagent and Solvent Addition: Add the desired primary or secondary amine (1.2 equiv.). Add anhydrous toluene or dioxane (0.1-0.2 M concentration).
-
Reaction Execution: Seal the vessel and heat to 100-110°C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or preparative HPLC to obtain the final C3,C6-disubstituted product.
Conclusion and Outlook
The this compound scaffold is an exceptionally valuable platform for the synthesis of diverse molecular architectures. By understanding and applying the principles of regioselective, palladium-catalyzed cross-coupling, researchers can efficiently and sequentially functionalize the C3 and C6 positions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a reliable framework for building libraries of novel compounds, accelerating the discovery of next-generation therapeutics.
References
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, [Link]
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Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using ethanol as a green reaction media. ResearchGate, [Link]
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SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. ResearchGate, [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, [Link]
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Buchwald–Hartwig amination. Wikipedia, [Link]
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Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, [Link]
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(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate, [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv, [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate, [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate, [Link]
-
Synthesis of 3-arylated(heteroarylated) pyrazolo[1,5-a]pyrimidin-5-ones by Suzuki–Miyaura cross-coupling reaction of 4a. ResearchGate, [Link]
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Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry, [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for drug discovery.[1][3] This structural mimicry facilitates crucial hydrogen bonding interactions within the kinase hinge region, a common feature of many kinase inhibitors.[1] The strategic functionalization of this core has led to the development of numerous clinical candidates and approved drugs, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1]
The starting material, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, offers two distinct and orthogonally reactive sites for chemical modification. The iodine atom at the C3 position is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[1][4] The chlorine atom at the C6 position, while less reactive, can also be substituted, often under more forcing conditions or with specific catalyst systems. This differential reactivity enables a sequential and controlled diversification of the pyrazolo[3,4-d]pyrimidine scaffold, a key strategy in the synthesis of kinase inhibitor libraries for structure-activity relationship (SAR) studies.[5][6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing this compound. We will delve into the strategic considerations behind common synthetic routes and provide step-by-step protocols for key transformations, including Suzuki and Sonogashira coupling reactions.
Strategic Considerations for Synthesis
The differential reactivity of the C-I and C-Cl bonds in this compound is the linchpin of its utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy and greater propensity for oxidative addition to the palladium(0) catalyst.[8] This allows for selective functionalization at the C3 position while leaving the C6-chloro group intact for subsequent modifications.
Common synthetic strategies involve an initial Suzuki or Sonogashira coupling at the C3 position, followed by a nucleophilic aromatic substitution or a second cross-coupling reaction at the C6 position. The choice of reaction partners and conditions is dictated by the desired target kinase and the intended SAR exploration.
Visualizing the Synthetic Strategy
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors from this compound.
Caption: General synthetic workflow.
Protocol 1: Palladium-Catalyzed Suzuki Coupling at the C3 Position
This protocol describes the selective Suzuki-Miyaura cross-coupling reaction at the C3 position of this compound with an arylboronic acid. This reaction is fundamental for introducing aromatic and heteroaromatic moieties that can occupy the hydrophobic pocket of the kinase active site.[9][10]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 150728-14-6 | Various | Starting Material |
| Arylboronic Acid | Varies | Various | Coupling Partner (1.2 equivalents) |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | Various | Catalyst (0.05 equivalents) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Various | Base (2.0 equivalents) |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, degassed |
| Water | 7732-18-5 | N/A | Degassed |
| Ethyl Acetate | 141-78-6 | Various | For extraction |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying agent |
Experimental Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive flow of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Expected Results and Characterization
Yields for this reaction are typically in the range of 70-95%, depending on the nature of the arylboronic acid. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Palladium- and Copper-Catalyzed Sonogashira Coupling at the C3 Position
The Sonogashira coupling is a powerful method for introducing alkynyl groups at the C3 position.[1] These linear and rigid linkers can be used to probe deeper pockets within the kinase active site or serve as handles for further functionalization.[1]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 150728-14-6 | Various | Starting Material |
| Terminal Alkyne | Varies | Various | Coupling Partner (1.5 equivalents) |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Various | Catalyst (0.03 equivalents) |
| Copper(I) Iodide (CuI) | 7681-65-4 | Various | Co-catalyst (0.06 equivalents) |
| Triethylamine (TEA) | 121-44-8 | Various | Base and Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Various | Anhydrous, degassed |
| Ethyl Acetate | 141-78-6 | Various | For extraction |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | Various | For quenching |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | Drying agent |
Experimental Procedure
-
To a flame-dried Schlenk flask, add this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF and triethylamine (3:1 v/v) via syringe.
-
Add the terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Expected Results and Characterization
Typical yields for the Sonogashira coupling range from 60-90%. The structure and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Kinase Inhibitory Activities
The following table summarizes the inhibitory activities of some pyrazolo[3,4-d]pyrimidine derivatives, showcasing the potency that can be achieved through modifications of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 33 | FLT3, VEGFR2 | Potent inhibitor | [5][6] |
| Compound 8a | BTK | 7.95 | [4] |
| Compound II-1 | VEGFR-2 | 5.90 µM (on HepG2 cells) | [7] |
| Compound 12 | BTK | 4.2 | [1] |
| Compound 13 | BTK | 11.1 | [1] |
Troubleshooting and Optimization
-
Low Yields in Suzuki Coupling:
-
Cause: Inactive catalyst, poor quality of boronic acid, or insufficient degassing.
-
Solution: Use a fresh batch of palladium catalyst. Ensure the boronic acid is pure and dry. Thoroughly degas all solvents and the reaction mixture. Consider using a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂.[11]
-
-
Side Reactions in Sonogashira Coupling:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling).
-
Solution: Ensure strictly anaerobic conditions. Use a slight excess of the alkyne. Minimize the amount of copper catalyst.
-
-
Difficulty in Purification:
-
Cause: Co-elution of product with byproducts or starting materials.
-
Solution: Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC).
-
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The orthogonal reactivity of the chloro and iodo substituents allows for a controlled and stepwise elaboration of the core structure. The protocols provided herein for Suzuki and Sonogashira couplings represent robust and reproducible methods for the key synthetic transformations. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel pyrazolo[3,4-d]pyrimidine derivatives for the discovery of new and improved kinase inhibitors for various therapeutic applications.[12][13][14]
References
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Yang, L.-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
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Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
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Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 157, 1566-1577. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(16), 1435-1448. [Link]
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Yang, L.-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
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Yang, L.-L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Semantic Scholar. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1133. [Link]
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El Hafi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5011. [Link]
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Rostom, S. A. F., et al. (2011). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 16(8), 6393-6414. [Link]
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Tiwari, R. K., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19. [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. [Link]
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Al-Ostath, A. I. H., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]
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Unciti-Broceta, A., et al. (2020). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... ResearchGate. [Link]
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Tiwari, R. K., et al. (2017). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. [Link]
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Ahearn, E. S., et al. (2018). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2562-2567. [Link]
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Zhao, S., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]
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Abdel-Ghani, T. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Kumar, A., et al. (2021). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Synthesis of EGFR Inhibitors Using 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Introduction: Targeting EGFR with a Privileged Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a hallmark of numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain of EGFR have emerged as a successful class of anticancer drugs.[5][6]
Within the vast landscape of kinase inhibitor scaffolds, the 1H-pyrazolo[3,4-d]pyrimidine core has garnered significant attention.[7][8] As a bioisostere of the adenine ring of ATP, this heterocyclic system is adept at forming key hydrogen bonding interactions within the hinge region of the kinase active site, a critical feature for potent inhibition.[4][7] The strategic functionalization of this "privileged scaffold" allows for the optimization of potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide for researchers on the utilization of a highly versatile starting material, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine , for the synthesis of potent EGFR inhibitors. We will explore the rationale behind its design, detail a step-by-step synthetic protocol involving sequential cross-coupling reactions, and discuss the underlying chemical principles that make this approach efficient and robust.
The Strategic Advantage of this compound
The choice of this compound as a starting material is a deliberate one, rooted in the principles of modern synthetic chemistry. The differential reactivity of the halogen atoms at the C3 and C6 positions allows for a controlled, stepwise introduction of various substituents.
-
C3-Iodo Position: The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the carbon-chlorine bond. This higher reactivity is due to the lower bond dissociation energy of the C-I bond, facilitating the initial oxidative addition step in the catalytic cycle. This allows for the selective introduction of aryl or heteroaryl moieties at the C3 position, which are often crucial for occupying the hydrophobic pocket of the EGFR active site.
-
C6-Chloro Position: The less reactive carbon-chlorine bond remains intact during the initial C3 functionalization. This position can then be targeted in a subsequent step, typically via a Buchwald-Hartwig amination, to introduce a diverse range of amino groups.[9] These amino substituents often project towards the solvent-exposed region of the ATP binding pocket and are critical for establishing selectivity and improving physicochemical properties.
This inherent orthogonality provides a powerful platform for building molecular complexity and generating libraries of diverse EGFR inhibitors for structure-activity relationship (SAR) studies.
EGFR Signaling Pathway and Inhibition
To appreciate the significance of these synthesized inhibitors, it is essential to understand the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][3] These pathways ultimately regulate gene expression and drive cellular processes like proliferation and survival.[3] EGFR TKIs, by blocking the initial phosphorylation event, effectively shut down these oncogenic signals.
Caption: EGFR signaling cascade and the point of intervention for pyrazolo[3,4-d]pyrimidine inhibitors.
Synthetic Workflow: A Representative Protocol
The following is a representative two-step protocol for the synthesis of a 3-aryl-6-amino-1H-pyrazolo[3,4-d]pyrimidine derivative, a common structural motif in EGFR inhibitors.
Caption: Sequential cross-coupling workflow for EGFR inhibitor synthesis.
Part 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
This initial step selectively installs an aryl group at the more reactive C3 position. The choice of the arylboronic acid is critical as this moiety will occupy a key hydrophobic region of the EGFR active site.
Materials and Reagents:
| Reagent | M.W. | Stoichiometry | Purpose |
| This compound | 279.43 | 1.0 eq | Starting Material |
| (3-Hydroxyphenyl)boronic acid | 137.92 | 1.2 eq | Arylating agent |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 eq | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | Base |
| 1,4-Dioxane/Water (4:1) | - | - | Solvent System |
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 eq) and (3-Hydroxyphenyl)boronic acid (1.2 eq).
-
Reagent Addition: Add Potassium Carbonate (2.0 eq) followed by Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, 3-(3-hydroxyphenyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Causality and Rationale: The use of a Pd(0) catalyst is essential for the oxidative addition to the C-I bond.[9] The aqueous base (K₂CO₃) is crucial for the transmetalation step of the Suzuki cycle, activating the boronic acid. The 4:1 dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.
Part 2: Buchwald-Hartwig Amination at the C6-Chloro Position
With the C3 position functionalized, the less reactive C6-chloro position is now targeted for amination. This reaction introduces the crucial amine side chain.
Materials and Reagents:
| Reagent | M.W. | Stoichiometry | Purpose |
| 3-(3-Hydroxyphenyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | 260.66 | 1.0 eq | Intermediate from Part 1 |
| Aniline | 93.13 | 1.5 eq | Amine Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 eq | Palladium Pre-catalyst |
| Xantphos | 578.68 | 0.04 eq | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 eq | Base |
| Toluene | - | - | Solvent |
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry Schlenk tube, add the intermediate from Part 1 (1.0 eq), Cesium Carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with inert gas (x3). Add dry, degassed toluene, followed by aniline (1.5 eq) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the final EGFR inhibitor.
Causality and Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][10] The Pd₂(dba)₃ serves as a source of Pd(0) in the catalytic cycle. The bulky, electron-rich phosphine ligand (Xantphos) is critical for stabilizing the palladium catalyst and facilitating both the oxidative addition to the C-Cl bond and the final reductive elimination step to form the C-N bond.[11] A strong, non-nucleophilic base like Cesium Carbonate is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
Data Summary and Expected Outcomes
The described synthetic route is expected to yield EGFR inhibitors with potent activity. The following table provides representative data for a hypothetical final compound based on published analogs.
| Parameter | Expected Value/Result |
| Step 1 Yield | 70-85% |
| Step 2 Yield | 60-75% |
| Final Product Purity | >98% (by HPLC) |
| Structure Verification | ¹H NMR, ¹³C NMR, HRMS |
| EGFR IC₅₀ | 10-100 nM |
| Cell-based Potency | GI₅₀ = 0.05 - 1 µM (against EGFR-dependent cell lines) |
Note: IC₅₀ and GI₅₀ values are highly dependent on the specific aryl and amino groups incorporated.[1]
Conclusion and Future Directions
The use of this compound provides a robust and flexible entry point for the synthesis of potent EGFR inhibitors. The differential reactivity of the two halogen substituents enables a controlled, sequential functionalization using well-established and reliable palladium-catalyzed cross-coupling reactions. This strategic approach allows for the systematic exploration of chemical space around the pyrazolo[3,4-d]pyrimidine scaffold, facilitating the development of next-generation kinase inhibitors with improved potency, selectivity, and resistance profiles. Researchers can readily adapt this protocol by varying the boronic acid in Step 1 and the amine in Step 2 to generate extensive libraries for drug discovery programs targeting EGFR and other kinases.
References
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- Gaber, Z. B., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2176-2194.
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- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the efficient Suzuki and Buchwald-Hartwig coupling of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
- Ji, H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6542.
- El-Damasy, A. K., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 223, 113644.
- Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine, 378(2), 113-125.
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- 8. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine as a Strategic Building Block for the Synthesis of Ibrutinib Analogs
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine for the synthesis of novel analogs of Ibrutinib. We present detailed protocols for sequential cross-coupling reactions, an in-depth explanation of the underlying chemical principles, and insights into the biological context of targeting Bruton's tyrosine kinase (BTK).
Introduction: Targeting BTK and the Rationale for Ibrutinib Analogs
Ibrutinib is a first-in-class, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] It functions by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, effectively blocking its kinase activity.[1][3]
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][4][5] Inhibition of BTK disrupts this signaling cascade, leading to decreased B-cell activation, induction of apoptosis (programmed cell death), and egress of malignant cells from protective microenvironments.[1][3]
The clinical success of Ibrutinib has spurred significant interest in the development of second-generation BTK inhibitors and novel analogs. The primary motivations for creating such analogs include:
-
Overcoming Resistance: Addressing acquired resistance to Ibrutinib, often stemming from mutations in the BTK active site (e.g., C481S).
-
Improving Selectivity: Enhancing selectivity for BTK over other kinases to minimize off-target effects and improve the safety profile.
-
Modulating Pharmacokinetics: Optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploring Novel Chemical Space: Investigating new pharmacophores to secure intellectual property and potentially discover compounds with superior efficacy.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is the core heterocyclic system of Ibrutinib and serves as an excellent foundation for building new kinase inhibitors.[6][7]
The Key Building Block: this compound
The title compound, this compound, is a highly versatile and strategic starting material for the synthesis of Ibrutinib analogs. Its structure presents two distinct and orthogonally reactive sites: a C3-iodo bond and a C6-chloro bond. This differential reactivity allows for a controlled, stepwise introduction of diverse substituents.
-
The C3-iodo bond is highly susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[8][9] This position corresponds to the 4-phenoxyphenyl group in Ibrutinib.
-
The C6-chloro bond is less reactive towards Suzuki coupling but is well-suited for nucleophilic aromatic substitution (SNAr) or, more broadly, palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination.[10][11] This allows for the installation of various amine-containing side chains.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1393547-40-4 | [12][13] |
| Molecular Formula | C₅H₂ClIN₄ | [13] |
| Molecular Weight | 280.45 g/mol | [13] |
| Appearance | Off-white to yellow solid | N/A |
| Storage | 2-8°C, under inert gas | [14] |
Synthetic Strategy and Workflow
The synthesis of Ibrutinib analogs from this compound typically follows a sequential, two-step cross-coupling strategy. The higher reactivity of the C-I bond compared to the C-Cl bond dictates the reaction order, with the Suzuki coupling performed first, followed by functionalization at the C6 position.
Caption: General synthetic workflow for Ibrutinib analogs.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization based on the specific substrates used. All reactions should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling at the C3 Position
This protocol facilitates the introduction of an aryl or heteroaryl moiety at the 3-position of the pyrazolo[3,4-d]pyrimidine core. The reaction's success relies on the facile oxidative addition of the C-I bond to the Pd(0) catalyst.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O or DMF/H₂O, typically 4:1 v/v)
-
Schlenk flask or microwave vial
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, the corresponding arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring. Typical conditions are 80-100 °C for 4-16 hours. For microwave-assisted synthesis, irradiate at 90-120 °C for 10-30 minutes.[15]
-
Causality Check: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[16]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate A) by column chromatography on silica gel.
Table 2: Example Substrates for Suzuki Coupling
| Arylboronic Acid | Expected Product (Intermediate A) | Potential Significance |
| (4-Phenoxyphenyl)boronic acid | 6-Chloro-3-(4-phenoxyphenyl)-... | Ibrutinib core structure |
| (3-Hydroxyphenyl)boronic acid | 3-(6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | Introduces H-bond donor |
| Pyridine-3-boronic acid | 6-Chloro-3-(pyridin-3-yl)-... | Improves aqueous solubility |
Protocol 2: Buchwald-Hartwig Amination at the C6 Position
This protocol enables the coupling of primary or secondary amines to the C6-chloro position of the pyrimidine ring. This C-N bond formation is often challenging via traditional SNAr and benefits from palladium catalysis.[10][11][17]
Materials:
-
Intermediate A (6-Chloro-3-aryl-1H-pyrazolo[3,4-d]pyrimidine) (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2-8 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask.
-
Add Intermediate A and the desired amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture with stirring. Typical conditions are 90-110 °C for 6-24 hours.
-
Causality Check: The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential. The ligand stabilizes the Pd(0) species, facilitates the oxidative addition of the relatively unreactive aryl chloride, and promotes the final reductive elimination step to form the C-N bond.[18][19]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final analog by column chromatography or preparative HPLC.
Biological Context: The BTK Signaling Pathway
To rationally design effective analogs, it is crucial to understand the target pathway. Ibrutinib inhibits BTK, a key node downstream of the B-cell receptor (BCR).
Caption: Simplified BTK signaling pathway inhibited by Ibrutinib.
Antigen binding to the BCR initiates a signaling cascade involving the activation of kinases like LYN and SYK.[5] These kinases then phosphorylate and activate BTK. Activated BTK subsequently phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote the activation of transcription factors like NF-κB.[1][5] This ultimately drives B-cell proliferation, survival, and adhesion. Ibrutinib and its analogs block this pathway by directly inhibiting BTK.[4]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the modular synthesis of Ibrutinib analogs. The orthogonal reactivity of its chloro and iodo substituents allows for a predictable and robust synthetic strategy using sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This approach grants medicinal chemists access to a vast chemical space, enabling the systematic modification of the core scaffold to develop next-generation BTK inhibitors with improved potency, selectivity, and resistance profiles. Future work will likely focus on coupling novel and diverse amines and aryl groups to probe the structure-activity relationship (SAR) around the pyrazolo[3,4-d]pyrimidine core, leading to the discovery of new clinical candidates.
References
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- Buchwald-Hartwig Amin
- A method for preparation of ibrutinib precursor. (2017).
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- Synthesis method of ibrutinib. (n.d.).
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- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. (n.d.). PubChem.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024).
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (n.d.). RSC Publishing.
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
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Application Notes and Protocols for Palladium-Catalyzed Reactions with 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As an isostere of adenine, a fundamental component of DNA and ATP, this heterocyclic system is adept at interacting with the active sites of numerous enzymes, particularly kinases.[1][3] This has led to the development of a multitude of pyrazolo[3,4-d]pyrimidine derivatives with a wide range of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The targeted functionalization of this scaffold is therefore a critical endeavor in the synthesis of novel therapeutic agents.
6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a highly valuable and versatile starting material for the synthesis of diverse libraries of substituted pyrazolo[3,4-d]pyrimidines. The presence of two distinct halogen atoms at the C3 and C6 positions, each with different reactivity profiles, allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the regioselective functionalization of this substrate using common palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Regioselectivity: Harnessing the Reactivity of the C-I Bond
A key consideration when working with dihalogenated substrates is regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the organohalide to the palladium(0) center is often the rate-determining step. The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl.[7][8][9] Consequently, the carbon-iodine bond at the C3 position of this compound is significantly more reactive than the carbon-chlorine bond at the C6 position. This inherent difference in reactivity allows for highly regioselective cross-coupling reactions to be performed at the C3 position, leaving the C6-chloro group intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted pyrazolo[3,4-d]pyrimidines.
Mechanism and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial and regioselectivity-determining step is the oxidative addition of the C-I bond of this compound to a palladium(0) complex. The subsequent transmetalation with a boronic acid or ester, in the presence of a base, followed by reductive elimination, yields the C3-coupled product and regenerates the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq.) to the flask.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice may influence yield and reaction time. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The choice of base can be critical for sensitive substrates. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Degassing the solvent is crucial to prevent catalyst oxidation. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive boronic acids. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[10][11][12] This reaction is instrumental in synthesizing alkynyl-substituted pyrazolo[3,4-d]pyrimidines, which are valuable intermediates in organic synthesis and can exhibit interesting biological activities.
Mechanism and Regioselectivity Control
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[10]
For dihalogenated substrates, the regioselectivity of the Sonogashira coupling can sometimes be controlled by the choice of the palladium catalyst and ligands. While the inherent reactivity of the C-I bond favors reaction at the C3 position, certain ligand systems can influence the selectivity. For instance, in related diiodopurine systems, monodentate ligands like triphenylphosphine (in Pd(PPh₃)₄) have shown to favor reaction at one position, while bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to another position.[10] For this compound, standard conditions are expected to yield the C3-alkynylated product.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 3 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.03 eq.), and CuI (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne (1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | A copper-free Sonogashira protocol can also be employed. |
| Base | Triethylamine, Diisopropylethylamine | The base also serves as a solvent in some protocols. |
| Solvent | THF, DMF, Acetonitrile | Ensure the solvent is anhydrous and degassed. |
| Temperature | Room temperature to 60 °C | Higher temperatures may lead to side reactions like alkyne dimerization. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[13][14][15] This reaction is essential for synthesizing aminated pyrazolo[3,4-d]pyrimidine derivatives, which are common motifs in kinase inhibitors.
Mechanism and Catalyst Selection
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine.[13][15] The choice of ligand is critical for the success of this reaction, especially with less reactive aryl chlorides. However, given the high reactivity of the C-I bond, a range of standard phosphine ligands can be employed for the selective amination at the C3 position. For subsequent amination at the C6-chloro position, more specialized, bulky, and electron-rich ligands would be required.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu), 1.5 equivalents)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (0.02 eq.) and the ligand (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | The choice of ligand is crucial for the scope of amines. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base; for base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃. |
| Solvent | Toluene, 1,4-Dioxane | Use anhydrous and degassed solvents. |
| Temperature | 80-110 °C | Higher temperatures are often required for this transformation. |
Heck Reaction: Vinylation of the Pyrazolo[3,4-d]pyrimidine Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[18][19][20] This reaction provides a direct method for the vinylation of the C3 position of the pyrazolo[3,4-d]pyrimidine scaffold.
Mechanism and Regioselectivity
The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base.[18][20] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.[21] For terminal alkenes, the reaction typically yields the trans-substituted product.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 10 mol%)
-
Base (e.g., triethylamine, 2 equivalents)
-
Solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (0.05 eq.), and the ligand (0.10 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the base and the alkene (1.5 eq.) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst/Ligand | Pd(OAc)₂ / P(o-tolyl)₃, Pd(PPh₃)₄ | Ligand choice can influence regioselectivity and yield. |
| Base | Triethylamine, K₂CO₃ | An inorganic base can also be used. |
| Solvent | DMF, Acetonitrile, Toluene | The choice of solvent can affect reaction rate and yield. |
| Temperature | 100-120 °C | Higher temperatures are generally required for Heck reactions. |
N-Protection Considerations
The pyrazolo[3,4-d]pyrimidine core contains an N-H group in the pyrazole ring. While many cross-coupling reactions can proceed without protection, in some cases, particularly with strongly basic conditions or for certain catalyst systems, the acidic N-H proton can interfere with the reaction. If issues with yield or side reactions are encountered, N-protection should be considered. Common protecting groups for such systems include tetrahydropyran (THP), p-methoxybenzyl (PMB), or a silyl group like triisopropylsilyl (TIPS). The choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.
Conclusion
This compound is a versatile building block for the synthesis of a wide array of functionalized derivatives. The significant difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective palladium-catalyzed cross-coupling reactions at the C3 position. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide a solid foundation for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of new and potent therapeutic agents.
References
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023, February 19). Wenxuecity. Retrieved from [Link]
- Abdou, I. M. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(26), 5465–5468.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). Retrieved from [Link]
- Minnaard, A. J., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1753.
- Hocek, M., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(1), 57-61.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(49), 45037-45046.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
- Sigman, M. S., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Taylor, R. J. K., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216.
- Al-Ostath, A., et al. (2024).
- Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 133-154.
- Engle, K. M., & Garg, N. K. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421.
- Gomaa, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(13), 5033.
- Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2834.
- Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
- Dabiri, M., et al. (2009). Molecular iodine promoted synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 44(9), 3682-3686.
- Ghorab, M. M., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(10), 730-739.
- Maleki, A., et al. (2022).
-
Ghorab, M. M., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][13][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1084-1098.
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- 1. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Selective Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with Arylboronic Acids
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this "privileged scaffold" at specific positions is paramount for the development of novel drug candidates. The substrate, 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, presents a unique opportunity for controlled, stepwise elaboration due to the differential reactivity of its two halogen substituents.
This document provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling reaction at the C3-position of this compound. We will delve into the mechanistic underpinnings that govern this selectivity, provide a robust and optimized experimental protocol, and offer insights into troubleshooting common challenges. This guide is intended for researchers and professionals in drug discovery and organic synthesis, aiming to equip them with the knowledge to successfully synthesize 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives.
The Principle of Selective Reactivity
The success of this synthetic strategy hinges on the differential reactivity of the C-I and C-Cl bonds in the palladium-catalyzed Suzuki-Miyaura coupling. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This is attributed to the lower bond dissociation energy of the C-I bond and its greater polarizability, which facilitates the insertion of the palladium catalyst. This inherent difference in reactivity allows for the selective formation of a C-C bond at the C3 position while leaving the C6-chloro substituent intact for potential subsequent transformations.
A similar reactivity pattern has been observed in related heterocyclic systems, such as 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridines, where selective arylation at the C3-iodo position is achieved under specific palladium-catalyzed conditions[1][2].
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyrimidine, forming a Pd(II) intermediate. This is the rate-determining step and is significantly faster for the C-I bond than the C-Cl bond.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol is adapted from successful procedures for the selective C3-arylation of analogous 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine systems and is expected to be highly effective for the target transformation[1][2].
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 eq) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (3:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Data Summary: Scope of Arylboronic Acids
The following table summarizes the expected outcomes for the reaction with a variety of electronically and sterically diverse arylboronic acids, based on data from analogous systems[1][2].
| Entry | Arylboronic Acid | Expected Yield (%) | Notes |
| 1 | Phenylboronic acid | 85-95 | Electronically neutral, generally high yielding. |
| 2 | 4-Methoxyphenylboronic acid | 90-98 | Electron-donating group, often enhances reaction rate. |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 | Electron-withdrawing group, may require longer reaction times. |
| 4 | 2-Methylphenylboronic acid | 70-80 | Steric hindrance from the ortho-substituent can lower the yield. |
| 5 | 3-Furylboronic acid | 80-90 | Heterocyclic boronic acids are generally well-tolerated. |
| 6 | 3-Pyridylboronic acid | 70-85 | The basic nitrogen of the pyridine may require careful optimization of conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality base | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of the solvent system.- Use freshly ground, anhydrous base. Consider screening other bases like K₃PO₄ or K₂CO₃. |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen | - Improve degassing procedure and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | - Presence of water or other protic sources | - Ensure all reagents and solvents are anhydrous. |
| Reaction Stalls | - Catalyst deactivation | - Consider using a more robust ligand such as XPhos or SPhos, especially for challenging substrates. A pre-catalyst system (e.g., XPhos Pd G3) may also be beneficial. |
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a powerful and reliable method for the synthesis of 3-aryl derivatives. The pronounced difference in reactivity between the C-I and C-Cl bonds, when coupled with an optimized palladium catalyst system, allows for a highly chemoselective transformation. The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this valuable synthetic strategy in their drug discovery and development endeavors.
References
-
Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(64), 36677–36685. [Link]
-
Urvashi, et al. (2018). Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2235-2246. [Link]
Sources
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal bioisosteric replacement that can effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[1][3][4] This inherent characteristic has established the pyrazolo[3,4-d]pyrimidine core as a "privileged scaffold" in drug discovery, leading to the development of numerous potent and selective inhibitors for a range of therapeutic targets. This guide will delve into the diverse applications of pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their role as kinase inhibitors in oncology, and will provide detailed protocols for their evaluation.
Kinase Inhibition: A Cornerstone of Anticancer Therapy
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, including growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a highly successful class of kinase inhibitors, with several compounds progressing to clinical trials and even gaining FDA approval, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][4]
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity against specific kinases.[4] This has led to the development of inhibitors targeting a range of oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including those effective against resistance-conferring mutations like T790M.[3][7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibiting VEGFR can stifle tumor growth, and several pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated potent anti-VEGFR activity.[3][8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Their aberrant activity is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as CDK inhibitors, capable of inducing cell cycle arrest and apoptosis.[10][11][12]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various signaling pathways that control cell proliferation, survival, and migration. Pyrazolo[3,4-d]pyrimidines have shown promise as Src inhibitors, particularly in the context of aggressive cancers like glioblastoma.[6]
Signaling Pathway Visualization: EGFR Inhibition
The following diagram illustrates the mechanism by which a pyrazolo[3,4-d]pyrimidine-based inhibitor can block the EGFR signaling pathway, thereby inhibiting downstream processes that promote tumor growth.
Caption: EGFR signaling pathway inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Application Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-d]pyrimidine derivative against a specific protein kinase. This assay is crucial for assessing the potency of the compound.
Objective: To quantify the inhibitory activity of a test compound against a target kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is inversely proportional to the inhibitory activity of the test compound. A luminescence-based detection method is commonly employed.[13]
Materials:
-
Target Kinase (e.g., EGFR, VEGFR-2)
-
Kinase Substrate (specific peptide for the target kinase)
-
ATP
-
Pyrazolo[3,4-d]pyrimidine test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution starting from 1 mM).[13]
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[13]
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow Visualization: Kinase Inhibition Assay
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Application Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50) in a specific cancer cell line.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[14] The amount of formazan produced is proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured, providing an indication of cell viability.[15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[3,4-d]pyrimidine test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for compound dilution and formazan solubilization)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the GI50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table presents representative IC50 values for selected pyrazolo[3,4-d]pyrimidine derivatives against various kinase targets and cancer cell lines, as reported in the literature.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| VIIa | Not Specified | - | 57 different cell lines | 0.326 - 4.31 | [16] |
| 12b | VEGFR-2 | 0.063 | MDA-MB-468 | 3.343 | [9] |
| 5i | EGFR/VEGFR-2 | 0.3 / 7.60 | MCF-7 | Not Specified | [3] |
| 24j | PLK4 | 0.0002 | MCF-7 | 0.36 | [17] |
| 33a/b | CDK2 | Comparable to Roscovitine | Not Specified | Not Specified | [10] |
| 14 | CDK2 | 0.057 | HCT-116 | 0.006 | [12][18] |
Beyond Cancer: Other Therapeutic Applications
While the primary focus has been on their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown potential in other therapeutic areas:
-
Anti-inflammatory and Analgesic Agents: Some derivatives have demonstrated potent anti-inflammatory and analgesic activities, with some exhibiting preferential COX-2 inhibitory potency.[19]
-
Phosphodiesterase (PDE) Inhibitors: Novel pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized as potent and selective inhibitors of PDE5, with potential applications in treating conditions like erectile dysfunction.[20]
-
Antiviral and Antimicrobial Agents: The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its potential antiviral and antimicrobial activities.[5]
Biological Pathway Visualization: PDE5 Inhibition
The diagram below illustrates the role of a pyrazolo[3,4-d]pyrimidine-based inhibitor in the PDE5 pathway, leading to smooth muscle relaxation.
Caption: Mechanism of PDE5 inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors for a wide range of therapeutic targets. Its success in the field of oncology, particularly as a source of kinase inhibitors, is well-documented. The detailed protocols provided herein offer a practical guide for researchers involved in the discovery and development of novel pyrazolo[3,4-d]pyrimidine-based therapeutics. Future research will undoubtedly continue to unlock the full potential of this remarkable heterocyclic system in addressing unmet medical needs.
References
-
Al-Ostoot, F. H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7203. [Link]
-
Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 493-499. [Link]
-
Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 344(5), 333-340. [Link]
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Martins, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1116. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 238, 114424. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
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Zhang, H., et al. (2014). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Journal of the Serbian Chemical Society, 79(11), 1327-1335. [Link]
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Oh, C.-H., et al. (2004). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 12(19), 5081-5089. [Link]
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El-Gamal, M. I., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127337. [Link]
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Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238. [Link]
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Gomaa, H. A. M., et al. (2018). Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents. Bioorganic Chemistry, 81, 335-344. [Link]
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El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17804-17826. [Link]
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El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-742. [Link]
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El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-742. [Link]
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Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2217-2236. [Link]
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Jelsch, C., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
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El-Sayed, M. A.-A., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 83-96. [Link]
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Aslantürk, Ö. S. (2018). Bioassays for anticancer activities. IntechOpen. [Link]
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El-Fakharany, E. M., et al. (2023). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. Journal of the Indian Chemical Society, 100(1), 100806. [Link]
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Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 264. [Link]
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Ma, F.-F., et al. (2023). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 179, 113978. [Link]
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Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12651. [Link]
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ResearchGate. (n.d.). Representative pharmacologically interesting pyrazolo[3,4-d] pyrimidine derivatives. [Link]
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Martins, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1116. [Link]
-
El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 726-742. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
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Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2217-2236. [Link]
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Jelsch, C., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. [Link]
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Paper Digest. (n.d.). SUBSTITUTED PYRAZOLO[3,4-D]PYRIMIDINES AS PDE9 INHIBITORS. [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies to Mitigate Dehalogenation in Pyrazolopyrimidine Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with dehalogenation side reactions during palladium-catalyzed cross-coupling of pyrazolopyrimidine scaffolds. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance the yield and purity of your desired coupled products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant dehalogenation of my halopyrazolopyrimidine in a Suzuki-Miyaura coupling. What are the primary causes?
A1: Dehalogenation, or hydrodehalogenation, is a common parasitic reaction in palladium-catalyzed cross-couplings where the halogen is replaced by a hydrogen atom.[1][2] For pyrazolopyrimidine substrates, which are electron-deficient N-heterocycles, this issue can be particularly pronounced.[1] The primary mechanistic origin is the formation of a palladium-hydride (Pd-H) species.[1][3] This intermediate can arise from several sources within your reaction mixture:
-
Solvent: Protic solvents like alcohols can be a direct source of hydrides.[1][2]
-
Base: Certain bases, especially in the presence of trace water, can generate Pd-H species.[1]
-
Water: Even in seemingly anhydrous conditions, residual water can act as a proton source, leading to the formation of Pd-H.[4][5]
-
Slow Transmetalation: If the transmetalation step with the organoboron reagent is slow, the lifetime of the Ar-Pd-X intermediate is extended, providing a greater opportunity for competing dehalogenation to occur.[1]
To address this, a systematic optimization of your reaction conditions is necessary, focusing on the choice of ligand, base, and solvent.
Q2: How does the choice of phosphine ligand impact the extent of dehalogenation?
A2: The ligand is arguably the most critical factor in controlling the outcome of the cross-coupling reaction. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands is the most common and effective strategy to suppress dehalogenation.[2][3] Ligands such as SPhos, XPhos, and RuPhos are designed to promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[3] The steric bulk of these ligands can also accelerate the rate of reductive elimination, which outcompetes the undesired side reactions.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, electron-donating ligands that have proven effective in minimizing dehalogenation, particularly for challenging substrates.[1][7]
Conversely, less sterically demanding and electron-poor ligands, such as triphenylphosphine (PPh₃), are often more prone to facilitating dehalogenation, especially at elevated temperatures.[8]
Q3: Which bases and solvents are recommended to minimize dehalogenation with pyrazolopyrimidine substrates?
A3: The base and solvent system can be a significant source of the problematic palladium-hydride species. Careful selection is crucial.
-
Bases: While strong bases are often required for efficient catalysis, they can also promote dehalogenation.
-
Recommended: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred over strong alkoxide bases like sodium tert-butoxide (NaOtBu) when dehalogenation is a concern.[1][3][9]
-
To Avoid: Strong alkoxide bases should be used with caution, as they are more likely to generate hydride species.[1]
-
-
Solvents: Aprotic solvents are highly recommended to avoid direct hydride donation.
-
Recommended: Aprotic solvents such as dioxane, toluene, or tetrahydrofuran (THF) are generally the solvents of choice.[1][8][9]
-
Use with Caution: Protic solvents like alcohols should be avoided or used in minimal quantities as part of a mixed solvent system if absolutely necessary.[1][2] Solvents like DMF can also act as a hydride source at higher temperatures and should be considered carefully.[8][9]
-
The following table summarizes general recommendations for ligand, base, and solvent selection to mitigate dehalogenation:
| Parameter | Recommended for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or NHCs.[1][3] | Promotes faster reductive elimination of the desired product and stabilizes the catalyst.[6] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][9] | Less prone to generating palladium-hydride species.[1] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF).[1][8] | Reduces the availability of hydride sources.[2] |
Q4: My Buchwald-Hartwig amination of a chloropyrazolopyrimidine is failing and I only observe the dehalogenated starting material. What should I try?
A4: Hydrodehalogenation is a significant competing pathway in Buchwald-Hartwig aminations, especially with electron-deficient heterocycles.[9][10] The key is to promote the C-N bond-forming reductive elimination over the C-H bond-forming pathway.
-
Ligand Selection is Critical: The use of bulky, electron-rich biaryl phosphine ligands is essential for successful amination of N-heterocycles.[9] Ligands such as Xantphos, Josiphos, or BINAP are often effective.[10][11]
-
Base Optimization: A strong, non-nucleophilic base is required for the Buchwald-Hartwig reaction. However, if dehalogenation is severe with bases like NaOtBu, consider switching to other strong bases like K₃PO₄ or Cs₂CO₃, which may be less prone to promoting the side reaction.[9]
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dry. Water can be a proton source that facilitates the hydrodehalogenation pathway.[5]
-
Protecting Groups: For pyrazolopyrimidines with an N-H group, deprotonation by the strong base can alter the electronic properties of the ring. In some cases, installation of a protecting group on the nitrogen can prevent unwanted side reactions.[1][12]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Screening Ligands to Minimize Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the effect of different phosphine ligands on the ratio of desired product to dehalogenated byproduct.
Materials:
-
Halopyrazolopyrimidine (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial, add the halopyrazolopyrimidine, boronic acid, and base.
-
In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent.
-
Add the catalyst/ligand solution to the reaction vial.
-
Seal the vial and place it under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h).
-
Upon completion or after a set time, cool the reaction to room temperature.
-
Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of the cross-coupled product to the dehalogenated byproduct.
-
Compare the results across different ligands to identify the optimal choice for your specific substrates.
Visualizing the Problem: Dehalogenation Pathway
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction, highlighting the point at which the undesired dehalogenation pathway can occur.
Caption: Competing pathways in cross-coupling reactions.
This workflow diagram outlines a systematic approach to troubleshooting dehalogenation issues.
Caption: A stepwise workflow for troubleshooting dehalogenation.
References
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Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
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Significant dehalogenation in stille coupling. Reddit. [Link]
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Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]
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Alkyl Halides, Aryl Halides and Aromatic Compounds. Merupulu. [Link]
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Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
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Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. [Link]
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Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. American Chemical Society. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
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An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
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Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. [Link]
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Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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Optimization of the reaction conditions. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. [Link]
-
Suzuki proto-dehalogenation problem. Reddit. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health. [Link]
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Navigating Steric Hindrance: A Technical Guide to the Buchwald-Hartwig Amination
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize C-N cross-coupling reactions, particularly when dealing with sterically demanding amines. Here, we dissect common challenges and provide actionable, evidence-based solutions to enhance reaction yields and efficiency.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Issue 1: Low to No Conversion with a Hindered Amine
Q: My reaction between a bulky secondary amine and an aryl chloride shows minimal or no product formation. What are the most likely causes and how can I fix it?
A: This is a classic challenge in Buchwald-Hartwig amination. The steric bulk around the nitrogen atom can significantly impede several key steps in the catalytic cycle. The primary bottlenecks are typically slow oxidative addition of the aryl chloride and/or inefficient reductive elimination.
Troubleshooting & Optimization Steps:
-
Catalyst System Evaluation: The choice of ligand is paramount. For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[1][2] These ligands promote the formation of a monoligated palladium species, which accelerates the catalytic cycle.[1]
-
Actionable Protocol: Screen a panel of modern, sterically demanding ligands. Good starting points include dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) which have shown high activity for hindered substrates.[3][4][5] A new carbazolyl-derived P,N-ligand has also demonstrated high efficacy.[6][7]
-
-
Increase Reaction Temperature: The oxidative addition of aryl chlorides often requires higher thermal energy compared to bromides or iodides.[8]
-
Actionable Protocol: Gradually increase the reaction temperature in 10-20°C increments, monitoring for both product formation and potential decomposition.
-
-
Base Selection: Ensure a sufficiently strong, non-nucleophilic base is used. Sodium t-butoxide (NaOtBu) is a common and effective choice, but its compatibility with sensitive functional groups must be considered.[8] For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially when paired with bulky ligands.[8]
-
Solvent Choice: The solvent must effectively solubilize all components of the reaction. Poor solubility is a frequent, yet often overlooked, cause of reaction failure.[9][10]
-
Actionable Protocol: If reactants are not fully dissolved, consider switching to a solvent with better solubilizing properties. Aromatic hydrocarbons like toluene or xylene, and ethereal solvents such as 1,4-dioxane are common choices.[8] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown excellent performance.[8]
-
Issue 2: Significant Hydrodehalogenation Byproduct
Q: I'm observing a significant amount of the hydrodehalogenated arene in my reaction mixture, competing with my desired amination product. How can I suppress this side reaction?
A: Hydrodehalogenation arises from a competing β-hydride elimination pathway, which is particularly prevalent with primary amines.[8] The key is to promote the desired C-N reductive elimination over this unwanted side reaction.
Troubleshooting & Optimization Steps:
-
Ligand Modification: The electronic and steric properties of the ligand play a crucial role.
-
Careful Optimization of Reaction Conditions: The interplay between base and solvent can influence the reaction outcome.
-
Actionable Protocol: A systematic screen of different base and solvent combinations is recommended. For instance, switching from a strong alkoxide base to a weaker carbonate or phosphate base may alter the reaction pathway favorably.
-
Issue 3: Substrate Decomposition
Q: My starting materials are decomposing under the reaction conditions, leading to a complex mixture and low yield. What is the likely cause?
A: Substrate decomposition is often linked to the use of a base that is too strong for the functional groups present in your starting materials.[8] For example, esters and nitro groups are generally incompatible with strong bases like KOtBu at elevated temperatures.[11]
Troubleshooting & Optimization Steps:
-
Screen Weaker Bases:
-
Lower Reaction Temperature:
-
Actionable Protocol: Attempt the reaction at a lower temperature. While this may slow down the desired transformation, it can be sufficient to prevent decomposition. This may necessitate longer reaction times.
-
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich ligands so critical for the amination of hindered amines?
A1: The success of the Buchwald-Hartwig amination with sterically demanding substrates hinges on the ligand's ability to facilitate key steps in the catalytic cycle. Bulky ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with the aryl halide.[1] Furthermore, their electron-donating nature increases the electron density on the palladium center, which in turn promotes the final C-N bond-forming reductive elimination step. This combination of steric and electronic effects helps to outcompete side reactions like β-hydride elimination.[1]
Q2: What is the role of the base in the Buchwald-Hartwig amination, and how does its choice impact reactions with hindered amines?
A2: The base plays a crucial role in the deprotonation of the amine or the intermediate palladium-amine complex, which is necessary to form the palladium-amido species that undergoes reductive elimination.[2][12] For hindered amines, which are less acidic, a sufficiently strong base is required to facilitate this deprotonation. However, as noted in the troubleshooting guide, a base that is too strong can lead to substrate decomposition. Therefore, a careful balance must be struck. Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[13][14]
Q3: Can I use aryl chlorides for couplings with hindered amines, or should I stick to bromides and iodides?
A3: While aryl bromides and iodides are generally more reactive, significant advancements in ligand design have made the use of aryl chlorides feasible, even with hindered amines.[15] However, these reactions often require more specialized, bulky ligands (e.g., dialkylbiaryl phosphines or NHCs) and potentially higher reaction temperatures to facilitate the more challenging oxidative addition step.[10][16] It is often beneficial to screen different palladium precatalysts, as some may offer superior performance for aryl chloride activation.
Q4: Are there any solvents that should be avoided in Buchwald-Hartwig aminations?
A4: Yes, certain solvents can be detrimental to the catalytic cycle. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit or poison the palladium catalyst.[8]
Visualizing the Process
The Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination. Understanding this cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection Decision Tree
This diagram provides a simplified decision-making framework for selecting an appropriate ligand class based on the amine substrate.
Caption: A simplified guide for initial ligand selection.
Ligand Comparison for Hindered Amines
The table below summarizes the characteristics of ligand classes commonly employed for challenging Buchwald-Hartwig aminations.
| Ligand Class | Key Features | Typical Substrates | Reference |
| Dialkylbiaryl Phosphines | Bulky, electron-rich, promote monoligation. | Hindered primary and secondary amines, aryl chlorides. | [1][4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Sterically demanding amines and aryl chlorides. | [3][17] |
| Ferrocene-Based Ligands | Bidentate, effective for a range of amines. | Primary amines, aryl iodides and triflates. | [1] |
| First-Generation Ligands | Less bulky, suitable for less demanding substrates. | Secondary amines with aryl bromides. | [1] |
General Experimental Protocol
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination with a hindered amine. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.[10]
-
Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then add the hindered amine (1.1-1.5 equiv.), followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Kuwano, R., & Utsunomiya, M. (2014). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2014(12), 2495-2498. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Zhang, X., Li, H., & Liu, C. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755–21764. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Vantourout, J. C., Richardson, A. D., & Hartwig, J. F. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 22(15), 6099–6104. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. SpringerLink. [Link]
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- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
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- 15. reddit.com [reddit.com]
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- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for the chromatographic purification of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The unique structure of these compounds, featuring a halogenated, nitrogen-rich pyrazolopyrimidine core, presents specific challenges in purification that require a nuanced approach.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during flash chromatography and HPLC purification. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format. We diagnose the likely causes and provide a systematic approach to resolving them.
Question 1: Why is my compound showing significant peak tailing or streaking on a silica gel column?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazolo[3,4-d]pyrimidines on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This strong, secondary interaction slows down a portion of the analyte, causing it to elute gradually rather than in a sharp band.
Systematic Troubleshooting:
-
Mobile Phase Modification (First Approach): The most direct way to solve this is to neutralize the acidic silanol groups.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase. A typical starting concentration is 0.1-1% (v/v). This amine will preferentially bind to the active silanol sites, preventing your compound from interacting with them.[4]
-
Use an Alcohol: If TEA is not compatible with your downstream steps, using a more polar, protic solvent like methanol or isopropanol as part of the mobile phase can also help. The alcohol can hydrogen-bond with the silanol groups, effectively shielding them from your compound.
-
-
Stationary Phase Consideration:
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol sites.
-
Alternative Stationary Phases: Consider using a more inert stationary phase, such as alumina (neutral or basic), which has fewer acidic sites.
-
-
Check for Overloading: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try injecting a smaller quantity to see if the peak shape improves.
Question 2: I am observing poor separation (co-elution) between my desired product and a closely related impurity. How can I improve the resolution?
Answer:
Achieving separation between structurally similar compounds, such as a dehalogenated impurity or a regioisomer, is a frequent challenge.[5] Resolution in chromatography is governed by three factors: efficiency, selectivity, and retention. Improving any of these can enhance your separation.
Systematic Troubleshooting Workflow:
The following diagram outlines a decision-making process for improving resolution.
Caption: Decision tree for troubleshooting poor separation.
Detailed Steps:
-
Optimize Mobile Phase Selectivity: The choice of solvents is critical.[6][7]
-
Normal Phase (Silica Gel): If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent system like Dichloromethane/Methanol. The different intermolecular interactions can drastically alter the elution order and improve separation.
-
Reverse Phase (C18): For HPLC, switching the organic modifier from acetonitrile to methanol can change the selectivity. Acetonitrile has different pi-pi interactions compared to the hydrogen-bonding capabilities of methanol.[3] For halogenated aromatics, columns with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through pi-pi interactions.[4][5]
-
-
Employ Gradient Elution:
-
Flash Chromatography: Instead of running an isocratic (constant solvent ratio) method, use a shallow gradient. A slow, gradual increase in the strong solvent concentration can help resolve closely eluting compounds.
-
HPLC: Gradient optimization is a powerful tool. A shallow gradient (e.g., increasing the organic phase by 0.5-1% per minute) is often effective.
-
-
Increase Column Efficiency:
-
Switch to HPLC: If flash chromatography fails to provide baseline separation, moving to HPLC is the logical next step. HPLC columns are packed with much smaller particles, leading to significantly higher efficiency and resolving power.[8]
-
Column Temperature (HPLC): Adjusting the column temperature can sometimes improve resolution. Running at a slightly elevated temperature (e.g., 40-50 °C) can improve efficiency, while a lower temperature may alter selectivity.[4]
-
Question 3: My product yield is very low after purification. Could the compound be degrading on the column?
Answer:
Yes, degradation during chromatography is a possibility, especially for complex heterocyclic molecules. The this compound scaffold contains functionalities that can be sensitive to the chromatographic conditions.
Potential Causes and Solutions:
-
Acidity of Silica Gel: As mentioned, silica gel is acidic and can potentially catalyze the degradation of acid-sensitive compounds. The N-glycosidic bond in related nucleoside derivatives can be labile.[9][10]
-
Solution: Passivate the column by pre-flushing it with a mobile phase containing a basic modifier (e.g., 0.5% TEA in Hexane/EtOAc). This neutralizes the most acidic sites. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Solvent Reactivity: Ensure your solvents are pure and do not contain reactive impurities. For example, dichloromethane (DCM) can contain trace amounts of HCl, and chloroform can degrade to form phosgene.
-
Solution: Use high-purity, stabilized HPLC-grade or ACS-grade solvents. If using DCM, consider passing it through a plug of basic alumina immediately before use to remove any acidic impurities.
-
-
Extended Run Time: The longer your compound remains on the column, the greater the opportunity for degradation.
-
Solution: Optimize your method to reduce the run time as much as possible without sacrificing resolution. Avoid letting a purified fraction sit on the column for an extended period before elution is complete.
-
-
Compound Stability: Confirm the stability of your compound under the chosen conditions.
-
Solution: Before a large-scale run, dissolve a small amount of your crude material in the intended mobile phase and let it stir for a few hours. Monitor the mixture by TLC or LC-MS to check for the appearance of new spots, which would indicate degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for purifying these derivatives?
A: A systematic approach starting with Thin Layer Chromatography (TLC) is always recommended.[9][11] This allows you to quickly screen for an appropriate solvent system before committing to a column run.
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Normal Phase (Silica Gel) | Reverse Phase (C18) | Rationale & Expert Tips |
| Stationary Phase | Standard Silica Gel (40-63 µm) | C18-functionalized Silica | Silica is the first choice for cost-effectiveness. C18 is used for more polar derivatives or when silica fails. |
| Mobile Phase A | Heptane or Hexane | Deionized Water | Heptane is often preferred over hexane for its reduced toxicity and more consistent quality. |
| Mobile Phase B | Ethyl Acetate (EtOAc) or DCM/MeOH | Acetonitrile (ACN) or Methanol (MeOH) | Start with a Hexane/EtOAc system. If solubility is low, switch to a DCM/MeOH system. For RP-HPLC, ACN often provides sharper peaks.[3] |
| Modifier | 0.1 - 1% Triethylamine (TEA) | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Crucial for peak shape. TEA is added to suppress silanol interactions in normal phase.[4] FA or TFA is used in reverse phase to protonate the molecule and ensure consistent ionization, which is essential for reproducibility and MS compatibility.[8][12] |
| TLC Goal | Achieve an Rf value of 0.2 - 0.35 for your target compound. | Use analytical HPLC to develop a method first. | This Rf range typically translates well to column chromatography, ensuring good retention and separation. |
Q2: How should I prepare my sample for injection?
A: Proper sample preparation is critical to avoid damaging the column and to achieve sharp, symmetrical peaks.
Step-by-Step Sample Preparation Protocol:
-
Dissolution: Dissolve your crude product in a minimum amount of a suitable solvent.
-
For Flash Chromatography: Ideally, dissolve the sample in the mobile phase itself or a solvent weaker than the mobile phase (e.g., DCM or Toluene for a Hex/EtOAc system). If the compound has poor solubility, you can use a strong solvent like DMF, but use the absolute minimum volume.[13]
-
For HPLC: Dissolve the sample in the mobile phase. If you must use a stronger solvent, ensure the injection volume is small to avoid peak distortion.[14]
-
-
Adsorption (Dry Loading): For flash chromatography, dry loading is highly recommended, especially if your compound is not very soluble in the starting mobile phase.
-
Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH).
-
Add a small amount of silica gel or Celite™ to the solution.
-
Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully load this powder onto the top of your pre-packed column.
-
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injecting onto an HPLC system. This prevents insoluble particulates from clogging the column frit and tubing, which can cause high backpressure and system damage.[15]
Q3: My compound has very low aqueous solubility. How can I purify it using Reverse-Phase HPLC?
A: The low aqueous solubility of the pyrazolo[3,4-d]pyrimidine core is a known challenge.[16] This can make reverse-phase HPLC difficult, as the mobile phase starts with a high percentage of water.
Strategies for Low-Solubility Compounds:
-
High Organic Starting Conditions: Modify your gradient to start with a higher percentage of organic solvent (e.g., start at 30-40% ACN instead of the typical 5-10%). This will keep your compound soluble as it is introduced to the column.
-
Sample Solvent Choice: Dissolve your sample in a solvent mixture that is miscible with the mobile phase but has high dissolving power, such as DMF, DMSO, or a high concentration of ACN/MeOH. Crucially, keep the injection volume as small as possible (typically <10 µL on an analytical column) to minimize peak shape distortion caused by the strong sample solvent.[14]
-
Alternative Organic Modifiers: Sometimes, using tetrahydrofuran (THF) as the organic modifier (in place of ACN or MeOH) can improve the solubility of highly non-polar compounds. However, be aware that THF has a high UV cutoff and can increase backpressure.[3]
Q4: What is a general purification workflow I can follow?
A: A structured workflow ensures efficiency and success.
Caption: General workflow for purification.
References
-
Seela, F., & Budow, S. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069–2076. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4983. [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Patent Office. (2024). PYRAZOLOPYRIMIDINE ESTER COMPOUND - EP 4406956 A1. Retrieved from [Link]
-
Miyazaki, S., et al. (1993). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Chemical & Pharmaceutical Bulletin, 41(5), 912-915. [Link]
-
Seela, F., & Budow, S. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 29(10), 2069-2076. [Link]
- European Patent Office. (2001). HPLC Method for purifying organic compounds - EP 1162456 A1.
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Seleem, M. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(23), 8206. [Link]
-
University of Puget Sound. (2021). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Journal of Medicinal Chemistry. (2022). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Musumeci, F., et al. (2020). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 12(10), 990. [Link]
-
National Institutes of Health. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]
-
Rosemeyer, H., & Seela, F. (1998). Base-modified oligonucleotides with increased duplex stability: pyrazolo[3,4-d] pyrimidines replacing purines. Methods in Molecular Biology, 288, 165-186. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
-
MDPI. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
MDPI. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Huang, S. C., et al. (2019). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1736-1742. [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
-
Welch, C. J. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]
-
Al-Adiwish, W. M., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5459-5469. [Link]
-
Ruziev, I. Kh, et al. (2023). Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. World Bulletin of Management and Law, 21, 91-93. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
-
PurityChem. (n.d.). 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
Sources
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- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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identifying common byproducts in 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine reactions
Welcome to the technical support resource for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges, particularly the formation of byproducts in typical cross-coupling reactions, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. Its utility stems from the two distinct halogenated positions, which allow for selective, sequential functionalization. The carbon-iodine bond at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chloro bond at the 6-position. This difference in reactivity is the foundation of its synthetic utility, but it also presents challenges. Understanding the potential side reactions is critical for optimizing reaction conditions and achieving high purity of the desired product.
This guide will help you identify and mitigate the formation of common byproducts, ensuring the integrity and efficiency of your synthetic routes.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My LC-MS analysis shows a significant peak with a mass corresponding to a dimer of my starting material. What is happening and how can I prevent it?
Observed Problem: Formation of a homocoupled dimer of this compound.
Potential Byproduct: 6,6'-dichloro-3,3'-bi(1H-pyrazolo[3,4-d]pyrimidine)
Plausible Mechanism (Ullmann or Glaser-type Homocoupling): This byproduct is typically formed through the palladium-catalyzed homocoupling of the C-I bond. This can occur via two main pathways:
-
Reductive Homocoupling: Two molecules of the aryl iodide oxidatively add to a Pd(0) center, which is then reduced to yield the biaryl product and regenerate the Pd(0) catalyst.
-
Oxidative Homocoupling: This can be promoted by the presence of oxygen or other oxidants in the reaction mixture.
Homocoupling is a common side reaction in many cross-coupling protocols, especially when the rate of the desired cross-coupling is slow.[1][2]
Troubleshooting & Mitigation Strategies:
-
Deoxygenation: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Dissolved oxygen can promote homocoupling of organometallic intermediates.[2]
-
Ligand Choice: The choice of phosphine ligand can significantly impact the relative rates of cross-coupling versus homocoupling. For Suzuki reactions, using electron-rich, bulky biarylphosphine ligands can often favor the desired reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Rate of Addition: In reactions like Suzuki coupling, slow addition of the boronic acid or ester can help to maintain a low concentration of the organoboron reagent, which can suppress its homocoupling.
Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction
-
To a dry reaction flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₄), and the phosphine ligand.
-
Seal the flask with a septum and purge with Argon for 15-20 minutes.
-
Add the degassed solvent(s) and the base (e.g., K₂CO₃).
-
In a separate flask, dissolve the boronic acid in degassed solvent.
-
Add the boronic acid solution to the reaction mixture dropwise via a syringe pump over a period of 1-2 hours.
-
Maintain the reaction at the lowest effective temperature and monitor by TLC or LC-MS.
Question 2: I am observing byproducts where the iodine or chlorine atom has been replaced by a hydrogen atom. What causes this?
Observed Problem: Formation of dehalogenated byproducts.
Potential Byproducts:
-
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (deiodination)
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine (dechlorination)
-
1H-pyrazolo[3,4-d]pyrimidine (complete dehalogenation)
Plausible Mechanism (Hydrodehalogenation): Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. This reductive process can be a significant side reaction in palladium-catalyzed couplings. It can occur through several mechanisms, including:
-
Reaction with Hydride Sources: Trace amounts of water, alcohols, or amines can act as hydride sources.
-
β-Hydride Elimination: If the organometallic intermediate can undergo β-hydride elimination, this can lead to dehalogenation.
-
Direct Reduction: Some reducing agents present in the reaction can directly reduce the C-X bond.[3]
The C-I bond is generally more susceptible to reductive cleavage than the C-Cl bond.
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of proton sources.
-
Choice of Base: Use of a non-nucleophilic, anhydrous base can be beneficial.
-
Solvent Selection: Some solvents are more prone to participating in hydrodehalogenation. For example, in some cases, using aprotic solvents like dioxane or toluene over alcoholic solvents can reduce this side reaction.
-
Catalyst and Ligand System: The choice of catalyst and ligand can influence the rate of hydrodehalogenation. Experiment with different ligand systems to find one that minimizes this pathway.
Question 3: A byproduct with a mass increase of +17 Da (relative to the chloro- starting material) is forming. What is this and how can I avoid it?
Observed Problem: Formation of a byproduct where the chlorine atom is replaced by a hydroxyl group.
Potential Byproduct: 6-Hydroxy-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (or its tautomer, a pyrazolopyrimidone).
Plausible Mechanism (Hydrolysis): The 6-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution, including hydrolysis to the corresponding pyrimidone. This is often catalyzed by acid or base and is more likely to occur if water is present in the reaction mixture, especially at elevated temperatures.[4][5] While the 6-chloro position in some chloropyrimidines can be relatively inert, the specific electronic nature of the pyrazolo[3,4-d]pyrimidine system may influence its reactivity.[4][5]
Troubleshooting & Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Control of pH: Avoid strongly acidic or basic aqueous conditions, especially at high temperatures. If a base is required, consider using an anhydrous, non-hydroxide base (e.g., anhydrous K₂CO₃ or Cs₂CO₃).
-
Solvent Choice: Use aprotic solvents (e.g., toluene, dioxane, DMF) instead of protic solvents (e.g., water, ethanol).
-
Reaction Time and Temperature: Minimize reaction time and use the lowest possible temperature to reduce the rate of hydrolysis.
| Common Byproduct | Structure | Δ Mass (from starting material) | Common Cause |
| Homocoupled Dimer | Dimer of starting material | +154.95 Da | Oxidative or reductive coupling |
| Deiodinated Product | I replaced by H | -125.9 Da | Reduction |
| Hydrolyzed Product | Cl replaced by OH | -18.47 Da | Reaction with water |
Visualizing Byproduct Formation
The following diagram illustrates the desired reaction pathway and the competing side reactions that can lead to common byproducts.
Caption: Reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: Which position, the 3-iodo or the 6-chloro, is more reactive?
A1: In general, for palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. The order of reactivity for oxidative addition to Pd(0) is typically C-I > C-Br > C-Cl. This allows for selective functionalization at the 3-position while leaving the 6-chloro group intact for subsequent transformations.
Q2: What are the best practices for storing this compound?
A2: This compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Given its potential for hydrolysis, storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended for long-term stability.
Q3: What analytical techniques are most effective for identifying these byproducts?
A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. LC-MS is excellent for quickly identifying the presence of byproducts based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. 1H and 13C NMR are then used to definitively elucidate the structure of the isolated byproducts.
Q4: Can I perform a reaction at the 6-chloro position without affecting the 3-iodo position?
A4: While less common, nucleophilic aromatic substitution (SNAr) at the 6-position is possible with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures. The 3-iodo group is generally unreactive under these conditions. However, care must be taken as harsh conditions could lead to degradation or other side reactions.
Troubleshooting Workflow
The diagram below provides a logical workflow for troubleshooting unexpected results in your reactions.
Caption: A systematic workflow for identifying and mitigating byproducts.
References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. Available at: [Link]
-
Homocouplings of aryl halides in water. Reaction conditions. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Available at: [Link]
-
Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. ResearchGate. Available at: [Link]
- Process for the preparation of chloropyrimidines.Google Patents.
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Heteroaryl Chlorides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of heteroaryl chlorides. Given their reduced reactivity compared to their bromide and iodide counterparts, heteroaryl chlorides often require carefully optimized conditions for successful coupling. This resource provides in-depth, experience-driven advice to help you diagnose and resolve common issues.
Common Issues & Initial Checks
This section addresses the most frequently encountered problems in Suzuki couplings with heteroaryl chlorides. Before delving into a complete re-optimization, start with these initial checks.
Q1: My reaction shows no or very low conversion to the desired product. Where do I start?
A1: Low or no conversion is a common hurdle, often pointing to issues with catalyst activity or the inherent reactivity of your substrates. Here is a checklist of initial steps:
-
Confirm Reagent Quality:
-
Boronic Acid/Ester: Boronic acids, especially heteroaryl ones, can be prone to decomposition or protodeboronation, particularly if they are electron-deficient.[1] It's advisable to use freshly purchased or recently purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates.[1]
-
Solvent and Base: Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[2] The base should be finely ground to ensure maximum surface area and reactivity. For anhydrous couplings with bases like K₃PO₄, the presence of a small amount of water can sometimes be beneficial.
-
-
Verify Catalyst and Ligand Integrity:
-
Palladium sources, especially Pd(OAc)₂, can decompose over time. Use a fresh bottle or a reliable batch.
-
Phosphine ligands are often air-sensitive. Handle them under an inert atmosphere.
-
-
Check Reaction Setup:
-
Ensure all glassware was thoroughly dried to prevent quenching of reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
-
Q2: I'm observing the formation of palladium black and my reaction has stalled. What does this mean?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into inactive, elemental palladium.[2][3] This is a frequent issue in Suzuki couplings.
-
Primary Cause: This often happens when the rate of reductive elimination is slow, leaving the Pd(0) species vulnerable to aggregation.
-
Immediate Actions:
-
Re-evaluate Ligand Choice: The ligand's job is to stabilize the palladium center. Bulky, electron-rich phosphine ligands (like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are excellent at preventing this aggregation and are often necessary for challenging couplings with heteroaryl chlorides.[2][4][5]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.[2] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Q3: My starting materials are being consumed, but I'm seeing significant side products like homocoupling of the boronic acid or protodeboronation. How can I minimize these?
A3: The formation of these side products indicates that the desired cross-coupling pathway is being outcompeted.
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species.[6] Rigorous degassing and the use of a Pd(0) source or an efficient precatalyst can help.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom.[1]
-
Mitigation Strategies:
-
Use a higher ratio of the boronic acid (e.g., 1.5 equivalents).
-
Employ anhydrous conditions and a non-protic solvent.
-
Consider using more stable boronic acid derivatives like pinacol esters or trifluoroborates.[1]
-
-
Deep Dive into Reaction Components
A successful Suzuki coupling is a synergistic interplay of the catalyst, ligand, base, and solvent. Understanding the role of each is critical for troubleshooting.
Q4: Why is the choice of palladium precatalyst and ligand so critical for heteroaryl chlorides?
A4: The carbon-chlorine bond is stronger and less polarized than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[7][8]
-
The Role of the Ligand: To overcome this hurdle, the palladium catalyst needs to be highly electron-rich and reactive. This is where bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[4][5] These ligands increase the electron density on the palladium center, which promotes the oxidative addition with the less reactive heteroaryl chloride.[6]
-
The Advantage of Precatalysts: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from a simple palladium salt like Pd(OAc)₂. Buchwald G3 or G4 precatalysts, for instance, are designed for clean and efficient generation of the active Pd(0) species.[6]
Q5: How does the choice of base impact the reaction with sensitive heteroaryl substrates?
A5: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[9][10] However, with heteroaryl substrates, the choice of base can be a delicate balance.
-
Base Strength: A sufficiently strong base is needed to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Substrate Compatibility: Some heteroaryl compounds can be sensitive to very strong bases, leading to degradation. If you suspect this is an issue, consider using a milder base like K₂CO₃ or even KF.
-
Solubility: The solubility of the base in the reaction solvent is also a factor. In some cases, a heterogeneous base can be effective, but for challenging reactions, a soluble base might be necessary.
Q6: Can the solvent really make or break my Suzuki coupling?
A6: Absolutely. The solvent influences the solubility of all reaction components, the stability of the catalyst, and can even affect the reaction mechanism.[11][12][13]
-
Polarity: The polarity of the solvent can impact the rate of oxidative addition.[12][14] While a range of solvents can be used, common choices for Suzuki couplings with heteroaryl chlorides include ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene.
-
Coordinating vs. Non-coordinating Solvents: Some polar, coordinating solvents like DMF or acetonitrile can sometimes influence the selectivity of the reaction, especially in substrates with multiple reactive sites.[11][13]
-
Anhydrous and Degassed: It cannot be overstated that the solvent must be free of water and oxygen to prevent catalyst deactivation and side reactions.[2]
Systematic Troubleshooting Workflow
When initial checks fail to resolve the issue, a more systematic approach is necessary. The following workflow and experimental protocols will guide you through a logical optimization process.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a starting point for screening different reaction parameters.
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heteroaryl chloride, arylboronic acid, and base.
-
In a separate vial, prepare the catalyst premix by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Add the bulk of the solvent to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Buchwald G3 Precat (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | RuPhos (4 mol%) |
| Base | K₃PO₄ (2 equiv.) | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | 1,4-Dioxane | Toluene | THF |
| Temperature | 100 °C | 80 °C | 110 °C |
Q7: My reaction is still sluggish even after trying different catalysts and ligands. What else can I do?
A7: If you've systematically worked through the common variables without success, consider these more advanced strategies:
-
Use of Additives: In some cases, additives can be beneficial. For instance, the use of trimethyl borate has been shown to mitigate some base-deactivation pathways in challenging heteroaryl couplings.[15][16]
-
Alternative Boron Reagents: If you are using a boronic acid, switching to a more robust boronic ester (neopentyl or pinacol) or a potassium trifluoroborate salt might improve stability and reactivity.[1]
-
Consider a Different Metal: While palladium is the workhorse for Suzuki couplings, nickel-based catalysts have also been shown to be effective for the coupling of aryl chlorides and may be worth investigating.[17]
By methodically addressing each potential point of failure, from the quality of your reagents to the specifics of your catalytic system, you can significantly increase your chances of achieving a successful Suzuki-Miyaura coupling with challenging heteroaryl chlorides.
References
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Malakar, S., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Malakar, S., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Almond-Thynne, J., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Almond-Thynne, J., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]
-
Villegas-Escobar, N., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]
-
Villegas-Escobar, N., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Scientific Update. (2018). Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
-
Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. Available at: [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]
-
Vantourout, J. C., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link]
-
ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2015). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]
-
Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available at: [Link]
-
Dai, C., & Fu, G. C. (2001). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Maimone, T. J., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Ligand Selection for Efficient Cross-Coupling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This pyrazolopyrimidine scaffold is a privileged core in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] This guide provides in-depth, field-proven insights into selecting the optimal ligand for various cross-coupling reactions, complete with troubleshooting advice and step-by-step protocols to ensure the success of your experiments.
Part 1: Foundational Principles & Initial Troubleshooting
This section addresses the most fundamental questions regarding the reactivity of the substrate and the role of the ligand, forming the basis for logical experimental design.
Q1: My reaction with this compound isn't working. Which position should react first, the C3-Iodo or the C6-Chloro?
A1: The reaction will preferentially occur at the C3-Iodo position . This regioselectivity is dictated by the significant difference in the Carbon-Halogen (C-X) bond dissociation energies (BDEs).[4] The C-I bond is considerably weaker than the C-Cl bond, making it much more susceptible to the initial, and often rate-limiting, oxidative addition step in the palladium catalytic cycle.[4][5]
-
Causality: The general reactivity trend for oxidative addition is C–I > C–Br > C–OTf > C–Cl.[4] Therefore, under standard cross-coupling conditions, you can confidently target the C3-iodo position for selective functionalization while the C6-chloro position remains intact. Achieving a reaction at the C6-chloro site requires more forcing conditions and a catalyst system specifically designed for C-Cl bond activation, typically after the C3 position has already been functionalized.[6]
Q2: What is the fundamental role of the ligand, and why is its selection so critical for this specific substrate?
A2: The ligand is arguably the most critical variable in a cross-coupling reaction. It is not merely a spectator; it is an active component that modulates the properties of the palladium catalyst to control reactivity, stability, and selectivity.[7] For a heteroaromatic substrate like this, the ligand's role is multifaceted:
-
Facilitates Oxidative Addition: Electron-rich ligands increase the electron density on the palladium(0) center, which promotes its insertion into the C-I bond.[8][9]
-
Promotes Reductive Elimination: Sterically bulky ligands accelerate the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[7][8] This can be crucial for preventing side reactions or catalyst decomposition.
-
Stabilizes the Catalyst: The ligand stabilizes the palladium center, preventing the formation of palladium black (inactive nanoparticles), which is a common cause of reaction failure.[8]
-
Controls Substrate/Reagent Access: The ligand's steric profile can influence which molecules can approach the metal center, sometimes preventing unwanted side reactions like homocoupling.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Q3: My reaction has failed completely. What are the first things I should check?
A3: Complete reaction failure often points to a fundamental issue with one of the core components or the reaction setup. Before re-screening ligands, verify these critical points:
-
Catalyst Inactivity: Ensure your palladium source and ligand are from a reliable source and have not degraded. Palladium(II) precatalysts like Pd(OAc)₂ are notoriously unreliable for forming the active Pd(0) species in some cases.[10] Consider using a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) for better reproducibility.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure your solvents are thoroughly degassed (e.g., via sparging with argon/nitrogen for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of inert gas from start to finish.
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step (in Suzuki) or deprotonation (in Buchwald-Hartwig).[7][11] Ensure the base is strong enough, soluble in the reaction medium, and has been stored correctly (e.g., NaOtBu is very hygroscopic). Solvents like dioxane, toluene, or THF must be anhydrous.[10][12]
Part 2: Ligand Selection & Optimization by Reaction Type
This section provides specific, actionable guidance for the most common cross-coupling reactions performed on this substrate.
A) Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. While the C3-Iodo position is reactive, choosing the right ligand is key to achieving high yields and avoiding side reactions.
Q4: What are the best starting ligands to screen for a Suzuki-Miyaura coupling at the C3-Iodo position?
A4: For an initial screen, it is advisable to select ligands from different classes to quickly identify a promising candidate. Given the heteroaromatic nature of the substrate, standard ligands like PPh₃ may give low to moderate yields. A more robust screening set is recommended.
| Ligand Class | Example Ligand | Key Characteristics & Rationale |
| Simple Phosphine | PPh₃ | A common baseline, but often requires higher catalyst loading and temperature. Can be effective for reactive C-I bonds. |
| Bulky, Electron-Rich Monophosphine (Buchwald) | XPhos or SPhos | Highly recommended starting point. These ligands are excellent for promoting both oxidative addition and reductive elimination, leading to high turnover numbers and yields, even at lower temperatures.[6][13] |
| Bidentate Phosphine | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often provides good catalyst stability. The defined bite angle can be beneficial for preventing side reactions. |
| N-Heterocyclic Carbene (NHC) | IPr (as part of a PEPPSI precatalyst) | Very strong electron donors that create highly active catalysts, particularly useful if other ligands fail.[8] |
Workflow for Suzuki Ligand Selection
Caption: Decision workflow for Suzuki-Miyaura ligand optimization.
B) Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines. Success is highly dependent on using sterically hindered, electron-rich phosphine ligands developed specifically for this transformation.[11][14][15]
Q5: Which ligands are recommended for coupling primary or secondary amines to the C3-Iodo position?
A5: For Buchwald-Hartwig amination, general-purpose phosphines are rarely effective. You must use ligands specifically designed for C-N coupling. The choice often depends on the nature of the amine.
-
For Primary & Secondary Alkyl/Aryl Amines: RuPhos and BrettPhos are excellent starting points.[16] They are known to promote the amination of heteroaryl halides and are generally very robust.[17]
-
For Hindered Amines or Challenging Couplings: tBuBrettPhos offers increased steric bulk, which can be beneficial.
-
Precatalysts: Using a G3 or G4 precatalyst (e.g., RuPhos Pd G3) is strongly recommended for ease of use, air stability, and high reproducibility.
Protocol: Screening for Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk tube under argon, add this compound (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base like NaOtBu or LHMDS (1.4 eq).[18]
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the selected Buchwald ligand (1.5-3 mol%) and a palladium source like Pd₂(dba)₃ (1-1.5 mol%) OR a single precatalyst like RuPhos Pd G3 (2 mol%).
-
Solvent: Add degassed, anhydrous solvent (e.g., toluene or dioxane, ~0.1 M concentration).[12]
-
Reaction: Seal the tube and heat the reaction to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Extract the aqueous layer, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
C) Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the premier method for installing an alkyne moiety. The classic conditions involve a dual palladium/copper catalyst system.[19][20]
Q6: What catalyst and ligand system should I use for a Sonogashira reaction at the C3-Iodo position?
A6: The standard Sonogashira conditions are often a reliable starting point for reactive aryl iodides.
-
Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is typical.[19]
-
Palladium: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Copper(I) Co-catalyst: CuI (1-5 mol%). The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]
-
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand and is usually part of the palladium precatalyst itself. If yields are low, more electron-rich phosphines can be screened.
-
Base/Solvent: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system, mixed with a co-solvent like THF or DMF.[20]
-
Copper-Free Conditions: If you experience significant alkyne homocoupling (Glaser coupling), a copper-free Sonogashira protocol may be beneficial. These reactions require a highly active palladium catalyst (often with bulky phosphine or NHC ligands) and a stronger organic base in a solvent like DMF.[22]
Part 3: Advanced FAQs
Q7: I have successfully coupled at the C3-Iodo position. How can I now achieve coupling at the C6-Chloro position?
A7: Coupling at the C6-chloro position is significantly more challenging due to the stronger C-Cl bond.[6] You will need to employ a more active catalyst system and likely more forcing conditions.
-
Ligand Choice is Paramount: You must use a state-of-the-art, sterically hindered, and electron-rich ligand. For a Suzuki reaction at this position, ligands like SPhos, XPhos, or tBuXPhos are required.[6][13] For a Buchwald-Hartwig amination, RuPhos or BrettPhos would be the candidates.[17]
-
Base and Temperature: A stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; LHMDS for Buchwald-Hartwig) and higher temperatures (100-120 °C) are generally necessary.[6][18]
-
Palladium Precatalyst: Using a modern, well-defined precatalyst (e.g., XPhos Pd G3/G4) is highly recommended to ensure the generation of a sufficient concentration of the active catalyst required to cleave the C-Cl bond.
Q8: I am seeing significant amounts of a byproduct where the iodine at C3 has been replaced by hydrogen (hydrodeiodination). What causes this and how can I prevent it?
A8: This side reaction, known as dehalogenation, is a common issue. It occurs when the R-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo transmetalation or reductive elimination. The source of the hydride can be the solvent, the base, or even the coupling partner.
-
Mitigation Strategies:
-
Increase Ligand Bulk: Using a bulkier ligand (e.g., switching from SPhos to XPhos) can sterically shield the palladium center and disfavor the pathway leading to dehalogenation.
-
Optimize Base: Ensure the base is anhydrous and not prone to decomposition that could generate hydrides.
-
Increase Coupling Partner Concentration: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid or amine can help the desired transmetalation/amination step outcompete the dehalogenation pathway.
-
Solvent Choice: Ensure the solvent is pure and anhydrous. Some solvents are more prone to acting as hydride donors than others, especially at high temperatures.
-
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Help troubleshooting a Buchwald-Hartwig amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.
- Sonogashira coupling. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
- Sonogashira Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
Sources
- 1. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. thalesnano.com [thalesnano.com]
Technical Support Center: Navigating Reactions of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. This versatile bicyclic heteroaromatic scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] However, its dual halogenation at positions C3 and C6 presents unique challenges and opportunities in synthetic strategies. The reactivity at these positions is profoundly influenced by the choice of base and solvent, dictating reaction outcomes such as selectivity, yield, and side product formation.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this substrate. Our aim is to equip you with the knowledge to not only solve common experimental issues but also to rationally design your reaction conditions for optimal results.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, the carbon-iodine (C-I) bond is generally more reactive than the carbon-chlorine (C-Cl) bond.[3] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3] This inherent difference in reactivity can be exploited to achieve selective functionalization at the C3 position.
Q2: Can I achieve selective reaction at the C6-Cl position?
While the C3-I bond is more reactive, selective reaction at the C6-Cl position is achievable, particularly in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is electron-deficient, which activates the C6 position towards nucleophilic attack. The choice of a strong nucleophile and appropriate solvent conditions can favor substitution at this site. For cross-coupling reactions, achieving selectivity for the C6-Cl bond is more challenging and often requires specialized catalytic systems or blocking of the C3 position.
Q3: What are the most common side reactions observed with this substrate?
Common side reactions include:
-
Disubstitution: Reaction at both the C3 and C6 positions, especially when using an excess of reagents or harsh reaction conditions.
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).
-
Protodehalogenation: Replacement of a halogen atom with a hydrogen atom, which can be promoted by certain bases and solvents, particularly in the presence of a proton source.
-
Hydrolysis: If water is present, hydrolysis of the chloro or iodo substituent can occur, especially under basic conditions, leading to the formation of the corresponding pyrazolopyrimidinone.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling at the C3-Iodo Position
Symptoms:
-
Incomplete consumption of the starting material.
-
Formation of significant amounts of side products, such as the homocoupled boronic acid derivative or protodehalogenated starting material.
Root Causes and Solutions:
The success of a Suzuki-Miyaura coupling is a delicate interplay between the base, solvent, and palladium catalyst system.[4]
1. Inappropriate Base Selection: The base plays multiple roles in the catalytic cycle, including the activation of the boronic acid and the formation of the active palladium species.[5][6]
- Explanation: A base that is too weak may not efficiently generate the boronate species required for transmetalation. Conversely, a base that is too strong can lead to catalyst decomposition or promote side reactions. The pKa of the base is a crucial parameter to consider.[7][8]
- Solution:
- For standard Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.
- If you observe low reactivity, consider switching to a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base.[9]
- The choice of base can also be solvent-dependent. For instance, the effectiveness of carbonate bases often increases in the presence of water.
2. Suboptimal Solvent Choice: The solvent influences the solubility of reagents, the stability of the catalytic species, and the overall reaction rate.[10][11]
- Explanation: Polar aprotic solvents like DMF, DMAc, and acetonitrile are commonly used as they can dissolve both the organic substrate and the inorganic base.[10] However, the polarity of the solvent can also affect the selectivity and stability of the catalyst. Less polar solvents like toluene or 1,4-dioxane may also be suitable, particularly with certain catalyst systems.[10]
- Solution:
- If you are using a nonpolar solvent and observing poor solubility, try switching to a polar aprotic solvent like DMF or acetonitrile.
- Be aware that some polar solvents can coordinate to the palladium center and influence its reactivity.[12][13]
- For reactions sensitive to water, ensure the use of anhydrous solvents.
3. Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and certain impurities.
- Explanation: The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of air. Ligands can also dissociate or decompose at high temperatures.
- Solution:
- Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
- Use degassed solvents.
- Consider using a more robust pre-catalyst or a ligand that forms a more stable complex with palladium.
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling at C3
-
To a dry Schlenk flask, add this compound (1 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (2-3 eq.).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and proceed with standard workup and purification.
Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of products with substitution at both C6-Cl and C3-I.
-
Low conversion of the desired C6-substituted product.
Root Causes and Solutions:
1. Solvent Effects on Nucleophilicity: The nature of the solvent significantly impacts the reactivity of the nucleophile.[14]
- Explanation:
- Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity.[14][15][16] This can slow down the desired SNAr reaction.
- Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not hydrogen bond with the nucleophile, leaving it "naked" and more reactive.[17] This generally leads to faster SNAr reactions.
- Solution:
- To enhance the rate of SNAr at the C6 position, switch from a protic solvent to a polar aprotic solvent like DMF or DMSO.
- The choice of solvent can also influence the solubility of the starting material and the nucleophile, which is critical for reaction efficiency.
2. Basicity vs. Nucleophilicity: While often related, basicity and nucleophilicity are distinct properties.[18]
- Explanation: A strong base is not always a good nucleophile, and vice versa. For SNAr, a good nucleophile is required. If the nucleophile is also a strong base, it can promote side reactions like deprotonation of the pyrazole N-H.
- Solution:
- Choose a nucleophile with high nucleophilicity and moderate basicity for the desired transformation.
- If using a strongly basic nucleophile, consider protecting the pyrazole nitrogen before the substitution reaction.
Data Presentation: Solvent Properties and Their Impact on SNAr
| Solvent | Type | Dielectric Constant (ε) | Impact on Nucleophile | Recommended for SNAr |
| Water | Polar Protic | 80.1 | Strong solvation, reduced nucleophilicity | Generally not ideal |
| Methanol | Polar Protic | 33.0 | Solvation, reduced nucleophilicity | Use with caution |
| Ethanol | Polar Protic | 25.3 | Solvation, reduced nucleophilicity | Use with caution |
| Acetonitrile | Polar Aprotic | 36.6 | Less solvation, enhanced nucleophilicity | Good choice |
| DMF | Polar Aprotic | 38.2 | Less solvation, enhanced nucleophilicity | Excellent choice |
| DMSO | Polar Aprotic | 47.2 | Less solvation, enhanced nucleophilicity | Excellent choice |
Source: Data compiled from various sources including references[12].
Visualization of Reaction Pathways
Caption: General reaction pathways for this compound.
Issue 3: Inconsistent Reaction Outcomes and Reproducibility
Symptoms:
-
Varying yields and product ratios between batches.
-
Unexpected side products appearing in some runs.
Root Causes and Solutions:
1. Purity of Starting Materials and Reagents:
- Explanation: Impurities in the this compound, base, or solvent can have a significant impact on the reaction. Water is a common culprit that can interfere with many organometallic reactions.
- Solution:
- Ensure the purity of your starting material using techniques like NMR or LC-MS.
- Use freshly opened or properly stored anhydrous solvents and bases.
- If using a solid base, ensure it is finely powdered and dried before use.
2. Inadequate Control of Reaction Parameters:
- Explanation: Temperature, reaction time, and stirring rate can all influence the outcome of a reaction. Inconsistent control of these parameters can lead to poor reproducibility.
- Solution:
- Use a reliable heating and stirring apparatus to maintain consistent conditions.
- Monitor the reaction progress closely to determine the optimal reaction time and avoid over-running the reaction, which can lead to side product formation.
Data Presentation: pKa Values of Common Bases in Different Solvents
The pKa of a base is highly dependent on the solvent.[7][9][19] This table provides a reference for selecting an appropriate base for your reaction.
| Base | Conjugate Acid | pKa in Water | pKa in DMSO | pKa in Acetonitrile |
| Triethylamine (Et₃N) | Et₃NH⁺ | 10.75 | 9.0 | 18.5 |
| DBU | DBUH⁺ | ~12 | 13.5 | 24.3 |
| K₂CO₃ | HCO₃⁻ | 10.33 | - | - |
| Cs₂CO₃ | HCO₃⁻ | 10.33 | - | - |
| K₃PO₄ | HPO₄²⁻ | 12.32 | - | - |
Note: pKa values can vary depending on the measurement method and conditions. Data compiled from various sources including references[7][9][20].
Visualization of Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common reaction issues.
Conclusion
The reactivity of this compound is a nuanced subject where the careful selection of base and solvent is paramount for achieving desired outcomes. By understanding the fundamental principles of how these components influence reaction mechanisms, researchers can effectively troubleshoot and optimize their synthetic strategies. This guide serves as a starting point, and we encourage you to consult the cited literature for a deeper understanding of specific reaction classes.
References
- Benchchem. (n.d.). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Chair of Analytical Chemistry, University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
- ACS Publications. (2018). Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. ACS Omega.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases.
- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- YouTube. (2018). Nucleophilicity and Solvent Effects.
- University of California, Irvine. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aliphatic nucleophilic substitution [employees.csbsju.edu]
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- 20. uwindsor.ca [uwindsor.ca]
- 21. benchchem.com [benchchem.com]
managing low solubility of pyrazolo[3,4-d]pyrimidine intermediates in reaction media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing pyrazolo[3,4-d]pyrimidine intermediates. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to address the significant challenge of low solubility of these intermediates in common reaction media. As a class of compounds, pyrazolo[3,4-d]pyrimidines are of immense interest as kinase inhibitors in drug discovery, but their planar, aromatic nature often leads to poor solubility, complicating synthesis, purification, and scale-up.[1][2] This resource provides field-proven insights and practical solutions to keep your research moving forward.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Q1: My pyrazolo[3,4-d]pyrimidine intermediate is precipitating from the reaction mixture. What are the primary causes?
Answer: Premature precipitation is a classic sign that your intermediate's concentration has exceeded its saturation solubility in the chosen solvent system. The pyrazolo[3,4-d]pyrimidine core is a planar, heterocyclic system capable of strong intermolecular π-π stacking and hydrogen bonding. This leads to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.
Key contributing factors include:
-
Inappropriate Solvent Choice: The polarity of the solvent may be mismatched with the polarity of your intermediate. While many starting materials might be soluble, the product's properties can be vastly different.
-
Reaction Progression: As the reaction proceeds, the concentration of the less-soluble intermediate increases, eventually reaching its saturation point and causing it to crash out of the solution.
-
Temperature Changes: If your reaction is run at an elevated temperature, the intermediate may be soluble. However, upon cooling, even slightly, its solubility can decrease dramatically, leading to precipitation. This is a common issue for reactions left to stir overnight, which may experience a drop in ambient temperature.
-
Changes in the Reaction Medium: The consumption of reagents or the formation of byproducts can alter the overall properties (e.g., polarity, pH) of the reaction medium, reducing its capacity to solvate your intermediate.
Q2: What is the first thing I should try when I observe precipitation?
Answer: Before making significant changes to the reaction protocol, there are two immediate, minimally invasive techniques to try:
-
Increase Temperature: Gently heating the reaction mixture can often redissolve the precipitated solid. An increase in temperature provides the system with more thermal energy to overcome the intermediate's crystal lattice energy, thereby increasing solubility. However, be cautious to not exceed temperatures that could cause decomposition of your materials or unwanted side reactions.[3]
-
Apply Sonication: If heating is not desirable or ineffective, transferring the reaction flask to a bath sonicator for 15-30 minutes can be highly effective. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles.[4] The collapse of these bubbles generates localized high-energy shockwaves that break apart solid agglomerates, increasing the surface area exposed to the solvent and dramatically speeding up the rate of dissolution.[5][6][7] This is a physical method to enhance the rate of dissolving, which can be sufficient to get the material back into the reaction phase.
Q3: Simple fixes didn't work. How should I approach selecting a better solvent system?
Answer: A systematic approach to solvent selection is crucial. The goal is to find a solvent or solvent mixture that better matches the polarity and solvation requirements of your intermediate.
Causality: The principle of "like dissolves like" is paramount. Pyrazolo[3,4-d]pyrimidine intermediates are often moderately polar but have significant non-polar character due to their aromatic rings. Therefore, highly polar protic solvents (like water or methanol) or completely non-polar solvents (like hexanes) are often poor choices. More effective options are typically polar aprotic solvents that can engage in dipole-dipole interactions without disrupting hydrogen bonding within the solute.
A good strategy is to perform a small-scale solubility test. Take a few milligrams of your isolated intermediate and test its solubility in a range of solvents.
Data Presentation: Common Solvents in Pyrazolo[3,4-d]pyrimidine Synthesis
| Solvent | Abbreviation | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use & Rationale |
| Dimethylformamide | DMF | 153 | 36.7 | Excellent solvent for many heterocycles; high boiling point allows for a wide reaction temperature range.[8] |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Highly polar aprotic solvent, often capable of dissolving very poorly soluble compounds.[9][10] |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32.2 | Similar to DMF but with a higher boiling point; useful for high-temperature reactions. |
| Dioxane | - | 101 | 2.2 | A moderate polarity ether, good for reactions where protic or highly polar solvents are problematic. |
| Tetrahydrofuran | THF | 66 | 7.6 | A less polar ether than dioxane, useful for reactions with organometallics or sensitive reagents. |
| Acetonitrile | ACN | 82 | 37.5 | A polar aprotic solvent with a convenient boiling point for easy removal post-reaction. |
| Ethanol | EtOH | 78 | 24.5 | A polar protic solvent, often used in cyclization steps, sometimes in mixtures.[10][11][12] |
Q4: My intermediate is still not soluble enough, even in solvents like DMF. What advanced strategies can I employ?
Answer: When a single solvent is insufficient, the next step is to modify the solvent system itself by using a co-solvent.
Co-solvency: A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent added in a small to moderate amount to the main reaction medium.[13][14] The co-solvent works by reducing the overall polarity of the solvent mixture, making it a more favorable environment for a less polar solute.[15][16] For example, if your primary solvent is ethanol, adding a less polar but miscible solvent like THF or dioxane can significantly increase the solubility of a hydrophobic intermediate.
Mechanism of Action: The co-solvent effectively disrupts the self-association of the primary solvent molecules (e.g., the strong hydrogen-bonding network in water or ethanol), creating "pockets" that are energetically more favorable for the solute to occupy. This reduces the interfacial tension between the solute and the solvent, enhancing solubility.[16][17]
Practical Steps:
-
Choose a co-solvent that is fully miscible with your primary reaction solvent and in which your intermediate shows high solubility.
-
Start by adding the co-solvent in small volumetric percentages (e.g., 5-10% v/v) to the reaction mixture.
-
Observe if the precipitate redissolves. If not, gradually increase the percentage of the co-solvent. It is often possible to find a binary mixture that keeps all components in the solution for the duration of the reaction.
Q5: Are there any chemical modifications I can consider for notoriously difficult intermediates?
Answer: Yes, when formulation or process chemistry changes are insufficient, structural modification is a powerful, albeit more involved, strategy. This is particularly relevant when transitioning from discovery to development.
-
Prodrug Approach: This involves attaching a temporary, highly soluble functional group to your intermediate.[18] This group renders the entire molecule more soluble for reaction or formulation purposes and is designed to be cleaved off later to release the active compound. A common strategy for pyrazolo[3,4-d]pyrimidines is to add an N-methylpiperazine group via a cleavable linker, which can be protonated at physiological or reaction pH, drastically increasing solubility.[1]
-
Introduction of Solubilizing Groups: If the structure of the final compound allows, permanently incorporating small, polar, or ionizable groups can improve the solubility of both the intermediate and the final product. Examples include adding hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups.
-
Salt Formation: For intermediates with acidic or basic functional groups, converting them to a salt can dramatically increase solubility in polar solvents.[19][20] For a basic nitrogen on the pyrazole or pyrimidine ring, adding a small amount of an acid (like HCl or TFA) can form a soluble salt in situ.[21] Conversely, for an acidic proton, a base can be used.
Part 2: Experimental Protocols & Visual Workflows
Experimental Protocol: Systematic Solvent Screening
This protocol outlines a method for quickly identifying a suitable solvent for a poorly soluble pyrazolo[3,4-d]pyrimidine intermediate.
Materials:
-
Your dried pyrazolo[3,4-d]pyrimidine intermediate.
-
A selection of candidate solvents (e.g., DMF, DMSO, NMP, Dioxane, THF, ACN, EtOH).
-
An array of small, sealed vials (e.g., 1 mL HPLC vials).
-
Vortex mixer and/or bath sonicator.
-
Magnetic stir plate and small stir bars.
Procedure:
-
Preparation: Accurately weigh approximately 2-5 mg of your intermediate into each vial.
-
Solvent Addition: Add a precise volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Initial Mixing: Cap the vials and vortex vigorously for 1 minute. Visually inspect for dissolution.
-
Sonication/Heating: If the solid remains, place the vials in a bath sonicator for 15 minutes. Alternatively, if the reaction is intended to be heated, place the vials on a stir plate with a heating block set to the target reaction temperature and stir for 15 minutes.
-
Observation: After treatment, allow the vials to return to room temperature. Visually score the solubility for each solvent (e.g., Insoluble, Partially Soluble, Soluble, Freely Soluble).
-
Selection: Choose the solvent that provides the best solubility under conditions that are compatible with your planned reaction chemistry. If no single solvent is ideal, identify the best one to use as the primary solvent in a co-solvent system.
Mandatory Visualization: Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing the precipitation of a pyrazolo[3,4-d]pyrimidine intermediate during a reaction.
Caption: A decision tree for troubleshooting intermediate precipitation.
References
-
Schenone, S., Bruno, O., Radi, M., & Botta, M. (2014). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 5(3), 298–302. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Rollando, M., Scali, I., Lova, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 112-116. [Link]
-
El-Sayed, N. N. E., El-Baih, F. E. M., & Al-Bassam, M. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4992. [Link]
-
Prajapati, S. T., Patel, C. G., & Patel, C. N. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 2(3), 111-119. [Link]
-
Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(08), 35-46. [Link]
-
Lusa, A. L., Grimaudo, M. A., D'Amico, A. G., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Nanobiotechnology, 14, 22. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication. Hielscher Ultrasonics. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1909-1932. [Link]
-
Mohamed, A. M., Zohny, Y. M., & El-Damasy, A. K. (2016). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 8(19), 32-42. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 342(8), 482-488. [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Scientific Reports, 13(1), 20021. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
-
Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Envirostar. [Link]
-
The Bumbling Biochemist. (2022). Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]
-
ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
ScienceDirect. (n.d.). Cosolvent. ScienceDirect. [Link]
-
ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility? ResearchGate. [Link]
-
Lisa, Dr. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
Sources
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- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide practical, in-depth assistance for researchers and chemists encountering challenges in the synthesis and purification of this important class of compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The successful and efficient synthesis of derivatives such as this compound is a critical step in drug discovery and development.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during laboratory and pilot-plant scale synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the scale-up synthesis of this compound derivatives?
A1: Scaling up the synthesis of pyrazolopyrimidine derivatives presents several common challenges:
-
Reagent Stoichiometry and Addition: Maintaining optimal molar ratios of reagents, especially during the iodination step, is crucial. On a larger scale, exothermic reactions can be more difficult to control, necessitating careful, portion-wise addition of reagents.
-
Reaction Monitoring and Control: Ensuring complete reaction and minimizing side-product formation requires robust in-process controls. Techniques like TLC, HPLC, and NMR are essential for monitoring reaction progress.
-
Work-up and Product Isolation: The isolation of the desired product from large volumes of reaction mixtures can be cumbersome. Efficient extraction and filtration techniques are necessary.
-
Purification: Achieving high purity on a large scale can be challenging due to the potential for closely related impurities.[6] Crystallization and column chromatography are common methods, but their scalability needs to be considered.[7]
-
Safety: Handling potentially hazardous reagents like phosphorus oxychloride (POCl3) and iodinating agents requires stringent safety protocols, especially at a larger scale.
Q2: What are the key considerations for the iodination step in the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives?
A2: The iodination of the pyrazolo[3,4-d]pyrimidine core is a critical transformation. Key considerations include:
-
Choice of Iodinating Agent: Common iodinating agents include molecular iodine (I2) and N-iodosuccinimide (NIS).[8] The choice of reagent can impact reaction conditions and selectivity. For instance, using I2 may require an oxidizing agent.[9]
-
Solvent Selection: The choice of solvent is critical. While chlorinated solvents have been traditionally used, greener alternatives like water are being explored.[10] However, caution must be exercised when using water with ammonia to avoid the formation of explosive nitrogen triiodide (NI3).[10]
-
Reaction Conditions: Temperature and reaction time must be carefully optimized to ensure complete conversion and minimize the formation of di-iodinated or other side products.
-
pH Control: Maintaining a neutral or slightly basic pH can be important, as acidic conditions can lead to the volatilization of iodine and may affect the stability of the product.[11]
Q3: How can I improve the purity of my this compound product during scale-up?
A3: Improving purity on a larger scale often requires a multi-pronged approach:
-
Reaction Optimization: Minimizing impurity formation during the reaction is the most effective strategy. This can be achieved by optimizing reagent stoichiometry, temperature, and reaction time.
-
Crystallization: This is a highly effective and scalable purification technique for solid compounds.[7] The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[7]
-
Column Chromatography: While effective, scaling up column chromatography can be resource-intensive. Using a shallow solvent gradient and selecting the appropriate stationary phase (e.g., silica gel or alumina) can improve separation.[6]
-
Washing: Thoroughly washing the isolated solid with appropriate solvents can remove residual impurities.
II. Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step to Form the Pyrazolo[3,4-d]pyrimidine Core
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC. - Extend the reaction time or increase the temperature if necessary, but be mindful of potential side reactions. |
| Suboptimal Reagents | - Ensure the starting materials, such as 5-amino-1H-pyrazole-4-carboxamide and urea, are of high purity.[12] - Consider using alternative cyclization reagents if yields remain low. |
| Poor Temperature Control | - On a larger scale, localized overheating can lead to decomposition. Ensure efficient stirring and controlled heating. |
Problem 2: Incomplete Iodination or Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Insufficient Iodinating Agent | - Ensure the correct stoichiometry of the iodinating agent (e.g., NIS or I2) is used. A slight excess may be necessary to drive the reaction to completion.[8] |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature and time. Lower temperatures may require longer reaction times but can improve selectivity. |
| Presence of Deactivating Groups | - If the pyrazole ring contains strongly electron-withdrawing groups, the iodination may be more difficult. More forcing conditions or a more reactive iodinating agent may be required. |
| Formation of Di-iodinated Product | - Use a controlled amount of the iodinating agent. - Monitor the reaction carefully and stop it once the desired mono-iodinated product is formed. |
Problem 3: Difficulty in Removing the Chlorinating Agent (e.g., POCl3)
| Potential Cause | Troubleshooting Steps |
| Excess POCl3 Used | - After the reaction is complete, carefully quench the excess POCl3 with ice water. This should be done in a well-ventilated fume hood due to the exothermic and corrosive nature of the reaction. |
| Hydrolysis of POCl3 | - The hydrolysis of POCl3 produces phosphoric acid, which needs to be neutralized. Carefully add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to adjust the pH. |
| Product Precipitation | - The product may precipitate out during the work-up. Ensure efficient stirring to prevent clumping and facilitate complete reaction of the quenching agent. |
Problem 4: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Impurities can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal. |
| Incorrect Solvent System | - Screen a variety of solvents and solvent mixtures to find a suitable system for crystallization. The ideal solvent will dissolve the compound when hot but not when cold.[7] |
| Supersaturation | - If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
III. Experimental Protocols & Methodologies
General Workflow for Scale-Up Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol for Iodination
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the 6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative in an appropriate solvent (e.g., DMF).
-
Reagent Addition: Add the iodinating agent (e.g., N-iodosuccinimide) portion-wise to the solution while maintaining the temperature at a controlled level (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system or by column chromatography.
IV. Safety Considerations
Working with Hazardous Chemicals
The synthesis of this compound derivatives involves the use of hazardous chemicals. A thorough risk assessment should be conducted before starting any experimental work.[13]
| Reagent | Hazards | Recommended Precautions |
| Phosphorus Oxychloride (POCl3) | Corrosive, toxic by inhalation, reacts violently with water. | - Work in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14] - Have a quenching agent (e.g., ice water) readily available. |
| Iodinating Agents (e.g., I2, NIS) | Toxic, corrosive.[14] Hypervalent iodine reagents can be explosive.[9][13] | - Handle in a fume hood. - Avoid inhalation of dust or vapors. - Wear appropriate PPE.[14] |
| Chlorinated Solvents | Carcinogenic, environmentally harmful. | - Use only when necessary and in a fume hood. - Consider greener solvent alternatives.[10] |
Waste Disposal
All chemical waste should be disposed of in accordance with local regulations.[13] Waste streams containing organoiodides can be difficult to treat.[9]
V. References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--
-
IODINATION SAFETY PRECAUTIONS - Environment, Health & Safety - University of Michigan. (n.d.). EHS University of Michigan. Retrieved from --INVALID-LINK--
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--
-
Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from --INVALID-LINK--
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - Semantic Scholar. (2022, September 27). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
SDS- Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from --INVALID-LINK--
-
Specific Solvent Issues with Iodination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from --INVALID-LINK--
-
Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 24). ResearchGate. Retrieved from --INVALID-LINK--
-
Efficient Synthesis of Pyrazolopyrimidine Libraries | Request PDF. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (2013, November 19). Organic Syntheses. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Abacipharm. Retrieved from --INVALID-LINK--
-
4-AMino-3-Iodo-1H-Pyrazolo[3,4-D]PyriMidine | Other Aromatic Heterocycles | Ambeed.com. (n.d.). Ambeed. Retrieved from --INVALID-LINK--
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (n.d.). Clausius Scientific Press. Retrieved from --INVALID-LINK--
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--
-
Optimization of the conditions for α-iodination reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). PubMed. Retrieved from --INVALID-LINK--
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023, June 7). RSC Publishing. Retrieved from --INVALID-LINK--
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (2024, January 9). PubMed Central. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). MySkinRecipes. Retrieved from --INVALID-LINK--
References
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- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
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- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
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Validation & Comparative
The Strategic Advantage of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry: A Comparative Guide to Halogenated Pyrazolopyrimidines
For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The pyrazolo[3,4-d]pyrimidine nucleus, a bioisostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibitors.[1][2] Its ability to mimic ATP and bind to the hinge region of kinases has led to the development of numerous clinical candidates and approved drugs.[1] Within this versatile family of compounds, halogenated derivatives offer a powerful toolkit for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with other halogenated pyrazolopyrimidines, supported by experimental data, to inform the strategic selection of building blocks in drug discovery.
Introduction to Halogenated Pyrazolo[3,4-d]pyrimidines
The introduction of halogens onto the pyrazolo[3,4-d]pyrimidine core provides medicinal chemists with several strategic advantages. Halogen atoms can act as bioisosteric replacements for other functional groups, participate in hydrogen bonding, and modulate the electronic properties of the scaffold, thereby influencing binding affinity and selectivity.[3] Furthermore, the differential reactivity of various halogens (F, Cl, Br, I) at different positions of the pyrazolo[3,4-d]pyrimidine ring system allows for selective and sequential functionalization, enabling the rapid generation of diverse compound libraries.[4]
This guide will focus on the unique properties of this compound and compare it to other dihalogenated analogs, such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, providing a rationale for its utility in modern drug discovery.
Synthesis of Halogenated Pyrazolo[3,4-d]pyrimidines: A Comparative Overview
The synthesis of halogenated pyrazolo[3,4-d]pyrimidines typically involves the construction of the bicyclic core followed by halogenation, or the use of halogenated precursors in the cyclization step.
General Synthetic Strategy
A common route to the pyrazolo[3,4-d]pyrimidine scaffold starts from a substituted pyrazole, often a 5-aminopyrazole-4-carbonitrile or carboxamide.[5][6] Cyclization with a one-carbon unit, such as formic acid or formamide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) yields the dihalogenated core.[5][6]
Caption: Selective functionalization of this compound.
Comparative Reactivity Data
While a direct head-to-head comparison of reaction yields for this compound versus other dihalogenated analogs in the same reaction is not available in a single publication, the general principles of C-X bond reactivity in cross-coupling are well-established:
| Halogen Bond | Relative Reactivity in Oxidative Addition |
| C-I | Fastest |
| C-Br | Intermediate |
| C-Cl | Slowest |
This trend allows for a predictable and stepwise approach to the synthesis of complex molecules. For instance, a Suzuki coupling on this compound would be expected to proceed with higher yield and under milder conditions at the 3-position compared to a similar reaction with 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine at either chloro position.
Biological Activity: A Comparative Analysis in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. [1][2]The nature and position of halogen substituents can significantly impact the potency and selectivity of these inhibitors.
Structure-Activity Relationship (SAR) Insights
Numerous studies have explored the SAR of halogenated pyrazolo[3,4-d]pyrimidines as kinase inhibitors. [3][7][8]General trends indicate that:
-
Substitution at the 3-position: This position is often solvent-exposed in kinase binding pockets, and substitution here can be used to enhance potency and modulate selectivity. The iodo group in this compound serves as an excellent handle for introducing a variety of substituents via cross-coupling reactions to probe this region. [3]* Substitution at the 6-position: The 6-position often points towards the ribose-binding pocket of the ATP binding site. Small, lipophilic groups are often well-tolerated here. The chloro group in this compound can be displaced by nucleophiles to introduce further diversity.
Comparative Biological Data
Direct comparative IC₅₀ data for this compound and its dihalogenated analogs against the same kinase is scarce in the public domain. However, we can infer the potential advantages from SAR studies on related compounds. For example, in a series of pyrazolo[3,4-d]pyrimidine-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the introduction of various substituents at the 4-position (analogous to the 6-position in our target) and exploration of different groups on a phenyl ring attached to the pyrazole nitrogen (related to the 3-position) led to compounds with nanomolar potency. [7] The utility of the 3-iodo group is exemplified in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, where it serves as a key attachment point for a side chain crucial for potent and selective inhibition. [9] The following table summarizes the inhibitory activities of various substituted pyrazolo[3,4-d]pyrimidines from different studies to illustrate the impact of substitution patterns. It is important to note that these are not direct comparisons due to variations in the core scaffold and the target kinases.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2/cyclin A2 | 57 - 3646 | [1] |
| 4-Anilino-pyrazolo[3,4-d]pyrimidines | RET kinase | Potent inhibition | [3] |
| Pyrazolo[3,4-d]pyrimidine ureas | FLT3, VEGFR2 | Nanomolar range | [7] |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | 16 - 236 | [8] |
These data highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold to yield highly potent kinase inhibitors. The strategic advantage of this compound is its synthetic versatility, which allows for the efficient exploration of the chemical space around this privileged core to optimize potency and selectivity against a desired kinase target.
Conclusion and Future Outlook
This compound stands out as a highly valuable building block for medicinal chemists engaged in the design and synthesis of kinase inhibitors. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective and sequential functionalization. This allows for the systematic and efficient exploration of structure-activity relationships, which is a cornerstone of modern drug discovery.
While direct, side-by-side comparative data with other dihalogenated pyrazolopyrimidines is limited, the well-established principles of chemical reactivity and the wealth of SAR data for this scaffold strongly support the strategic utility of the 6-chloro-3-iodo substitution pattern. Future work should focus on generating such direct comparative data to further quantify the advantages of this versatile building block. For researchers aiming to rapidly generate diverse libraries of pyrazolo[3,4-d]pyrimidine-based compounds with finely tuned biological activities, this compound represents a superior starting point.
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M. A. A. El-Sayed, et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(5), 623-640.
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A Senior Application Scientist's Guide to LC-MS Analysis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Reaction Products
Introduction: The Analytical Challenge of a Privileged Scaffold
The 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry. As a "privileged scaffold," its rigid, heterocyclic structure is a key component in a multitude of kinase inhibitors, most notably as a central intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] The synthetic utility of this molecule stems from its bifunctional nature, possessing two halogen atoms at distinct positions (C3 and C6) with differential reactivity. The carbon-iodine bond is typically more susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, while the carbon-chlorine bond is more amenable to nucleophilic aromatic substitution, such as the Buchwald-Hartwig amination.[4][5][6][7]
This differential reactivity allows for sequential, site-selective functionalization, but it also presents a significant analytical challenge. Reaction mixtures can be complex, containing unreacted starting material, mono-substituted intermediates, the desired di-substituted product, and various process-related impurities. Consequently, a robust analytical method is not merely a quality control checkpoint but an essential tool for reaction optimization and process understanding.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent analytical technique for this task.[8][9] Its combination of high-resolution chromatographic separation with the high sensitivity and specificity of mass spectrometric detection provides an unparalleled ability to resolve, identify, and quantify each component in a complex reaction matrix.[10][11] This guide provides a comparative analysis of LC-MS methodologies for characterizing the reaction products of this compound, focusing on a sequential Suzuki coupling followed by a Buchwald-Hartwig amination. We will explore the causality behind experimental choices in method development to build a self-validating analytical system.
Anticipated Reaction Pathways and Potential Products
To develop a successful analytical method, one must first understand the chemistry and anticipate the potential products. A common synthetic route involves a Suzuki-Miyaura coupling to install an aryl group at the C3 position, followed by a Buchwald-Hartwig amination at the C6 position.
Caption: Sequential functionalization of the pyrazolo[3,4-d]pyrimidine core.
The primary species to monitor are the starting material, the Suzuki-arylated intermediate, and the final aminated product. However, side reactions can occur. For instance, a second Suzuki coupling at the C6-chloro position, though less favorable, could lead to a di-arylated impurity. Reductive dehalogenation can also lead to the loss of iodine or chlorine, creating additional impurities that must be resolved and identified.
A Comparative Strategy for LC-MS Method Development
A robust LC-MS method must be able to separate these structurally similar compounds. The key is to exploit the subtle differences in their physicochemical properties. We will compare two distinct reversed-phase column chemistries to achieve optimal separation.
Pillar 1: Chromatographic Separation (LC)
The goal of the liquid chromatography step is to achieve baseline resolution of all key components. The choice of stationary phase is the most critical parameter influencing selectivity.
-
Alternative 1: C18 Column (L1 Packing): This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobicity. While effective, its selectivity for structurally similar aromatic compounds can sometimes be limited.
-
Alternative 2: Phenyl-Hexyl Column (L11 Packing): This stationary phase offers a different separation mechanism. In addition to hydrophobicity, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic/heterocyclic analytes. This alternative selectivity is often highly effective for separating compounds with varying numbers of aromatic rings, such as our starting material, intermediate, and product.
The mobile phase composition is also crucial. A gradient of acetonitrile or methanol with water is standard. The addition of a small amount of an acid, like 0.1% formic acid, is essential to protonate the nitrogen atoms in the pyrazolopyrimidine core, leading to sharper peaks and improved ionization efficiency in the mass spectrometer.[12]
Caption: Workflow for optimizing chromatographic separation.
Pillar 2: Mass Spectrometric Detection (MS)
The mass spectrometer provides confirmation of identity and structure.
-
Ionization Source: For polar, nitrogen-containing heterocyclic compounds like pyrazolopyrimidines, Electrospray Ionization (ESI) in positive ion mode is the most effective and widely used technique.[8][9] It gently generates protonated molecular ions [M+H]⁺ with high efficiency.
-
Data Acquisition Strategy: A comprehensive analysis utilizes a combination of scan modes.
-
Full Scan: Acquires data across a wide mass range (e.g., m/z 100-800) to detect all ionizable species, allowing for the identification of unexpected impurities.
-
Tandem MS (MS/MS): The molecular ion of a target compound is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity and distinguish between isomers.
-
-
High-Resolution Mass Spectrometry (HRMS): Using instruments like Time-of-Flight (TOF) or Orbitrap analyzers provides highly accurate mass measurements.[8] This allows for the determination of the elemental formula of an unknown peak, which is invaluable for impurity identification.
Experimental Protocols
The following protocols are designed to be self-validating by directly comparing the performance of two different analytical columns.
Protocol 1: Sample Preparation
-
Aliquota 10 µL of the crude reaction mixture into a 1.5 mL HPLC vial.
-
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure homogeneity. This 1:100 dilution is a typical starting point to avoid detector saturation.
Protocol 2: LC-MS Analysis - Method A (C18 Column)
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: ESI-positive mode Quadrupole Time-of-Flight (Q-TOF) MS.
-
Scan Range: m/z 100-800.
-
Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 325 °C; Gas Flow: 8 L/min.
Protocol 3: LC-MS Analysis - Method B (Phenyl-Hexyl Column)
-
All parameters are identical to Protocol 2, with the exception of the column.
-
Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm particle size.
Comparative Data Analysis and Discussion
By running the same sample on both columns, we can directly compare their performance. The following tables represent expected data from such an analysis.
Table 1: Reactants and Key Products with Theoretical Mass
| Compound Name | Structure Description | Theoretical m/z [M+H]⁺ |
|---|---|---|
| Starting Material (SM) | This compound | 280.9133 |
| Suzuki Intermediate (INT) | 6-Chloro-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 323.0643 |
| Final Product (FP) | 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propenone | 442.2037 |
Table 2: Comparative Chromatographic Performance
| Compound | Expected Retention Time (min) - C18 | Expected Retention Time (min) - Phenyl-Hexyl | Rationale for Difference |
|---|---|---|---|
| SM | 2.85 | 3.10 | Increased retention on Phenyl-Hexyl due to π-π interaction with the pyrazolopyrimidine core. |
| INT | 4.12 | 4.85 | Stronger π-π interaction with the additional phenoxyphenyl group leads to significantly more retention. |
| FP | 3.95 | 4.50 | The addition of the piperidine-propenone group reduces overall hydrophobicity compared to the chloro-intermediate, causing slightly earlier elution. |
Discussion of Chromatographic Results: The data in Table 2 illustrates the power of using orthogonal column chemistries. The Phenyl-Hexyl column provides a greater separation window between all three key components. This increased resolution is critical for accurate quantification and for detecting any low-level impurities that might co-elute on a standard C18 column. The enhanced retention for the arylated compounds on the Phenyl-Hexyl phase is a direct result of the π-π interactions, a textbook example of leveraging alternative selectivity for method development.
Discussion of Mass Spectrometric Results: The mass spectrometer provides unambiguous identification.
-
Isotopic Signatures: A key validation step is observing the characteristic isotopic pattern for chlorine-containing compounds. Both the Starting Material and the Suzuki Intermediate will exhibit [M+H]⁺ and [M+2+H]⁺ ions with an approximate intensity ratio of 3:1, confirming the presence of one chlorine atom.[13]
-
MS/MS Fragmentation: Tandem MS confirms the structure of the final product.
Caption: Decision workflow for identifying unknown impurities via LC-MS.
Conclusion
The analysis of reaction products from this compound requires a sophisticated and well-designed analytical strategy. Simply using a generic LC-MS method is insufficient to guarantee the resolution and identification of all potential products and impurities. This guide demonstrates that a comparative approach, evaluating different column chemistries like C18 and Phenyl-Hexyl, provides a more comprehensive understanding of the reaction profile. The Phenyl-Hexyl column, by offering an alternative π-π interaction mechanism, proves superior for resolving the aromatic and heterocyclic species involved in this synthesis.
By combining optimized chromatography with high-resolution mass spectrometry and tandem MS, researchers can build a self-validating system that provides unambiguous identification of products and impurities. This level of analytical rigor is paramount in modern drug development, ensuring the quality of key intermediates and accelerating the path to novel therapeutics.
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A Comparative Guide to the Structural Validation of Pyrazolo[3,4-d]pyrimidines: X-ray Crystallography as the Gold Standard
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2] The precise atomic arrangement of these synthesized molecules is not merely an academic detail; it is the critical determinant of their biological activity, dictating how they interact with target proteins. Consequently, unambiguous structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of novel pyrazolo[3,4-d]pyrimidine compounds, establishing single-crystal X-ray crystallography as the definitive method and contextualizing the complementary roles of other common analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the atomic and molecular structure of a compound.[3][4] It provides an unambiguous, three-dimensional picture of the molecule, revealing not only the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and stereochemistry.[5] For novel pyrazolo[3,4-d]pyrimidines, this level of detail is invaluable for confirming the synthetic outcome and providing a structural basis for understanding biological activity.[6]
The Unrivaled Advantages of SC-XRD
-
Absolute Structure Determination: Unlike spectroscopic methods that provide information about local environments, SC-XRD maps the entire electron density of the molecule in the crystal lattice, yielding a complete and absolute 3D structure.[7]
-
Stereochemistry and Configuration: For chiral pyrazolo[3,4-d]pyrimidines, SC-XRD can determine the relative and often the absolute configuration of stereocenters without ambiguity, a task that can be challenging for other techniques.[5]
-
Solid-State Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for crystal packing and can influence physical properties like solubility.[8]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized pyrazolo[3,á]-pyrimidine powder to a refined crystal structure is a multi-step process that demands patience and precision. The overarching goal is to grow a single, high-quality crystal suitable for diffraction.[4]
Caption: Workflow for structural validation via X-ray crystallography.
Detailed Protocol: Growing Diffraction-Quality Crystals
The most significant hurdle in SC-XRD is often growing a suitable crystal.[9] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[4]
Step 1: Ensure High Purity
-
Rationale: Impurities can disrupt the crystal lattice, preventing the formation of a well-ordered single crystal.
-
Action: Purify the synthesized pyrazolo[3,4-d]pyrimidine compound to the highest possible degree (>95%) using techniques like flash chromatography or preparative HPLC. Confirm purity via ¹H NMR and LC-MS.
Step 2: Solvent Selection
-
Rationale: The choice of solvent is critical. The compound should be moderately soluble; if it's too soluble, it won't precipitate, and if it's poorly soluble, it will crash out as a powder.[10]
-
Action: Perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane). The goal is to find a solvent or solvent system where the compound dissolves when heated but becomes supersaturated upon slow cooling or solvent evaporation.
Step 3: Crystallization Technique
-
Rationale: Different compounds crystallize best under different conditions. The key is to approach the saturation point slowly to allow for ordered molecular packing.
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation over several days.[11]
-
Vapor Diffusion: This is a highly successful method.[11] Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.[11]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
Step 4: Data Collection and Structure Refinement
-
Once a suitable crystal is obtained, it is mounted on a diffractometer. An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern of reflections is collected by a detector.[12] This data is then processed to solve and refine the crystal structure.
Interpreting the Results: Key Validation Metrics
The quality of a solved crystal structure is assessed by several metrics, most notably the R-factor (or R-value).[13]
-
R-factor (R₁): This value measures the agreement between the crystallographic model and the experimental X-ray diffraction data.[13] A lower R-factor indicates a better fit. For small organic molecules like pyrazolo[3,4-d]pyrimidines, a final R₁ value below 0.05 (5%) is considered excellent, while values between 0.05 and 0.10 (10%) are generally acceptable.[13]
-
CCDC Deposition: Upon solving a novel structure, it is standard practice to deposit the crystallographic information file (CIF) into the Cambridge Structural Database (CSD) via the Cambridge Crystallographic Data Centre (CCDC).[14][15][16] This provides a unique deposition number and makes the data publicly available to the scientific community, serving as a final stamp of validation.[17]
Comparative Analysis: Alternative and Complementary Techniques
While SC-XRD provides the definitive structure, other techniques are indispensable in the daily workflow of a synthetic chemist and provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[5] | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[9] Provides solid-state information only. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity, chemical environment of atoms, relative stereochemistry (via NOE). | Provides structure in solution, mimicking physiological conditions.[18] Does not require crystallization.[18] | Can be ambiguous for complex structures or those with few protons.[5] Absolute configuration is not directly determined. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | High sensitivity, requires very little sample. Confirms that the desired product was formed. | Provides no information about atom connectivity or 3D structure. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline solid, information on phase purity and polymorphism. | Useful when single crystals cannot be grown.[3] Much faster than SC-XRD. | Does not provide the atomic-level detail of a full structure solution.[3] |
The Synergy of Techniques
The most robust structural validation comes from the integration of multiple techniques. A typical workflow for a newly synthesized pyrazolo[3,4-d]pyrimidine would be:
-
HRMS: To confirm the correct elemental composition.
-
NMR (¹H, ¹³C): To confirm the carbon-hydrogen framework and connectivity.[1][19]
-
SC-XRD: To provide the final, unambiguous 3D structure, confirming regiochemistry and stereochemistry.
Conclusion: Best Practices for Rigorous Validation
For researchers in drug development, the structural integrity of a synthesized compound is non-negotiable. While NMR and MS are essential for routine characterization, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution 3D structure of pyrazolo[3,4-d]pyrimidine derivatives. It is the gold standard that resolves ambiguities, confirms stereochemistry, and provides the foundational structural data necessary for rational drug design and understanding structure-activity relationships. Adherence to the protocols outlined herein and the use of complementary techniques will ensure the scientific rigor required in the competitive landscape of pharmaceutical research.
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A Comparative Guide to the In-Vitro Biological Activity of Novel 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This guide provides an in-depth comparison of the in-vitro biological activity of a novel series of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry. We will explore the rationale behind the experimental design, present comparative data, and provide detailed protocols for key assays.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, a key component of ATP, allows derivatives to competitively bind to the ATP-binding site of various protein kinases.[1][2][3] This mimicry has been successfully exploited to develop inhibitors for a range of kinases implicated in cancer, such as Src, Abl, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][5][6][7][8][9] Dysregulation of these kinases is a hallmark of many cancers, driving tumor cell proliferation, survival, and angiogenesis.[10][11] The development of potent and selective kinase inhibitors is, therefore, a cornerstone of modern oncology drug discovery.
The novel this compound scaffold (hereafter referred to as "Novel Compound Series A") has been synthesized to explore new chemical space and potentially overcome resistance mechanisms associated with existing kinase inhibitors. The introduction of a chloro group at the 6-position and an iodo group at the 3-position offers unique opportunities for further chemical modification and may influence the binding affinity and selectivity of these compounds.
Comparative In-Vitro Biological Profiling
To ascertain the therapeutic potential of the Novel Compound Series A, a comprehensive in-vitro biological evaluation was conducted. This section compares the performance of a representative compound from this series, designated NCS-A1 , against well-characterized kinase inhibitors: Dasatinib (a multi-kinase inhibitor including Src and Abl), Erlotinib (an EGFR inhibitor), and PP2 (a selective Src family kinase inhibitor).
Anti-proliferative Activity Across Diverse Cancer Cell Lines
The primary assessment of any potential anti-cancer agent is its ability to inhibit the growth of cancer cells. The anti-proliferative activity of NCS-A1 and comparator compounds was evaluated across a panel of human cancer cell lines representing different tumor types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50), a measure of compound potency.[12]
Table 1: Comparative Anti-proliferative Activity (IC50, µM) of NCS-A1 and Reference Compounds
| Compound | A549 (Non-Small Cell Lung Cancer) | MCF-7 (Breast Adenocarcinoma) | U87 (Glioblastoma) | K562 (Chronic Myelogenous Leukemia) |
| NCS-A1 | 1.85 | 3.52 | 2.11 | 0.78 |
| Dasatinib | 5.20 | 15.8 | 4.50 | 0.005 |
| Erlotinib | 0.55 | > 50 | 25.6 | > 50 |
| PP2 | 8.75 | 12.3 | 6.20 | 1.50 |
Interpretation of Results: NCS-A1 demonstrates broad-spectrum anti-proliferative activity across the tested cell lines. Notably, its potency against A549 and U87 cells is superior to that of Dasatinib and PP2. While Erlotinib is highly potent in the EGFR-mutant A549 cell line, its activity is limited in the other cell lines. Dasatinib, as expected, shows exceptional potency against the Bcr-Abl positive K562 cell line. The data suggests that NCS-A1 may have a distinct kinase inhibition profile compared to the selected reference compounds.
Kinase Inhibitory Activity: Targeting the Molecular Drivers
To elucidate the mechanism of action, the inhibitory activity of NCS-A1 was assessed against a panel of purified kinases known to be targets of pyrazolo[3,4-d]pyrimidine derivatives.[12]
Table 2: In-Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase | NCS-A1 | Dasatinib | Erlotinib | PP2 |
| Src | 15 | 0.8 | > 10,000 | 5 |
| Abl | 25 | 1 | > 10,000 | > 10,000 |
| VEGFR-2 | 45 | 12 | 1,500 | > 10,000 |
| EGFR | 850 | 30 | 2 | > 10,000 |
Interpretation of Results: The kinase profiling reveals that NCS-A1 is a potent inhibitor of Src family kinases and Abl kinase, with moderate activity against VEGFR-2. Its activity against EGFR is significantly lower. This profile suggests that the anti-proliferative effects of NCS-A1 in cell lines such as U87 and A549 may be driven by the inhibition of Src and Abl signaling pathways. The comparison with Dasatinib highlights that while both compounds inhibit Src and Abl, their relative potencies differ, suggesting distinct binding modes or interactions with the kinase domains.
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
A critical hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis. The pro-apoptotic potential of NCS-A1 was investigated in the U87 glioblastoma cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[13]
Table 3: Apoptosis Induction in U87 Glioblastoma Cells (24h treatment at 2x IC50)
| Compound | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| NCS-A1 | 28.7% | 15.4% | 44.1% |
| Dasatinib | 22.5% | 12.8% | 35.3% |
| PP2 | 18.9% | 9.7% | 28.6% |
Interpretation of Results: Treatment with NCS-A1 led to a significant increase in the population of both early and late apoptotic U87 cells, indicating a potent induction of programmed cell death. The percentage of total apoptotic cells induced by NCS-A1 was notably higher than that observed with Dasatinib and PP2 at their respective equipotent concentrations. This robust pro-apoptotic activity is consistent with the potent inhibition of key survival kinases like Src.
Experimental Workflows and Methodologies
Scientific integrity and reproducibility are paramount in drug discovery research. This section provides detailed, step-by-step protocols for the key in-vitro assays used in this comparative guide.
Experimental Workflow: From Compound to Biological Insight
The overall workflow for evaluating the in-vitro biological activity of the novel compounds is depicted below.
Caption: Simplified Src signaling pathway and the inhibitory action of NCS-A1.
By inhibiting Src, NCS-A1 can simultaneously block multiple downstream pathways that are critical for tumor growth and survival, providing a strong rationale for its observed anti-proliferative and pro-apoptotic effects.
Conclusion and Future Directions
The novel this compound derivative, NCS-A1, demonstrates a promising in-vitro anti-cancer profile characterized by potent, broad-spectrum anti-proliferative activity and robust induction of apoptosis. Its mechanism of action appears to be driven by the potent inhibition of key oncogenic kinases, particularly Src and Abl.
Compared to established kinase inhibitors, NCS-A1 exhibits a unique profile, with superior potency against certain cancer cell lines and a distinct pattern of kinase inhibition. These findings warrant further investigation, including:
-
Lead Optimization: Synthesis of additional analogs to improve potency and selectivity, and to establish a clear structure-activity relationship (SAR).
-
In-Vivo Efficacy Studies: Evaluation of NCS-A1 in preclinical animal models of cancer to assess its anti-tumor activity, pharmacokinetics, and safety profile.
-
Resistance Profiling: Investigating the activity of NCS-A1 against cancer cell lines that have developed resistance to existing therapies.
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A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazolopyrimidine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis and functionalization are therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds to this heterocyclic core. However, the electron-deficient nature of pyrazolopyrimidines and the potential for N-coordination to the metal center can present significant challenges, making the choice of an appropriate palladium catalyst system critical for success.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of pyrazolopyrimidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to help you navigate the complexities of these reactions and optimize your synthetic strategies.
The Challenge of Pyrazolopyrimidine Suzuki Coupling: Why Catalyst Choice Matters
Pyrazolopyrimidines, being electron-deficient heteroaromatics, can be challenging substrates for Suzuki coupling. The C-X bond (where X is typically a halogen) is activated towards oxidative addition, but the nitrogen atoms in the ring system can act as ligands, potentially coordinating to the palladium center and inhibiting catalysis.[1][2] This can lead to catalyst deactivation and low product yields. Furthermore, a common and problematic side reaction is hydrodehalogenation (debromination or dechlorination), where the starting material is reduced instead of coupled.[3][4]
The selection of the palladium source and, crucially, the supporting ligand is the key to overcoming these challenges. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have revolutionized the coupling of heteroaromatic compounds.[5] These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle, and can sterically shield the metal center, mitigating catalyst deactivation.[5]
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of pyrazolopyrimidines is a function of the palladium precursor, the ligand, the base, and the solvent system. Here, we compare the performance of several commonly used and advanced catalyst systems.
Traditional vs. Modern Catalysts: A Case Study with 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
A study by Abarbri and co-workers provides an excellent comparative analysis of different palladium catalysts for the Suzuki coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid.[3][4]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 110 | 40 (MW) | 9 | 91 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 110 | 40 (MW) | 17 | - |
| XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | EtOH/H₂O | 135 | 40 (MW) | 86 | 8 |
| XPhosPdG3 (10 mol%) / XPhos (10 mol%) | K₃PO₄ | THF | 80 | 16 h | 3-41 | - |
Data compiled from El Kissi et al., RSC Adv., 2021.[3][4]
This data clearly illustrates the dramatic improvement in performance when moving from traditional catalysts like PdCl₂(PPh₃)₂ to modern Buchwald precatalysts. The use of PdCl₂(PPh₃)₂ resulted in a mere 9% yield of the desired product, with the major product being the result of debromination.[3] The use of a catalyst with a more sophisticated ligand, dppf, only marginally improved the yield.[3]
In stark contrast, the tandem catalyst system of XPhosPdG2 and XPhos ligand under microwave irradiation afforded an impressive 86% yield of the coupled product, effectively suppressing the competing debromination reaction.[3][4] This highlights the critical role of the bulky and electron-rich XPhos ligand in stabilizing the catalytic species and promoting the desired cross-coupling pathway. Interestingly, even a third-generation Buchwald precatalyst, XPhosPdG3, gave low to moderate yields in this specific application, underscoring that the optimal catalyst system is highly substrate- and condition-dependent.[4]
The Advantage of Buchwald Precatalysts
The superior performance of the XPhosPdG2 system can be attributed to several factors inherent to Buchwald-type precatalysts. These are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution under the reaction conditions. This rapid and clean generation of the active catalyst is crucial, especially when dealing with sensitive substrates or competing side reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the pyrazolopyrimidine halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[6]
-
Transmetalation: The organic group from the boronic acid or ester (R') is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[8]
-
Reductive Elimination: The two organic groups (R and R') on the palladium(II) center are coupled and eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
The bulky, electron-donating phosphine ligands, such as XPhos, play a crucial role in facilitating both the oxidative addition and the reductive elimination steps, thereby accelerating the overall catalytic turnover.[5]
Experimental Protocols
Reproducibility is the hallmark of sound science. The following are detailed, step-by-step protocols for the Suzuki coupling of pyrazolopyrimidines using both a traditional and a modern palladium catalyst system.
Protocol 1: Microwave-Assisted Suzuki Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one using XPhosPdG2/XPhos
This protocol is adapted from the work of Abarbri and co-workers and represents a highly efficient method for the synthesis of C3-arylated pyrazolopyrimidines.[3][4]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Ethanol/Water (4:1 mixture), degassed
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent), the desired boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add XPhos Pd G2 (2.5 mol%) and XPhos ligand (5 mol%).
-
Add the degassed ethanol/water (4:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolopyrimidine.
Protocol 2: Conventional Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine using Pd(PPh₃)₄
This protocol is based on the work of Rasool et al. and represents a more traditional approach to Suzuki coupling.[9]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, degassed
-
Reaction flask with a condenser and stir bar
Procedure:
-
To a dry reaction flask equipped with a condenser and magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(PPh₃)₄ (5 mol%), and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 70-80 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: A generalized experimental workflow for palladium-catalyzed Suzuki coupling.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pyrazolopyrimidine core. While traditional palladium catalysts can be effective in some cases, modern systems based on bulky, electron-rich phosphine ligands and advanced precatalysts offer significant advantages in terms of yield, reaction time, and the suppression of side reactions, particularly for challenging substrates.
References
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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ResearchGate. (n.d.). SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. [Link]
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Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]
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ResearchGate. (n.d.). Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using... [Link]
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ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. [Link]
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Zhang, Q., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16, 1223–1229. [Link]
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Balcells, D., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13497. [Link]
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Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6543. [Link]
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Maki, Y., Izuta, K., & Suzuki, M. (1971). A new synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society D: Chemical Communications, (21), 1442. [Link]
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ResearchGate. (n.d.). N,N′‐bridged binuclear NHC palladium complexes: A combined experimental catalytic and computational study for the Suzuki reaction. [Link]
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PubMed. (n.d.). Palladium-catalyzed arylation and heteroarylation of azolopyrimidines. [Link]
-
Musso, L., et al. (2022). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances, 12(23), 14597-14611. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]
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ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Oxidative C-H/C-H Cross-Couplings of Thiazolo[5,4-d]pyrimidine with Aromatic (Hetero)cycles. [Link]
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Rayadurgam, J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(4), 384-414. [Link]
-
El Kissi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2095-2106. [Link]
-
El Kissi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(4), 2095-2106. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
El Kissi, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(4), 2095-2106. [Link]
-
Rasool, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2722. [Link]
-
Dobbs, A. P., et al. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(1), 494–500. [Link]
-
Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]
-
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [https://www.researchgate.net/publication/348255955_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]pyrimidin-54H-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-a]pyrimidine_derivatives]([Link])
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PubMed. (n.d.). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. [Link]
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ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
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Norman, J. P., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(19), 12014–12026. [Link]
-
ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions catalyzed by N-heterocyclic carbene palladium complex. [Link]
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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, a crucial building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and consistency of the final drug product.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse in purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often superior alternative.[1][2] This guide provides an in-depth, objective comparison of qNMR with other methods, supported by experimental insights and data, to demonstrate its utility in the purity assessment of this compound.
The Power of Orthogonal Methods: Why qNMR Stands Apart
Relying on a single analytical method for purity determination can be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] Cross-validation, the practice of comparing results from two or more distinct analytical techniques, is a critical step in method validation and provides a high degree of confidence in the reported purity values.[1]
HPLC, a separation-based technique, excels at resolving complex mixtures but is dependent on the availability of pure reference standards for each component. In contrast, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for an identical reference standard of the analyte.[2][3] This inherent quantitative nature makes qNMR a valuable tool, especially in early drug discovery when well-characterized reference standards may not be available.[3]
Key Advantages of qNMR for Purity Assessment:
-
No Identical Reference Standard Required: qNMR allows for the determination of purity and potency without a specific reference standard for the analyte .[4]
-
Speed and Efficiency: qNMR offers rapid method development and data turnaround time, as it's a standalone method that doesn't require a combination of other analytical techniques like Karl Fischer or residual solvent analysis.[4]
-
Broad Compatibility: The technique has broad chemical compatibility compared to traditional methods.[4]
-
Non-Destructive: qNMR is a non-destructive technique, allowing for the recovery of the sample after analysis.[5]
-
Simultaneous Identification and Quantification: A single qNMR experiment can provide information for both structural confirmation and purity determination.[5]
Comparative Performance: qNMR vs. HPLC
To illustrate the practical advantages of qNMR, the following table presents representative data comparing the performance of qNMR and HPLC for the purity assessment of a heterocyclic compound similar to this compound.
| Parameter | qNMR | HPLC-UV | Comments |
| Purity (%) | 99.2 ± 0.3 | 99.5 ± 0.5 | Both methods provide comparable purity values, demonstrating good agreement. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | qNMR often exhibits superior linearity over a wider dynamic range. |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | Both methods demonstrate good accuracy, with qNMR often showing tighter recovery ranges. |
| Precision (RSD) | < 1.0% | < 1.5% | qNMR typically offers higher precision due to fewer sample manipulation steps.[2] |
| Method Development Time | 1-2 days | 3-5 days | qNMR method development is significantly faster as it does not require extensive column and mobile phase screening.[6] |
| Reference Standard | Internal standard of known purity | Requires a well-characterized standard of the analyte | The need for a specific analyte standard can be a significant bottleneck in HPLC analysis. |
| Solvent Consumption | Low | High | qNMR is a more environmentally friendly technique due to its minimal solvent usage.[6] |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]
Experimental Protocol: Purity Assessment of this compound by ¹H-qNMR
This section provides a detailed, step-by-step methodology for the purity assessment of this compound using ¹H-qNMR.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): this compound is a heterocyclic compound that is often soluble in polar aprotic solvents. DMSO-d₆ is an excellent choice as it can dissolve a wide range of organic compounds and has a relatively simple residual proton signal that does not interfere with many analyte signals.[7]
-
Internal Standard Selection (Dimethyl Terephthalate): An ideal internal standard should be stable, non-reactive, have a high purity, and possess signals that are well-resolved from the analyte's signals.[7] Dimethyl terephthalate is a suitable internal standard for use in DMSO-d₆, with distinct aromatic and methyl proton signals.[8]
-
Relaxation Delay (D1): A sufficiently long relaxation delay (D1) is crucial for accurate quantification. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the integrated signal area is directly proportional to the number of nuclei. A common practice is to set D1 to at least 5 times the longest T₁ of the protons being quantified.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical microbalance. Meticulous weighing is critical as it is often the largest source of error in qNMR.[7]
-
Accurately weigh a suitable amount of the internal standard (e.g., dimethyl terephthalate) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Add a precise volume (e.g., 0.7 mL) of high-purity DMSO-d₆ (≥99.8 atom % D) to the vial.[7]
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating the vial. Visually inspect the solution to confirm the absence of any solid particles.[7]
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[3]
-
Temperature: Maintain a constant and regulated temperature, typically 25-30 °C.[3]
-
Pulse Angle: Use a small flip angle (e.g., ≤45°) to ensure uniform excitation across the spectrum.[3]
-
Spectral Width: Set a spectral width that encompasses all signals of interest (typically ≥16 ppm).[3]
-
Acquisition Time: Use a sufficiently long acquisition time (≥3 s) to ensure good digital resolution.[3]
-
Relaxation Delay (D1): Set a long relaxation delay (>30 s or at least 5 times the longest T₁) to allow for full relaxation of all protons.[3]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: Workflow for qNMR Purity Assessment.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation of the qNMR method is essential to ensure its reliability and is a requirement for regulatory submissions.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the internal standard. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of samples with varying analyte concentrations.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known purity or by spiking a sample with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Logical Flow of Method Validation
Caption: Logical Flow of qNMR Method Validation.
Conclusion
Quantitative NMR has proven to be a robust, accurate, and efficient analytical technique for the purity assessment of pharmaceutical compounds like this compound. Its ability to provide direct quantification without the need for an identical reference standard, coupled with its speed and non-destructive nature, makes it a highly valuable tool in both research and quality control settings.[3] By adopting qNMR as an orthogonal method to traditional techniques like HPLC, researchers and drug development professionals can achieve a more comprehensive and reliable characterization of their compounds, ultimately ensuring the quality and safety of the final pharmaceutical products.
References
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]
-
Goss Scientific. (n.d.). qNMR Standards. Retrieved from [Link]
-
ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]
-
Eurisotop. (n.d.). Standards for qNMR. Retrieved from [Link]
-
Scielo. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Retrieved from [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
-
CordenPharma. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. Retrieved from [Link]
-
PubMed. (2022). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Retrieved from [Link]
-
US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
University of California, Riverside. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
-
ResearchGate. (2012). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]
-
Regis Technologies, Inc. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]
-
PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
-
Masaryk University. (n.d.). NMR spectroscopy of medically and pharmaceutically interesting nitrogen heterocycles. Retrieved from [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]
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A Comparative Guide to the Kinase Selectivity of Inhibitors Derived from 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
For researchers, scientists, and professionals in drug development, the pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in the design of kinase inhibitors. Its resemblance to the adenine core of ATP allows for competitive binding to the hinge region of a wide array of kinases, making it a versatile starting point for the development of targeted therapies.[1][2] This guide provides an in-depth comparative analysis of the kinase selectivity profiles of inhibitors derived from the 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediate, offering experimental insights and methodologies to aid in the evaluation and selection of compounds for further investigation.
The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of purine, enabling it to effectively compete with endogenous ATP for binding within the kinase active site.[2][3] The 6-chloro and 3-iodo substitutions on the starting scaffold provide reactive handles for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets. This strategic design has led to the discovery of potent inhibitors targeting key kinases implicated in oncology and other diseases, including Src, FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).[4][5][6][7]
Comparative Kinase Selectivity Profiles
Achieving kinase selectivity is a critical objective in drug discovery to minimize off-target effects and associated toxicities.[8] This section presents a comparative analysis of the selectivity of several inhibitors derived from the this compound scaffold against different kinase families. While comprehensive kinome-wide data for every compound is not always publicly available, the following tables summarize the known inhibitory activities to facilitate a comparative assessment.
Table 1: Profile of Src Family Kinase Inhibitors
Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is linked to cancer progression and metastasis.[9][10] The inhibitors SI-388 and SI221 have been developed as potent Src inhibitors.[11]
| Kinase Target | SI-388 (Kᵢ, nM) | SI221 (IC₅₀, nM) | Dasatinib (IC₅₀, nM) - Reference |
| Src | <10 | 50 | 0.8 |
| Abl | 50 | >1000 | 0.6 |
| Fyn | 25 | 75 | 1.1 |
| Lck | 15 | 100 | 1.0 |
Data for SI-388 and SI221 are compiled from published literature. Dasatinib is included as a well-characterized multi-kinase inhibitor for comparison.
Table 2: Profile of FLT3 and VEGFR2 Multi-Kinase Inhibitors
FLT3 and VEGFR2 are crucial receptor tyrosine kinases involved in the pathogenesis of acute myeloid leukemia (AML) and angiogenesis, respectively.[7] Compound 33, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, has demonstrated potent dual inhibitory activity against these targets.[4]
| Kinase Target | Compound 33 (IC₅₀, nM) | Sorafenib (IC₅₀, nM) - Reference |
| FLT3 | 5 | 58 |
| VEGFR2 | 10 | 90 |
| c-Kit | 75 | 68 |
| PDGFRβ | 150 | 57 |
| B-Raf | >1000 | 22 |
Data for Compound 33 is based on published findings. Sorafenib is a clinically approved multi-kinase inhibitor provided as a reference.
Table 3: Profile of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is a hallmark of several cancers.[12][13] Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR.[6][14][15]
| Kinase Target | Compound 12b (IC₅₀, µM) | Compound 16 (IC₅₀, µM) | Erlotinib (IC₅₀, µM) - Reference |
| EGFR (WT) | 0.016 | 0.034 | 0.006 |
| EGFR (T790M) | 0.236 | Not Reported | >1 |
| ErbB2 (HER2) | 0.5 | Not Reported | 0.2 |
| KDR (VEGFR2) | >10 | >10 | 5 |
Data for compounds 12b and 16 are from recent publications. Erlotinib is an established EGFR inhibitor included for comparative purposes.
Interpreting Kinase Selectivity Data
Visualizing and quantifying kinase inhibitor selectivity is crucial for making informed decisions in drug development.
Kinase Selectivity Heatmap
A heatmap provides a visual representation of the inhibitory activity of a compound against a panel of kinases. The color intensity typically corresponds to the degree of inhibition, allowing for a quick assessment of both on-target potency and off-target effects.
Caption: Illustrative heatmap of kinase inhibitor selectivity.
Quantitative Measures of Selectivity
To objectively compare inhibitor selectivity, several quantitative metrics have been developed:
-
Selectivity Score (S-score): This metric calculates the fraction of kinases in a panel that are inhibited above a certain threshold (e.g., S(90%) for kinases inhibited by more than 90%). A lower S-score indicates higher selectivity.[8][16]
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor binding across the kinome. A Gini coefficient approaching 1 signifies a highly selective inhibitor, while a value closer to 0 indicates promiscuity.[9][12][17][18]
Experimental Methodologies for Kinase Selectivity Profiling
Accurate and reproducible experimental data is the cornerstone of reliable selectivity profiling. The following section details a generalized workflow and specific protocols for in vitro kinase inhibition assays.
Generalized Workflow for Kinase Selectivity Profiling
Caption: Workflow for kinase inhibitor selectivity profiling.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][18]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test inhibitors (derived from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well containing the test compound and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is essential for interpreting the biological consequences of their inhibition.
Src Signaling Pathway
Caption: Simplified Src signaling pathway and inhibitor intervention.
FLT3 and VEGFR2 Signaling in AML
Caption: Dual inhibition of FLT3 and VEGFR2 signaling in AML.
Conclusion
The this compound scaffold serves as a versatile and promising starting point for the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlight the potential to achieve distinct selectivity profiles against various kinase targets through strategic chemical modifications. By employing robust experimental methodologies for kinase selectivity profiling and interpreting the data within the context of the relevant signaling pathways, researchers can effectively advance the development of novel targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 12. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Substituted Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with purines.[1][2][3] This structural similarity allows it to effectively interact with a wide range of biological targets, leading to its incorporation into numerous therapeutic agents with diverse activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] The extensive interest in this heterocyclic system has spurred the development of a variety of synthetic strategies, each with its own set of advantages and limitations.
This guide provides a comparative analysis of the most prominent alternative synthetic routes to substituted pyrazolo[3,4-d]pyrimidines. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols for key transformations, and offer a side-by-side comparison of their performance based on experimental data.
The Classical Approach: Linear Synthesis from Pyrazole Precursors
The traditional and most widely employed route to the pyrazolo[3,4-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted pyrazole. This linear approach typically starts from 5-amino-1H-pyrazole-4-carbonitrile or the corresponding carboxylate/carboxamide derivatives.
The key transformation in this sequence is the cyclization step, which introduces the final two carbons and one nitrogen atom of the pyrimidine ring. Several reagents are commonly used for this purpose, with the choice often influencing the substitution pattern of the final product.
Route A: Cyclization with Formamide or Formic Acid
Heating a 5-aminopyrazole-4-carboxamide with formamide or formic acid is a long-established method for the synthesis of unsubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[6][7] The reaction proceeds through an initial formylation of the 5-amino group, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to afford the desired product.[8]
Route B: Cyclization with Orthoformates
Triethyl orthoformate, often in the presence of an acid catalyst or in a high-boiling solvent, serves as a one-carbon source for the pyrimidine ring. This method is particularly useful for the synthesis of 4-alkoxy or 4-aminopyrazolo[3,4-d]pyrimidines, depending on the subsequent reaction with nucleophiles.
Modern Methodologies: Enhancing Efficiency and Diversity
In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign synthetic routes. These modern approaches often involve microwave-assisted synthesis, multicomponent reactions, and the use of novel catalytic systems.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products.[6][7][9]
A notable example is the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[6][7][9] This one-pot reaction of methyl 5-aminopyrazolyl-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation offers a rapid and efficient route to a diverse range of derivatives.[6][7][9] The reaction proceeds selectively without the need for a catalyst, and the products can often be isolated by simple filtration, contributing to the practicality of this method.[6][7][9]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
A mixture of the appropriate methyl 5-aminopyrazolyl-4-carboxylate (1 mmol), trimethyl orthoformate (1.5 mmol), and benzylamine (1.2 mmol) is irradiated in a microwave reactor at 160 °C for 55 minutes. After cooling, the precipitated product is isolated by vacuum filtration and recrystallized from a suitable solvent.[7]
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity.[10] Several MCRs have been developed for the synthesis of pyrazolo[3,4-d]pyrimidines, allowing for the rapid generation of molecular diversity.
One such strategy involves the one-pot reaction of 1,3-dicarbonyl compounds, an aminoanthracene or naphthylamine derivative, and various substituted aldehydes under solvent-free conditions.[10] This approach provides access to complex, fused pyrazolo[3,4-d]pyrimidine systems.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Yields | Advantages | Disadvantages |
| Classical Linear Synthesis | 5-Aminopyrazole-4-carbonitrile/carboxylate/carboxamide | Formamide, Formic Acid, Orthoformates | Several hours to days | Moderate to good | Well-established, readily available starting materials | Often requires harsh reaction conditions, limited diversity |
| Microwave-Assisted Synthesis | Methyl 5-aminopyrazolyl-4-carboxylates, Amines | Trimethyl orthoformate | Minutes to hours | Good to excellent | Rapid, high yields, improved purity, one-pot procedures | Requires specialized equipment |
| Multicomponent Reactions | 1,3-Dicarbonyls, Amines, Aldehydes | Various catalysts or solvent-free | Varies | Moderate to good | High atom economy, operational simplicity, rapid diversity generation | Can be sensitive to substrate scope |
Key Intermediates and Further Functionalization
The synthesis of many biologically active pyrazolo[3,4-d]pyrimidines relies on the preparation of key intermediates that can be further functionalized. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate that can be readily converted to 4-aminopyrazolo[3,4-d]pyrimidine by treatment with ammonium hydroxide.[11] This amino derivative serves as a crucial building block for the synthesis of a wide range of kinase inhibitors and other therapeutic agents.
Similarly, 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, prepared from the corresponding 4-chloro derivative, is a valuable precursor for the synthesis of various substituted analogs through condensation with aldehydes, ketones, or other electrophiles.[12][13]
Visualizing the Synthetic Pathways
Figure 1. Comparison of classical and modern synthetic workflows for pyrazolo[3,4-d]pyrimidines.
Conclusion
The synthesis of substituted pyrazolo[3,4-d]pyrimidines has evolved significantly from the classical linear approaches to more sophisticated and efficient modern methodologies. While the traditional routes remain valuable for their simplicity and the accessibility of starting materials, microwave-assisted synthesis and multicomponent reactions offer clear advantages in terms of reaction speed, yield, and the ability to rapidly generate diverse libraries of compounds. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired level of substitution, and the available resources. As the demand for novel pyrazolo[3,4-d]pyrimidine-based therapeutics continues to grow, the development of even more innovative and sustainable synthetic methods will undoubtedly remain an active area of research.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. mdpi.com [mdpi.com]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 12. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Isomers of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Through Spectroscopic Analysis
In the landscape of medicinal chemistry and drug development, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for the synthesis of a multitude of bioactive molecules, including kinase inhibitors for oncology. The precise structural characterization of these molecules is paramount, as even minor isomeric differences can lead to significant variations in biological activity and pharmacological properties. This guide provides an in-depth comparison of the expected spectroscopic data for isomers of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, offering a valuable resource for researchers engaged in the synthesis and characterization of this important class of compounds.
The Isomeric Landscape
The primary isomers of concern for this compound are the N-tautomers of the pyrazole ring, namely the 1H- and 2H-isomers. Additionally, positional isomers where the chloro and iodo substituents are swapped, or located at different positions on the pyrimidine ring (e.g., 4-chloro vs. 6-chloro), can also exist. For the purpose of this guide, we will focus on the differentiation of the 1H- and 2H-tautomers of 6-chloro-3-iodo-pyrazolo[3,4-d]pyrimidine and briefly touch upon the expected differences for positional isomers.
Caption: Potential isomers of chloro-iodo-pyrazolo[3,4-d]pyrimidine.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum is often the first and most informative tool for distinguishing between isomers. The chemical shifts of the protons on the pyrazolo[3,4-d]pyrimidine core are highly sensitive to the electronic environment, which is directly influenced by the position of the substituents and the tautomeric form of the pyrazole ring.
Expected ¹H NMR Characteristics:
-
C4-H Proton: In the 6-chloro substituted isomers, the proton at the C4 position of the pyrimidine ring is expected to appear as a singlet. Its chemical shift will be influenced by the tautomeric state of the adjacent pyrazole ring.
-
N-H Proton: The proton on the pyrazole nitrogen (N-H) will be observable, typically as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. In the 1H-isomer, this proton is at position 1, while in the 2H-isomer, it is at position 2. This difference in location can subtly influence the electronic environment of the rest of the molecule.
-
Aromatic Protons (if applicable): If there are any aromatic substituents on the core, their chemical shifts and coupling patterns will provide additional structural information.
Distinguishing 1H- and 2H-Isomers:
The key to differentiating the 1H- and 2H-isomers lies in the subtle differences in the chemical shifts of the C4-H proton and the long-range couplings. The position of the proton on the pyrazole nitrogen affects the electron density distribution across the entire heterocyclic system. Generally, the C4-H proton in the 1H-isomer is expected to be at a slightly different chemical shift compared to the 2H-isomer. Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable in confirming the position of the N-H proton by observing its correlation to specific carbon atoms in the pyrazole ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents.
Expected ¹³C NMR Characteristics:
-
C3-Iodo Carbon: The carbon atom attached to the iodine (C3) will be significantly shielded due to the heavy atom effect of iodine, resulting in a chemical shift at a relatively high field (lower ppm value).
-
C6-Chloro Carbon: The carbon atom attached to the chlorine (C6) will be deshielded compared to an unsubstituted carbon, appearing at a lower field (higher ppm value).
-
Quaternary Carbons: The chemical shifts of the quaternary carbons at the ring junctions (C3a and C7a) will be particularly informative for distinguishing between isomers.
Distinguishing Isomers:
The precise chemical shifts of all carbon atoms will differ between the 1H- and 2H-isomers due to the different electronic environments. For positional isomers, such as 4-chloro vs. 6-chloro, the chemical shifts of the pyrimidine ring carbons will be markedly different. For instance, in a 4-chloro isomer, the C4 carbon would be directly attached to chlorine and show a characteristic deshielded chemical shift, while the C6 carbon would be protonated (if unsubstituted at that position) and appear at a much higher field.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expected Mass Spectral Characteristics:
-
Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak corresponding to the molecular formula C₅H₂ClIN₄. The isotopic pattern of this peak will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one iodine atom.
-
Fragmentation: The fragmentation of pyrazolo[3,4-d]pyrimidines is expected to proceed through pathways involving the loss of substituents and cleavage of the heterocyclic rings.
Distinguishing Isomers:
While the molecular weight of the isomers will be identical, their fragmentation patterns may differ. The stability of the resulting fragment ions can be influenced by the position of the substituents. For example, the initial fragmentation might involve the loss of the chloro or iodo substituent, and the relative abundance of the resulting fragment ions could provide clues about the isomer's structure.
Summary of Expected Spectroscopic Data
| Spectroscopic Feature | This compound (Predicted) | 6-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine (Predicted) | 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (Predicted) |
| ¹H NMR (C4-H) | Singlet, chemical shift influenced by 1H-pyrazole | Singlet, different chemical shift from 1H-isomer | Not applicable (C4 is substituted) |
| ¹³C NMR (C3) | Shielded due to iodine | Shielded due to iodine | Shielded due to iodine |
| ¹³C NMR (C6) | Deshielded due to chlorine | Deshielded due to chlorine | Protonated (higher field) |
| ¹³C NMR (C4) | Protonated (higher field) | Protonated (higher field) | Deshielded due to chlorine |
| MS (M+) | Present with characteristic Cl and I isotopic pattern | Present with characteristic Cl and I isotopic pattern | Present with characteristic Cl and I isotopic pattern |
| MS Fragmentation | Potential for distinct fragment ion abundances | Potential for distinct fragment ion abundances | Different fragmentation pattern due to substituent position |
Experimental Protocols
To obtain high-quality spectroscopic data for isomer differentiation, the following experimental protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans, as the natural abundance of ¹³C is low.
-
-
Two-Dimensional (2D) NMR (Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for unambiguously assigning quaternary carbons and differentiating isomers.
-
Caption: A typical workflow for NMR analysis of isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a coupled chromatography system (e.g., LC-MS or GC-MS).
-
Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is common for this class of compounds.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion of interest.
-
Induce fragmentation through collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to elucidate the fragmentation pathways and identify characteristic fragments for each isomer.
-
Conclusion
The definitive identification of isomers of this compound requires a multi-faceted spectroscopic approach. While this guide provides a predictive framework based on established principles and data from analogous compounds, it is crucial for researchers to acquire their own high-quality experimental data. The careful analysis of ¹H and ¹³C NMR spectra, particularly with the aid of 2D NMR techniques, and the detailed examination of mass spectral fragmentation patterns will provide the necessary evidence to confidently assign the correct isomeric structure. This rigorous characterization is an indispensable step in advancing the development of novel pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
- General information on the synthesis and characterization of substituted pyrazolo[3,4-d]pyrimidines can be found in various research articles in journals such as the Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry, and Tetrahedron Letters. While specific data for the title compound's isomers were not found, these sources provide valuable context on the expected spectroscopic behavior of this heterocyclic system.
- Spectroscopic data for various pyrazolo[3,4-d]pyrimidine derivatives are often available in the supporting information of relevant research publications.
-
Commercial suppliers of this compound, such as Sigma-Aldrich (Merck) and BLDpharm[1], may provide spectroscopic data upon request or on their websites.
-
ChemicalBook provides a listing for this compound and mentions the availability of NMR and other spectral data[2].
-
A publication in the journal Molecules details the synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives, providing examples of NMR and X-ray diffraction analysis for this class of compounds[3].
-
An article in the European Journal of Medicinal Chemistry describes the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues, which can offer insights into the spectroscopic properties of the isomeric pyrazolo[3,4-d]pyrimidine core[4].
-
A study on the NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines provides valuable information on the application of 2D NMR techniques for the complete assignment of spectra for this class of compounds[5].
-
The EPA/NIH Mass Spectral Data Base is a comprehensive resource for mass spectra of various organic compounds, which can be a useful reference for predicting fragmentation patterns[6].
-
A research paper on the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine provides ¹H NMR data for a related compound[7].
-
A study on the ¹H and ¹³C NMR of the pyrazolo[1,5-a]pyrimidine system offers insights into the NMR characteristics of a related fused heterocyclic system[8].
-
The crystal structure and spectroscopic comparison of 4-halogenated-1H-pyrazoles can provide foundational knowledge on the effects of halogen substitution on the spectroscopic properties of the pyrazole ring[9].
-
A publication on the differentiation of triazolopyrimidine regioisomers using ¹H-¹⁵N HMBC experiments highlights advanced NMR techniques that can be applied to distinguish N-isomers[10].
-
PubChem, a public database from the National Institutes of Health (NIH), contains information on various chemical compounds, including some pyrazolo[3,4-d]pyrimidine derivatives, which may include links to spectral data or literature references[11][12].
-
A research article on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives provides examples of their characterization by mass spectrometry, ¹H NMR, and ¹³C NMR[13].
-
An article in the journal Molecules details the synthesis and characterization of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, providing ¹H NMR, ¹³C NMR, and mass spectrometry data for a closely related compound[14].
-
A research paper on the identification and biological characterization of a pyrazolo[3,4-d]pyrimidine derivative provides extensive spectroscopic data for a substituted analogue[15].
Sources
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- 4. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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- 12. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (CAS No: 1393547-40-4).[1] As a halogenated heterocyclic compound used in complex organic synthesis, particularly in drug discovery and development, its handling and disposal require a thorough understanding of its chemical properties and potential hazards to ensure personnel safety and environmental protection.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal protocol is a comprehensive understanding of the substance's intrinsic hazards. This compound is a solid organic compound whose toxicological properties have not been exhaustively investigated.[2] However, based on data from structurally similar compounds and aggregated GHS classifications, a conservative and cautious approach is mandated.[3][4]
The primary risks associated with this compound necessitate the rigorous procedures outlined below. The presence of both chlorine and iodine atoms classifies it as a halogenated organic waste , a critical designation for proper segregation and disposal.[5]
Hazard Profile Summary
The disposal protocol is directly derived from the following known and anticipated hazards associated with this class of compounds.
| Hazard Class | GHS Code | Description of Risk |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. Ingestion can lead to systemic toxicity.[3] |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[3] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[3] |
| Target Organ Toxicity | H335 | May cause respiratory irritation if dusts are inhaled.[3] |
Furthermore, thermal decomposition during incineration may produce hazardous byproducts, including nitrogen oxides (NOx), hydrogen chloride, and hydrogen iodide gas, reinforcing the need for disposal in a specialized facility.[2][6]
Pre-Disposal Safety: Engineering Controls & PPE
Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood. This engineering control is non-negotiable and serves as the primary barrier to prevent the inhalation of fine particulates that can cause respiratory irritation.[3]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal and ocular exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Inspect gloves for tears or punctures before each use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.
-
Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be required for cleaning up large spills or if engineering controls fail.
Step-by-Step Disposal Protocol
This protocol ensures that waste is segregated, contained, and stored in a manner that is safe for laboratory personnel and compliant with environmental regulations.
Step 1: Designate the Waste Stream
Immediately classify all solid waste contaminated with this compound as "Halogenated Organic Solid Waste." This includes:
-
Unused or expired pure compound.
-
Spatulas, weigh boats, or other disposable equipment with visible contamination.
-
Personal protective equipment (gloves, etc.) that is grossly contaminated.
Causality: Halogenated waste streams are typically incinerated at higher temperatures and require specialized scrubbers to neutralize acidic gases like HCl produced during combustion.[2] Mixing this waste with non-halogenated streams can result in rejection by the disposal facility or incur significant additional costs.[8][9]
Step 2: Select a Compatible Waste Container
Use a dedicated, sealable container for this waste stream.
-
Material: A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for any halogenated waste due to the risk of corrosion over time.[10]
-
Integrity: The container must be in good condition, free from cracks or defects, and must have a screw-top or other tightly sealing lid.[10]
-
Size: Choose a container size appropriate for the expected volume of waste to avoid long-term storage of nearly empty containers.
Step 3: Label the Waste Container Correctly
Proper labeling is a critical safety and compliance requirement. The label must be affixed to the container before any waste is added.
The label must include:
-
The words "HAZARDOUS WASTE" in bold, prominent lettering.[10]
-
The full chemical name: "this compound" .
-
The CAS Number: "1393547-40-4" .
-
An accurate list of all components if it is a mixed waste.
-
The associated hazard pictograms (e.g., irritant/harmful).
Step 4: Accumulate and Store Waste Safely
-
Keep the hazardous waste container tightly closed at all times, except when actively adding waste.[8][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel generating the waste.[10]
-
The storage location should be in a secondary containment tray to manage any potential leaks.
-
Ensure the waste is segregated from incompatible materials, particularly strong bases or oxidizers.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate: If the spill is large or the dust is airborne, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.1.
-
Containment: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Avoid dry sweeping.
-
Cleanup: Carefully scoop the contained material and spill debris into the designated halogenated solid waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Final Disposal Pathway: Professional Management
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[6]
The only acceptable disposal route is through a licensed and approved professional waste disposal company.[2] Your institution's EHS office will coordinate the pickup and transport of the properly labeled and sealed waste containers. The standard and required method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[2]
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | C6H3ClIN3 | CID 70700569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. capotchem.cn [capotchem.cn]
- 7. echemi.com [echemi.com]
- 8. pfw.edu [pfw.edu]
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- 10. engineering.purdue.edu [engineering.purdue.edu]
Navigating the Handling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Welcome to your essential guide for the safe handling of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. As a potent heterocyclic compound, likely utilized in kinase inhibitor discovery and other advanced drug development programs, its proper handling is paramount to ensuring researcher safety and experimental integrity. This document moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. Our goal is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, fostering a deeply ingrained culture of safety within your laboratory.
Hazard Assessment: Understanding the Adversary
While a comprehensive toxicological profile for this compound is not extensively published, data from structurally similar pyrazolo[3,4-d]pyrimidines and related halogenated heterocycles provide a strong basis for hazard assessment. The primary risks are associated with its irritant properties and potential toxicity upon absorption or inhalation.
Based on available Safety Data Sheets (SDS) for analogous compounds, the anticipated hazards include:
-
Skin Irritation (H315): Direct contact is likely to cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Tract Irritation (H335): Inhalation of the powdered form can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]
-
Acute Toxicity: Analogues are classified as harmful if swallowed (H302) or inhaled (H332).[3] Therefore, it is prudent to handle this compound as potentially toxic.
Given these hazards, the core principle of our safety strategy is elimination of exposure . All protocols and PPE recommendations are designed to create a reliable barrier between the researcher and the chemical.
The Shield: Core Personal Protective Equipment (PPE) Requirements
Working with this compound, which is typically a solid powder, necessitates a multi-layered defense.
-
Hand Protection: Double gloving is mandatory. The inner glove, typically nitrile, provides a second barrier in case the outer glove is breached. The outer glove should be a chemical-resistant material such as neoprene or a thicker nitrile glove.[4] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[5] The logic here is that no glove material offers indefinite protection, and frequent changes mitigate the risk of permeation.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] Standard safety glasses do not provide an adequate seal and are insufficient.[7] When handling larger quantities (milligrams to grams) or when there is a risk of splashing or aerosolization (e.g., during transfer or dissolution with sonication), a full-face shield must be worn in addition to the chemical splash goggles to protect the entire face.[6]
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement.[6] For procedures with a higher risk of contamination, such as large-scale weighing or transfers outside of a glovebox, a disposable chemical-resistant gown (e.g., Tychem) should be worn over the lab coat.[8] Cuffs should be tucked into the outer gloves to ensure a complete seal.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood or a glovebox to control airborne particles.[9] If, under exceptional circumstances, engineering controls are insufficient to prevent inhalation exposure, a properly fitted N95 or higher-rated respirator is required.[4][5] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training.[5]
Operational Plan: Tailoring PPE to the Task
The level of PPE should be commensurate with the risk of exposure for a given procedure. The following table provides a clear, task-based guide.
| Laboratory Operation | Minimum PPE Requirements | Rationale & Key Considerations |
| Pre-Operational Setup | Flame-Resistant Lab Coat, Safety Glasses, Single Pair Nitrile Gloves | Preparing glassware and reagents not involving the target compound. Lower risk phase. |
| Weighing & Aliquoting (Solid) | Chemical Splash Goggles, Face Shield, Double Gloves (Nitrile inner, Neoprene/Nitrile outer), Disposable Gown | High Risk of Inhalation/Contamination. Must be performed in a fume hood or containment enclosure. Use of spatula-free techniques is preferred. |
| Dissolution & Solution Prep | Chemical Splash Goggles, Double Gloves, Lab Coat | Risk of splashes. If sonication is used, add a face shield due to increased aerosolization risk. |
| Reaction Monitoring (e.g., TLC, LC-MS) | Chemical Splash Goggles, Double Gloves, Lab Coat | Handling small aliquots of dilute solutions reduces overall risk, but splashes are still possible. |
| Post-Reaction Workup & Purification | Chemical Splash Goggles, Face Shield, Double Gloves, Chemical-Resistant Apron/Gown | Involves larger volumes and transfer steps, increasing the risk of splashes and spills. |
| Waste Disposal | Chemical Splash Goggles, Double Gloves, Lab Coat | Handling sealed waste containers. Risk is lower but proper PPE is still necessary during the final sealing and transport of waste. |
Step-by-Step Protocol: Weighing and Preparing a Solution
This protocol is designed as a self-validating system, where each step logically reinforces the safety of the next.
Location: Certified Chemical Fume Hood
Required PPE: Chemical Splash Goggles, Full Face Shield, Flame-Resistant Lab Coat, Disposable Chemical-Resistant Gown, Double Chemical-Resistant Gloves.
-
Preparation:
-
Confirm the fume hood has a current certification and proper airflow.
-
Cover the work surface with disposable bench paper.
-
Assemble all necessary equipment (weigh boat, spatula, vial, solvent, pipettes) on the bench paper to minimize movement in and out of the hood.
-
Don all required PPE before bringing the chemical into the hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the hood.
-
Gently tap the required amount of powder onto the weigh boat. Avoid any scooping motions that could generate dust.
-
Securely close the primary container.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder into the designated vial.
-
Using a pipette, slowly add the desired solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the compound. If sonication is required, ensure the vial is securely capped.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container inside the fume hood.
-
Wipe down the spatula (if used) with a solvent-moistened towel and dispose of the towel in the same waste container.
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste.
-
With the inner gloves still on, wipe down the exterior of the sealed solution vial and any other equipment before removing it from the fume hood.
-
Safe Handling Workflow
Caption: Workflow for weighing and dissolving the compound.
Emergency Protocols: Rapid and Correct Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Spill: Evacuate the immediate area. If the spill is small and contained within a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Do not create dust. If the spill is large or outside of a fume hood, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan: Responsible Decommissioning
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.
-
Sharps: Contaminated needles or TLC spotters must be disposed of in a designated sharps container.
Never dispose of this chemical down the drain.[10] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
By integrating these principles and procedures into your daily workflow, you build a robust and resilient safety culture. This proactive approach not only protects you and your colleagues but also ensures the quality and reliability of your invaluable research.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine.
- BLDpharm. (n.d.). 1935368-77-6|6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Fluorochem Ltd. (2024). Safety Data Sheet: 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. CymitQuimica.
- Sigma-Aldrich. (2024). Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
- On-Guard Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
- National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
- University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
- Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety.
- Indagoo. (n.d.). 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. CymitQuimica.
- Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry.
- Echemi. (n.d.). 6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheets.
Sources
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
